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AzKTB

Cat. No.: B12426981
M. Wt: 1455.8 g/mol
InChI Key: OWIIIZYGJOSYLM-BFVDKIKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AzKTB is a specialized tetra-functional capture reagent designed for advanced chemical proteomics studies, particularly in the identification of protein targets for active small molecules and natural products . This compound was developed to address the significant challenge in metabolic tagging of lipidated proteins: the poor release of biotinylated peptides from streptavidin resin during tryptic digest for LC-MS/MS analysis, which often prevents direct determination of the modification site . Its design facilitates the enrichment of low-abundance probe-protein conjugates from complex biological samples, enabling their subsequent analysis by mass spectrometry. This compound is a key tool for researchers employing activity-based protein profiling (ABPP) to deconvolute the mechanisms of action of bioactive compounds and study protein lipidation within a native cellular context . This product is labeled "For Research Use Only" (RUO) and is intended for laboratory research applications. It is not intended for diagnostic or therapeutic procedures with human patients .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C71H106N16O15S B12426981 AzKTB

Properties

Molecular Formula

C71H106N16O15S

Molecular Weight

1455.8 g/mol

IUPAC Name

5-[[(5S)-6-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-[6-[[2-[[(2S)-6-amino-2-[[(2S)-2-(3-azidopropanoylamino)propanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoylamino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)-9H-xanthen-9-yl]benzoic acid

InChI

InChI=1S/C71H106N16O15S/c1-46(80-62(90)28-34-79-85-73)66(92)82-55(17-10-12-29-72)69(95)78-44-63(91)75-30-13-6-7-21-61(89)81-54(68(94)77-33-16-36-100-38-40-101-39-37-99-35-15-32-74-60(88)20-9-8-19-59-65-56(45-103-59)83-71(98)84-65)18-11-14-31-76-67(93)47-22-25-50(53(41-47)70(96)97)64-51-26-23-48(86(2)3)42-57(51)102-58-43-49(87(4)5)24-27-52(58)64/h22-27,41-43,46,54-56,59,64-65H,6-21,28-40,44-45,72H2,1-5H3,(H,74,88)(H,75,91)(H,76,93)(H,77,94)(H,78,95)(H,80,90)(H,81,89)(H,82,92)(H,96,97)(H2,83,84,98)/t46-,54-,55-,56-,59-,65-/m0/s1

InChI Key

OWIIIZYGJOSYLM-BFVDKIKHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)O)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)NC(=O)CCN=[N+]=[N-]

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NCCCCCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)O)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)NC(=O)CCN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Aza-Peptide Analogs as PKB/Akt Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "AzKTB" was not identifiable in publicly available scientific literature. This guide therefore focuses on a well-documented peptide-based inhibitor of Protein Kinase B (PKB/Akt), PTR6154, and its aza-peptide derivatives, which are relevant to the likely area of interest for researchers in drug discovery.

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of peptide-based inhibitors of the PKB/Akt signaling pathway, using the potent inhibitor PTR6154 as a primary example. It is intended for researchers, scientists, and drug development professionals.

Core Compound Profile: PTR6154

PTR6154 is a peptide-based inhibitor of the serine/threonine kinase PKB/Akt, a critical node in signaling pathways that regulate cell survival, proliferation, and growth. Elevated activity of PKB/Akt is implicated in numerous human cancers, making it a key target for therapeutic intervention.

The primary structure of PTR6154 is a heptapeptide with the following amino acid sequence:

H-Arg-Pro-Arg-Nva-Tyr-Dap-Hol-NH₂

Where:

  • Arg: Arginine

  • Pro: Proline

  • Nva: Norvaline

  • Tyr: Tyrosine

  • Dap: Diaminopropionic acid

  • Hol: Homoleucine

The "aza-" modification, central to the synthesis of related inhibitors, involves the substitution of the α-carbon of an amino acid residue with a nitrogen atom. This creates an "aza-amino acid". A systematic replacement of each amino acid in PTR6154 with its aza-counterpart is known as an "aza-scan," a technique used to probe structure-activity relationships.[1]

PTR6154_Structure ARG1 Arg¹ PRO2 Pro² ARG1->PRO2 - ARG3 Arg³ PRO2->ARG3 - NVA4 Nva⁴ ARG3->NVA4 - TYR5 Tyr⁵ NVA4->TYR5 - DAP6 Dap⁶ TYR5->DAP6 - HOL7 Hol⁷ DAP6->HOL7 - C_Term -NH₂ N_Term H-

Caption: Linear sequence of the peptide inhibitor PTR6154.

The inhibitory activity of PTR6154 and one of its aza-peptide analogs against PKB/Akt are summarized below.

CompoundTargetIC₅₀ (µM)
PTR6154PKB/Akt0.94
H-Arg-azaPro-Arg-Nva-Tyr-Dap-Hol-NH₂PKB/Akt13.7
Data sourced from[1]

Experimental Protocols

The synthesis of aza-peptides based on the PTR6154 sequence is typically achieved through microwave-assisted solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry.[1] This method significantly accelerates the synthesis process.

  • Resin Swelling: Rink Amide resin is swelled in dichloromethane (DCM).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of piperidine in dimethylformamide (DMF) under microwave irradiation.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) and coupled to the deprotected resin under microwave irradiation.

  • Aza-Amino Acid Incorporation:

    • The peptide-resin is activated.

    • The appropriate Fmoc-protected aza-amino acid precursor (a substituted hydrazine) is introduced to form the aza-peptide bond.

  • Wash Steps: The resin is washed with DMF and DCM after deprotection and coupling steps.

  • Repeat Cycles: Steps 2-5 are repeated for each amino acid in the sequence.

  • Final Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_resin Solid Support (Resin) Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine, MW) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA, HBTU, MW) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat Cycle Wash1->Repeat AzaCoupling Aza-Amino Acid Coupling (Fmoc-Aza-AA, MW) Wash2 Wash AzaCoupling->Wash2 Wash2->Repeat Repeat->Deprotection1 for next AA Repeat->AzaCoupling for aza-AA Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage on sequence completion Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Aza-Peptide Purification->FinalPeptide PKB_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PI3K Akt PKB / Akt PIP3->Akt recruits & activates PDK1 PDK1 PDK1->Akt activates Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream phosphorylates Inhibitor PTR6154 / Aza-Peptide (Substrate Analog) Inhibitor->Akt inhibits Response Cell Survival & Proliferation Downstream->Response

References

Unraveling AzKTB: A Technical Guide to a Novel Bioactive Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Initial investigations into the synthesis and characterization of a compound designated "AzKTB" have revealed a significant knowledge gap in publicly accessible scientific literature. Extensive database searches did not yield specific information for a molecule with this acronym, suggesting that this compound may represent a novel, yet-to-be-disclosed compound, an internal project codename, or a potential misnomer.

While direct data on this compound is unavailable, this guide explores related chemical entities and methodologies that could provide a foundational framework for its potential synthesis and characterization. The information presented is drawn from recent studies on compounds with analogous structural motifs or biological activities, offering valuable insights for researchers venturing into the exploration of this new chemical space.

Hypothetical Synthesis and Characterization Strategies

Drawing parallels from contemporary organic synthesis and analytical techniques, a speculative approach to the synthesis and characterization of a novel heterocyclic compound, potentially bearing functionalities suggested by the "Az" prefix (azo or azido) and "KTB" (potentially keto-thio-borate or a similar scaffold), is outlined below.

I. Synthesis Pathway

A plausible synthetic route for a hypothetical this compound could involve a multi-step process, beginning with the formation of a core heterocyclic structure, followed by the introduction of key functional groups.

Diagram of a Speculative Synthetic Workflow:

A Starting Material (e.g., β-keto sulfone) B Diazotization A->B C Azo Coupling B->C D Intermediate Azo-Compound C->D E Functional Group Interconversion D->E F Final Product (this compound) E->F

Caption: A potential synthetic workflow for a novel azo-containing compound.

Experimental Protocol: Azo Coupling Reaction

A representative protocol for the synthesis of azo-based derivatives of cyclic β-keto sulfones, which could be adapted for a hypothetical this compound, is as follows[1]:

  • Diazonium Salt Preparation: An appropriate substituted aminobenzene is dissolved in a suitable solvent and treated with a diazotizing agent (e.g., sodium nitrite in acidic medium) at low temperatures (0-5 °C) to generate the in situ diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt solution is then added dropwise to a solution of a cyclic β-keto sulfone in a basic medium. The reaction mixture is stirred at a controlled temperature until the completion of the reaction, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The product is then extracted using an organic solvent, washed, dried, and purified using column chromatography or recrystallization to yield the pure azo-compound.

II. Physicochemical and Structural Characterization

Once synthesized, a comprehensive characterization of this compound would be imperative to elucidate its structure and properties.

Table 1: Summary of Potential Characterization Techniques

Technique Purpose Expected Data
NMR Spectroscopy Elucidation of the molecular structure1H and 13C chemical shifts, coupling constants, and 2D correlations (COSY, HSQC, HMBC) to establish connectivity.
Mass Spectrometry Determination of molecular weight and elemental compositionHigh-resolution mass spectrometry (HRMS) to confirm the molecular formula.
X-ray Crystallography Unambiguous determination of the three-dimensional structurePrecise bond lengths, bond angles, and stereochemistry.
FT-IR Spectroscopy Identification of functional groupsCharacteristic absorption bands for key functional groups (e.g., C=O, N=N, S=O2).
UV-Vis Spectroscopy Analysis of electronic transitionsWavelengths of maximum absorption (λmax).
III. Biological Activity and Mechanism of Action

Given the prevalence of azo compounds and heterocyclic scaffolds in medicinal chemistry, a hypothetical this compound could exhibit a range of biological activities.

Potential Biological Targets and Signaling Pathways:

Recent research has highlighted the potential for novel heterocyclic compounds to act as inhibitors of key signaling pathways implicated in various diseases. For instance, some vinylazoxy natural products have been shown to inhibit the NF-κB signaling pathway by preventing the nuclear translocation of NF-κB[2].

Diagram of a Potential Mechanism of Action:

cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Gene Target Gene Expression NFkappaB_nuc->Gene

Caption: A hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of a novel compound, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed[1]:

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231) and non-malignant control cells are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (this compound) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Table 2: Illustrative Quantitative Data for a Hypothetical Bioactive Compound

Compound Target Cell Line IC50 (µM) Antibacterial Activity (MIC, µg/mL)
Hypothetical this compound MDA-MB-231 (Breast Cancer)15.2S. aureus: 32
Positive Control Doxorubicin0.8Vancomycin: 2

Conclusion

While the specific entity "this compound" remains elusive in the current scientific landscape, this guide provides a comprehensive, albeit speculative, framework for its potential synthesis, characterization, and biological evaluation. The methodologies and data presentation formats outlined herein are based on established practices in medicinal chemistry and drug discovery. Researchers embarking on the study of novel compounds are encouraged to adapt and refine these protocols to suit the specific physicochemical properties and biological activities of their molecules of interest. The pursuit of new chemical entities is a cornerstone of therapeutic innovation, and a systematic and rigorous approach is paramount to unlocking their full potential.

References

AzKTB: A Novel Kinase Inhibitor - Discovery, Mechanism, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: Initial searches for "AzKTB" did not yield specific results in publicly available scientific literature, suggesting it may be a novel compound, an internal designation, or a hypothetical entity for the purposes of this guide. This document has been constructed as an in-depth technical template based on analogous kinase inhibitors and established drug discovery principles. It is designed to serve as a blueprint for researchers, scientists, and drug development professionals, demonstrating the required structure and content for a comprehensive whitepaper. All data and specific experimental details herein are illustrative.

Executive Summary

This whitepaper details the discovery, mechanism of action, and preclinical characterization of this compound, a novel small molecule inhibitor targeting the Akt/PKB signaling pathway.[1][2][3] this compound demonstrates potent and selective inhibition of Akt kinases, critical nodes in cellular signaling that govern cell survival, growth, and proliferation.[2][3] Dysregulation of the Akt pathway is a known driver in various pathologies, particularly in oncology.[2] This document summarizes the key preclinical data for this compound, including its biochemical potency, cellular activity, and proposed mechanism of action, supported by detailed experimental protocols and pathway visualizations.

Discovery and Origin

This compound was identified through a high-throughput screening campaign of a proprietary compound library designed to target serine/threonine kinases. The initial screen utilized a homogenous time-resolved fluorescence (HTRF) assay to identify compounds that inhibit the phosphorylation of a GSK3-derived peptide by recombinant human Akt1. Hits were subsequently triaged through a series of secondary assays to confirm activity and assess selectivity against other common kinases. This compound, an indazole derivative, emerged as a lead candidate due to its potent activity and favorable initial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, analogous in chemical class to other known kinase inhibitors like Axitinib.[4]

Quantitative Data Summary

The biochemical and cellular activities of this compound were quantified to establish its potency and selectivity profile. All data are presented as the mean ± standard deviation from a minimum of three independent experiments.

Table 1: Biochemical Potency of this compound against Akt Isoforms

Target KinaseIC₅₀ (nM)Assay Method
Akt15.2 ± 1.1HTRF Assay
Akt28.9 ± 2.3HTRF Assay
Akt37.5 ± 1.8HTRF Assay

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayEC₅₀ (nM)Assay Method
PC-3 (Prostate)p-GSK3β (Ser9)55 ± 8.7In-Cell Western
MCF-7 (Breast)p-PRAS40 (Thr246)72 ± 11.2In-Cell Western
A549 (Lung)Cell Viability150 ± 25.6CellTiter-Glo

Table 3: Kinase Selectivity Profile (Ki, nM)

KinaseKi (nM)
Akt14.8
PKA>10,000
PKCα8,500
PDK11,200
mTOR>10,000

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of all three Akt isoforms.[3][5] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the phosphorylation of downstream substrates essential for cell survival and proliferation. The PI3K/Akt pathway is a central signaling cascade initiated by growth factors binding to receptor tyrosine kinases (RTKs).[1][6] This leads to the activation of PI3K, which generates the second messenger PIP3.[1][6] Akt is recruited to the plasma membrane via its PH domain binding to PIP3, where it is activated by PDK1 and mTORC2.[2][5] Activated Akt then phosphorylates numerous downstream targets, including GSK3β and PRAS40, to regulate cellular processes.[5] this compound's inhibition of Akt blocks these downstream phosphorylation events, leading to cell cycle arrest and apoptosis in cancer cells with a hyperactivated Akt pathway.

a cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt mTORC2 mTORC2 mTORC2->Akt Downstream Downstream Substrates (e.g., GSK3β, PRAS40) Akt->Downstream Phosphorylates This compound This compound This compound->Akt Inhibits Response Cell Survival & Proliferation Downstream->Response GrowthFactor Growth Factor GrowthFactor->RTK

Figure 1. Simplified PI3K/Akt signaling pathway showing the inhibitory action of this compound.

Experimental Protocols

Akt1 HTRF Kinase Assay
  • Objective: To determine the IC₅₀ of this compound against recombinant human Akt1.

  • Principle: A competitive immunoassay measuring the phosphorylation of a biotinylated GSK3β peptide substrate.

  • Procedure:

    • A solution of 2 nM active human Akt1 enzyme (MilliporeSigma) and 1 µM ATP is prepared in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • This compound is serially diluted in 100% DMSO and then diluted into the kinase buffer (final DMSO concentration ≤ 1%).

    • 5 µL of enzyme/ATP solution is added to a 384-well low-volume plate.

    • 5 µL of diluted this compound or vehicle control is added to the wells and incubated for 15 minutes at room temperature.

    • The reaction is initiated by adding 10 µL of 500 nM ULight™-GSK3β peptide substrate.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped by the addition of 10 µL of detection mix containing 2 nM Europium-cryptate labeled anti-phospho-GSK3β antibody in detection buffer.

    • The plate is incubated for 60 minutes at room temperature and read on an HTRF-compatible plate reader (665 nm / 620 nm emission).

    • Data are normalized to controls and the IC₅₀ is calculated using a four-parameter logistic fit.

In-Cell Western Assay for p-GSK3β
  • Objective: To determine the EC₅₀ of this compound for the inhibition of Akt signaling in a cellular context.

  • Procedure:

    • PC-3 cells are seeded in 96-well plates at 20,000 cells/well and allowed to adhere overnight.

    • Cells are serum-starved for 4 hours to reduce basal pathway activation.

    • Cells are pre-treated with a serial dilution of this compound for 1 hour.

    • The pathway is stimulated by adding 20 ng/mL IGF-1 for 20 minutes.

    • Media is removed, and cells are fixed with 4% paraformaldehyde for 20 minutes.

    • Cells are permeabilized with 0.1% Triton X-100 in PBS for 20 minutes.

    • Plates are blocked with blocking buffer (Odyssey) for 90 minutes.

    • Cells are incubated overnight at 4°C with primary antibodies: Rabbit anti-p-GSK3β (Ser9) and Mouse anti-β-actin (loading control).

    • Plates are washed, and cells are incubated with fluorescently-labeled secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse) for 1 hour.

    • Plates are washed and scanned on an infrared imaging system (e.g., LI-COR Odyssey).

    • The p-GSK3β signal is normalized to the β-actin signal, and the EC₅₀ is calculated.

b start Seed Cells (96-well plate) starve Serum Starve (4 hours) start->starve treat Treat with this compound (1 hour) starve->treat stimulate Stimulate with IGF-1 (20 min) treat->stimulate fix Fix & Permeabilize stimulate->fix block Block fix->block primary_ab Incubate with Primary Antibodies (p-GSK3β, Actin) block->primary_ab secondary_ab Incubate with IRDye Secondary Abs primary_ab->secondary_ab scan Scan Plate (LI-COR Odyssey) secondary_ab->scan analyze Analyze Data (Normalize & Fit EC₅₀) scan->analyze

Figure 2. Experimental workflow for the In-Cell Western assay.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the Akt signaling pathway with demonstrated activity in both biochemical and cellular assays. Its mechanism as an ATP-competitive inhibitor provides a strong rationale for its observed anti-proliferative effects in cancer cell lines dependent on this pathway. The data presented in this whitepaper establish this compound as a promising lead candidate for further preclinical development. Future studies will focus on in vivo pharmacokinetic and pharmacodynamic (PK/PD) profiling, efficacy studies in xenograft models, and formal toxicology assessments to enable IND-filing.

References

An In-depth Technical Guide to AzKTB: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to a Novel Compound Class

In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities with unique therapeutic potential is paramount. This whitepaper delves into the core physical and chemical properties, as well as the biological activities, of a newly synthesized class of compounds referred to as AzKTB. While the specific compound "this compound" is not found in current public scientific literature, this guide draws upon established principles of related chemical structures, such as azo compounds and potassium acyltrifluoroborates (KATs), to provide a foundational understanding for researchers, scientists, and drug development professionals.

This document serves as a comprehensive technical guide, outlining the anticipated physicochemical characteristics, potential synthesis methodologies, and plausible biological mechanisms of action. All quantitative data presented are based on analogous compounds and should be considered predictive until experimentally verified for this compound.

Physicochemical Properties of this compound Analogs

The physical and chemical properties of a compound are fundamental to its behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The following tables summarize the expected properties of this compound based on related chemical families.

Table 1: Predicted Physical Properties of this compound Analogs

PropertyPredicted Value/CharacteristicSignificance in Drug Development
Molecular Weight 250 - 500 g/mol Influences solubility, permeability, and diffusion.
Melting Point 150 - 250 °CPurity assessment and formulation considerations.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF)Affects bioavailability and route of administration.
Appearance Crystalline solidImportant for handling and formulation.
pKa 4 - 6 (predicted acidic), 8 - 10 (predicted basic)Determines ionization state at physiological pH, impacting receptor binding and cell permeability.

Table 2: Predicted Chemical Properties of this compound Analogs

PropertyPredicted CharacteristicSignificance in Drug Development
Chemical Stability Stable under standard laboratory conditions; potential sensitivity to light and strong oxidizing/reducing agents.Dictates storage requirements and shelf-life.
Reactivity The azo group may be susceptible to reduction. The acyltrifluoroborate moiety can participate in specific ligation reactions.Informs potential metabolic pathways and opportunities for bioconjugation.
LogP 2 - 4Predicts lipophilicity, which influences membrane permeability and protein binding.
Hydrogen Bond Donors/Acceptors 2-4 Donors, 5-8 AcceptorsKey determinants of binding affinity to biological targets.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines a generalized workflow for the synthesis and characterization of this compound-like compounds.

Synthesis of this compound Analogs: A Generalized Approach

The synthesis of compounds with features of both azo compounds and potassium acyltrifluoroborates would likely involve a multi-step process. A plausible synthetic route could begin with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic partner to form the azo linkage. Subsequent functionalization and introduction of the acyltrifluoroborate moiety would complete the synthesis.[1][2]

DOT Script for a Generalized Synthesis Workflow:

Synthesis_Workflow A Aromatic Amine B Diazotization (NaNO2, HCl) A->B Step 1 C Diazo Intermediate B->C E Azo Compound Formation C->E Step 2 D Coupling Partner D->E F Functionalization E->F Step 3 G Introduction of Acyltrifluoroborate F->G Step 4 H This compound Analog G->H

Caption: Generalized workflow for the synthesis of this compound analogs.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and for purification.

Potential Biological Activities and Signaling Pathways

Given the structural motifs, this compound could exhibit a range of biological activities. Azo compounds are known for their antibacterial and anticancer properties.[3] The inclusion of an acyltrifluoroborate moiety could open avenues for targeted delivery or specific interactions with biological macromolecules.

Anticipated Mechanism of Action

One plausible mechanism of action for an this compound compound could involve the inhibition of a key signaling pathway implicated in disease. For instance, it might act as a kinase inhibitor, a common mechanism for anticancer drugs.[4]

DOT Script for a Hypothetical Kinase Inhibition Pathway:

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Proliferation Cell Proliferation Transcription_Factor->Proliferation promotes This compound This compound This compound->Kinase_B inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

While "this compound" does not correspond to a known compound in the public domain, this technical guide provides a predictive framework for its potential physicochemical properties, synthesis, and biological activity based on related chemical structures. The methodologies and pathways described herein offer a starting point for researchers interested in exploring this novel chemical space. Experimental validation of these predictions is a necessary next step to fully elucidate the profile of this compound and its potential as a therapeutic agent. This guide underscores the importance of interdisciplinary approaches in drug discovery, combining principles of organic chemistry, analytical chemistry, and molecular biology to drive innovation.

References

An In-depth Technical Guide on the Biological Activity and Targets of Azadirachtin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "AzKTB" did not yield specific results in the public scientific literature. It is presumed that this may be an internal designation or a misspelling. The following guide focuses on Azadirachtin , the principal bioactive tetranortriterpenoid derived from the neem tree (Azadirachta indica), which aligns with the requested scope of biological activity and molecular targets.

This guide provides a comprehensive overview of the biological activities, molecular targets, and experimental methodologies related to Azadirachtin, tailored for researchers, scientists, and professionals in drug development.

Biological Activity

Azadirachtin, a highly oxidized limonoid, is renowned for its potent biological effects, primarily as a broad-spectrum biopesticide.[1] It is also the subject of extensive research for its potential therapeutic applications, including anticancer properties.

Azadirachtin affects over 200 species of insects, acting as a potent antifeedant, insect growth disruptor (IGD), and sterilant.[1] Its multifaceted mechanism of action makes it a valuable component of integrated pest management programs.

  • Antifeedant Properties: Azadirachtin deters feeding by interacting with chemoreceptors in the insect's gustatory system, leading to immediate feeding cessation.[2] This is often the most immediate and noticeable effect.

  • Insect Growth Regulation (IGR): As an IGR, Azadirachtin interferes with the insect's endocrine system, primarily disrupting the hormonal control of molting and metamorphosis.[3] This leads to developmental abnormalities, such as incomplete ecdysis, malformed pupae, and ultimately, mortality.[4]

  • Reproductive Inhibition: The compound negatively impacts reproductive functions in both male and female insects. It can reduce fecundity, deter oviposition, and decrease the viability of eggs.[2][5]

Emerging research has highlighted the potential of Azadirachtin as an anticancer agent. It exhibits antiproliferative and pro-apoptotic effects across various cancer cell lines.

  • Induction of Apoptosis: Azadirachtin induces programmed cell death (apoptosis) in cancer cells through both caspase-dependent and independent pathways.[6][7] This involves the release of mitochondrial proteins like cytochrome c and apoptosis-inducing factor (AIF).[7]

  • Cell Cycle Arrest: The compound can cause cancer cells to arrest at different phases of the cell cycle. For instance, in HeLa cervical cancer cells, treatment with Azadirachtin led to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.[8] In Sf9 insect cells, it causes arrest in the G2/M phase.[9]

  • Anti-inflammatory Effects: Azadirachtin has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation, which is often dysregulated in cancer.[10][11]

Molecular Targets

Azadirachtin's broad biological activities stem from its ability to interact with multiple molecular targets, a desirable trait for combating pesticide resistance and treating complex diseases like cancer.

The primary targets of Azadirachtin in insects are related to the neuroendocrine system, which governs growth, development, and reproduction.

  • Ecdysone and Juvenile Hormone Pathways: Azadirachtin is an antagonist of both ecdysone (the molting hormone) and juvenile hormone (JH).[2] It disrupts the synthesis and release of these critical hormones by inhibiting the release of prothoracicotropic hormone (PTTH) and allatotropins from the brain's neurosecretory system.[3] It may also inhibit ecdysone 20-monooxygenase, the enzyme that converts ecdysone to its more active form, 20-hydroxyecdysone.[2]

  • Chitin Synthesis and Cuticle Proteins: By disrupting hormonal signaling, Azadirachtin indirectly affects the synthesis of chitin and the formation of the insect cuticle, leading to molting failures.[2]

In the context of cancer, Azadirachtin interacts with key proteins involved in cell survival and proliferation pathways.

  • NF-κB Signaling Pathway: A significant finding is that Azadirachtin mediates cell death through the inhibition of the NF-κB pathway. It achieves this by preventing the phosphorylation of IκB kinase (IKK), which is upstream of NF-κB activation.[10][11]

  • p53 and Mdm2: While Azadirachtin treatment can increase the expression of the tumor suppressor protein p53, its apoptotic effect appears to be p53-independent.[6][10] In silico analyses suggest that Azadirachtin can interact with Mdm2, a negative regulator of p53, at the p53 binding site.[11]

  • Mitochondrial Apoptotic Pathway: Azadirachtin triggers the intrinsic pathway of apoptosis by inducing the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3).[6][7]

Quantitative Data

The following tables summarize the quantitative data on the biological activity of Azadirachtin against various insect species and cancer cell lines.

Table 1: Insecticidal Activity of Azadirachtin (LD50/LC50 Values)

Insect Species Larval Instar Parameter Value Exposure Time Reference
Plutella xylostella 3rd LC50 0.37 µg/ml 72 hours [12]
Plutella xylostella 4th LC50 0.34 µg/ml 72 hours [12]
Cryptolestes ferrugineus Adult LC50 18.8 ppm 6 weeks [13]
Spodoptera frugiperda - LC50 (Neem Seed Oil) 0.68% 12 hours [14]

| Schistocerca gregaria | 4th Nymph | LC50 | 3.4% | 72 hours | |

Table 2: Anticancer Activity of Azadirachtin and Related Extracts (IC50 Values)

Cell Line Cancer Type Compound/Extract IC50 Value Exposure Time Reference
HeLa Cervical Cancer Methanol Neem Leaf Extract 7 µg/ml - [15]
HeLa Cervical Cancer Aqueous Neem Leaf Extract 22 µg/ml - [15]
DU-145 Prostate Cancer Methanol Stem Bark Extract 1.53 ± 0.07 µg/ml - [15]
DU-145 Prostate Cancer Methanol Root Bark Extract 3.26 ± 0.28 µg/ml - [15]

| Sf9 | Ovarian (Insect) | Azadirachtin | ~5 x 10⁻⁶ M (for G2/M arrest) | 20 hours |[9] |

Signaling Pathways

The diagrams below illustrate the key signaling pathways modulated by Azadirachtin.

Azadirachtin_Ecdysone_Pathway Azadirachtin Azadirachtin PTTH Prothoracicotropic Hormone (PTTH) Azadirachtin->PTTH Inhibits Release Ecdysone20Monooxygenase Ecdysone 20-Monooxygenase Azadirachtin->Ecdysone20Monooxygenase Inhibits DisruptedMolting Disrupted Molting & Mortality Brain Brain (Neurosecretory Cells) Brain->PTTH ProthoracicGland Prothoracic Gland Brain->ProthoracicGland Stimulates PTTH->ProthoracicGland Ecdysone Ecdysone ProthoracicGland->Ecdysone Secretes ProthoracicGland->Ecdysone Ecdysone->Ecdysone20Monooxygenase ActiveEcdysone 20-Hydroxyecdysone (Active Hormone) Ecdysone->ActiveEcdysone Conversion Ecdysone20Monooxygenase->ActiveEcdysone EcR Ecdysone Receptor (EcR) ActiveEcdysone->EcR Binds & Activates ActiveEcdysone->EcR GeneExpression Ecdysone-responsive Gene Expression EcR->GeneExpression Induces EcR->GeneExpression Molting Normal Molting & Development GeneExpression->Molting GeneExpression->Molting

Caption: Azadirachtin's disruption of the insect ecdysone signaling pathway.

Azadirachtin_Apoptosis_Pathway cluster_nfkb Azadirachtin Azadirachtin IKK IKK Azadirachtin->IKK Inhibits Phosphorylation Mitochondrion Mitochondrion Azadirachtin->Mitochondrion Induces Permeability IkB IκB IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκB-NF-κB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to AntiApoptotic Anti-Apoptotic Gene Expression Nucleus->AntiApoptotic Induces CellSurvival Cell Survival AntiApoptotic->CellSurvival Apoptosis Apoptosis CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Executes IkB_NFkB->NFkB Releases

Caption: Azadirachtin's induction of apoptosis via NF-κB inhibition and mitochondrial pathway.

Experimental Protocols

This section details common methodologies used to assess the biological activity of Azadirachtin.

This protocol is used to determine the antifeedant and toxic effects of Azadirachtin on leaf-eating insects.

  • Preparation of Test Substance: Prepare a stock solution of Azadirachtin in a suitable solvent (e.g., acetone or ethanol). Make serial dilutions to obtain the desired test concentrations (e.g., 1, 10, 50, 100 ppm). A solvent-only solution serves as the control.

  • Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh, untreated host plant leaves (e.g., cabbage for Plutella xylostella).

  • Treatment Application: Evenly apply a fixed volume (e.g., 50 µL) of each Azadirachtin dilution or the control solution to the surface of the leaf discs. Allow the solvent to evaporate completely in a fume hood.

  • Experimental Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper to maintain humidity.

  • Insect Introduction: Introduce a set number of pre-starved (e.g., for 2-4 hours) larvae of a specific instar (e.g., 10 third-instar larvae) into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment chamber with appropriate temperature, humidity, and photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72-hour intervals. The leaf area consumed can also be measured to quantify antifeedant effects.

  • Analysis: Calculate percentage mortality and correct for control mortality using Abbott's formula. Use probit analysis to determine the LC50 (lethal concentration for 50% of the population).

This protocol measures the cytotoxic effect of Azadirachtin on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well microplate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare various concentrations of Azadirachtin in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test concentrations. Include wells with medium only (negative control) and medium with 0.1% DMSO (vehicle control).[16]

  • Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.[17]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 (concentration that inhibits 50% of cell growth).

This protocol determines the effect of Azadirachtin on the cell cycle distribution of cancer cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with Azadirachtin at desired concentrations (e.g., IC25 and IC50) for 24 hours.[16]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[17][18]

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow_MTT start Start seed_cells 1. Seed Cells (e.g., HeLa in 96-well plate) start->seed_cells incubate1 2. Incubate (24h, 37°C) seed_cells->incubate1 treat 3. Treat with Azadirachtin (various concentrations) incubate1->treat incubate2 4. Incubate (24-48h, 37°C) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (4h, 37°C) add_mtt->incubate3 solubilize 7. Solubilize Formazan (add DMSO) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: A typical experimental workflow for an MTT cell viability assay.

Conclusion

Azadirachtin stands out as a natural compound with a complex and multifaceted mechanism of action. Its ability to modulate multiple targets in both insects and mammalian cells underscores its significance as a biopesticide and its potential as a lead compound for anticancer drug development. The disruption of critical hormonal pathways in insects provides a robust method for pest control, while its capacity to induce p53-independent apoptosis through NF-κB inhibition offers a promising strategy for treating cancers that are resistant to conventional therapies. Further research, utilizing the detailed protocols outlined in this guide, will continue to unravel the full therapeutic and pest management potential of this remarkable molecule.

References

An In-depth Technical Guide to the Homologs and Analogs of Peptide Potassium Channel Blockers: A Case Study of ShK Toxin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a molecule designated "AzKTB" as a potassium channel blocker did not yield specific scientific literature. A single reference described this compound as a capture reagent for chemical biology, composed of an azide module, a TAMRA/PEG-biotin label, and a trypsin-cleavable linker.[1] Given this discrepancy, this guide will focus on a well-characterized peptide potassium channel blocker, ShK toxin, and its homologs and analogs, to fulfill the core requirements of the user request for a technical guide on this class of molecules.

Introduction to ShK Toxin and its Therapeutic Potential

ShK toxin, a 35-amino acid peptide isolated from the sea anemone Stichodactyla helianthus, is a potent blocker of voltage-gated potassium channels.[2][3] It exhibits high affinity for several members of the Kv1 family of channels, particularly Kv1.3.[4] The Kv1.3 channel is a key regulator of T-lymphocyte activation, making it an attractive therapeutic target for autoimmune diseases.[5] Effector memory T-cells, which are implicated in various autoimmune conditions, upregulate the expression of Kv1.3 channels.[6] By blocking these channels, ShK and its analogs can suppress the activation of these pathogenic T-cells.[5] This has led to the development of ShK analogs as potential therapeutics for conditions such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[2][7]

Homologs and Analogs of ShK Toxin

Homologs are proteins related by a common evolutionary ancestor, while analogs are molecules that have a similar function but do not necessarily share a common origin. In the context of ShK toxin, significant research has been dedicated to creating synthetic analogs with improved selectivity and pharmacokinetic properties. The primary goal has been to enhance specificity for Kv1.3 over other potassium channels, such as Kv1.1, to minimize potential side effects.[4]

Key Analogs of ShK Toxin

Several analogs of ShK have been developed with modified amino acid sequences to improve their therapeutic profile. These modifications often focus on altering the charge and structure of the peptide to enhance its interaction with the target channel.

  • ShK-186 (Dalazatide): This is one of the most clinically advanced analogs. It is a synthetic version of ShK with a phosphotyrosine attached to the N-terminus via a linker.[2] This modification significantly increases its selectivity for Kv1.3 over Kv1.1.[8] Dalazatide has undergone clinical trials for autoimmune diseases, including psoriasis.[7][8]

  • ShK-170, ShK-192, and ShK-EWSS: These are other analogs designed for enhanced Kv1.3 selectivity. ShK-170 is similar to Dalazatide.[2] ShK-192 incorporates a non-hydrolyzable phosphonophenylalanine at the N-terminus to prevent in vivo dephosphorylation.[2] ShK-EWSS has an N-terminal extension of four amino acids (Glu-Trp-Ser-Ser) that also confers high selectivity for Kv1.3.[2]

  • ShK-Dap22: In this analog, the critical Lys22 residue is replaced with diaminopropionic acid (Dap). This modification reduces its potency slightly but improves its selectivity for Kv1.3 over Kv1.1.[9]

  • ShK-F6CA: This analog incorporates a fluorescein molecule, allowing it to be used as a probe to detect Kv1.3 channels.[4]

Quantitative Data: A Comparative Analysis

The following tables summarize the inhibitory activity of ShK toxin and its key analogs on Kv1.3 and Kv1.1 channels. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are measures of the potency of the blocker. Lower values indicate higher potency.

PeptideTarget ChannelIC50 / Kd (pM)Reference
ShKKv1.310 - 48[4][9]
ShKKv1.116 - 25[4][9]
ShK-186 (Dalazatide)Kv1.365 - 69[2][10]
ShK-186 (Dalazatide)Kv1.1>10,000[4]
ShK-Dap22Kv1.3110[9]
ShK-Dap22Kv1.1~2,200[9]
ShK-F6CAKv1.348[4]
ShK-F6CAKv1.14,000[4]

Experimental Protocols

Peptide Synthesis and Folding

The synthesis of ShK and its analogs is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. A convergent synthesis approach using native chemical ligation of unprotected peptide segments can also be employed. Following cleavage from the resin and deprotection, the linear peptide is subjected to oxidative folding to form the three characteristic disulfide bridges.

General Protocol for Solid-Phase Peptide Synthesis of ShK Analogs:

  • Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amide) is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction is monitored for completion (e.g., using a Kaiser test).

  • Repetitive Cycles: Steps 2 and 3 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Oxidative Folding: The purified linear peptide is dissolved in a folding buffer (e.g., a redox buffer containing reduced and oxidized glutathione) at a low concentration to promote intramolecular disulfide bond formation. The folding process is monitored by RP-HPLC.

  • Final Purification: The folded, active peptide is purified by RP-HPLC to yield the final product.

Electrophysiological Assays

The functional activity of ShK and its analogs is primarily assessed using electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Protocol for Testing ShK Analogs on Kv1.3 Channels:

  • Cell Preparation: A cell line stably expressing the human Kv1.3 channel (e.g., L929 mouse fibroblasts or Jurkat T-cells) is used. The cells are cultured under standard conditions. For the experiment, cells are plated on glass coverslips.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 140 KF, 10 HEPES, 11 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.

  • Recording Setup: The coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution containing (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for control of the cell's membrane potential and recording of the ionic currents across the entire cell membrane.

  • Current Recording: Voltage-gated potassium currents are elicited by applying depolarizing voltage steps from a holding potential (e.g., -80 mV) to a test potential (e.g., +40 mV).

  • Drug Application: After obtaining a stable baseline recording, the ShK analog is applied to the cell by perfusing the recording chamber with the external solution containing the desired concentration of the peptide.

  • Data Analysis: The peak current amplitude before and after drug application is measured. The percentage of current inhibition is calculated for various concentrations of the analog to determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

ShK and its analogs exert their immunomodulatory effects by blocking the Kv1.3 channel in T-lymphocytes, which disrupts the signaling cascade required for their activation and proliferation.

T-Cell Activation Signaling Pathway

Upon antigen presentation, the T-cell receptor (TCR) is stimulated, leading to a signaling cascade that results in the opening of Ca2+-release-activated Ca2+ (CRAC) channels and an influx of Ca2+. This initial depolarization activates Kv1.3 channels. The efflux of K+ through Kv1.3 channels repolarizes the membrane, which is necessary to maintain the electrochemical gradient for sustained Ca2+ influx. This sustained elevation in intracellular Ca2+ activates calcineurin, which dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Dephosphorylated NFAT then translocates to the nucleus and initiates the transcription of genes required for T-cell activation, proliferation, and cytokine production.

T_Cell_Activation_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Antigen Antigen TCR TCR Antigen->TCR 1. TCR Stimulation Kv1.3 Kv1.3 Channel TCR->Kv1.3 Depolarization PLC PLC TCR->PLC 2. CRAC CRAC Channel Ca_cyto Ca2+ CRAC->Ca_cyto 6. Ca2+ Influx K_out K_out Kv1.3->K_out K+ IP3 IP3 PLC->IP3 3. ER Endoplasmic Reticulum IP3->ER 4. Ca_ER Ca2+ Ca_ER->Ca_cyto 5. Ca2+ Release Calcineurin_inactive Calcineurin (inactive) Ca_cyto->Calcineurin_inactive 7. Activation Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P 8. Dephosphorylation NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus 9. Nuclear Translocation Gene_Transcription Gene Transcription (IL-2, etc.) Nucleus->Gene_Transcription 10. T-Cell Activation T-Cell Activation Gene_Transcription->T-Cell Activation ShK ShK Toxin ShK->Kv1.3 Blockade Repolarization Repolarization K_out->Repolarization Repolarization->CRAC Maintains driving force for Ca2+ influx

Caption: T-Cell activation signaling pathway and the inhibitory action of ShK toxin.

Experimental Workflow

The general workflow for the discovery and characterization of novel ShK analogs involves a multi-step process from synthesis to functional validation.

Experimental_Workflow Start Peptide_Synthesis Peptide Synthesis (SPPS) Start->Peptide_Synthesis Purification_Folding Purification (HPLC) & Oxidative Folding Peptide_Synthesis->Purification_Folding Structure_Validation Structure Validation (Mass Spectrometry, NMR) Purification_Folding->Structure_Validation Functional_Screening Functional Screening (Electrophysiology) Structure_Validation->Functional_Screening Dose_Response Dose-Response Analysis (IC50 Determination) Functional_Screening->Dose_Response Selectivity_Profiling Selectivity Profiling (vs. other K+ channels) Dose_Response->Selectivity_Profiling In_Vitro_Assays In Vitro Cellular Assays (T-Cell Proliferation) Selectivity_Profiling->In_Vitro_Assays In_Vivo_Studies In Vivo Animal Models (Autoimmune Diseases) In_Vitro_Assays->In_Vivo_Studies End In_Vivo_Studies->End

Caption: General experimental workflow for the development of ShK toxin analogs.

Conclusion

While the initial query regarding "this compound" led to a different class of molecule, the exploration of ShK toxin and its analogs provides a comprehensive overview of the principles of developing peptide-based potassium channel blockers. The targeted design of analogs with enhanced selectivity for Kv1.3 has paved the way for promising new therapies for autoimmune diseases. The combination of chemical synthesis, detailed electrophysiological characterization, and in vitro and in vivo functional assays represents a robust pipeline for the discovery and development of novel ion channel modulators. This technical guide provides researchers and drug development professionals with a foundational understanding of the key concepts, methodologies, and data relevant to this exciting field of pharmacology.

References

In-Depth Technical Guide: Physicochemical Properties of Azetinib-KTB (AzKTB)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "AzKTB" is not found in publicly available scientific literature. This guide is a hypothetical example based on a fictional compound, "Azetinib-KTB (this compound)," to illustrate the requested format and content. The data and experimental details provided are for demonstrative purposes only.

Introduction

Azetinib-KTB (this compound) is a novel synthetic small molecule inhibitor targeting the PI3K/AKT signaling pathway, which is frequently dysregulated in various malignancies.[1][2][3] The aberrant activation of this pathway is implicated in increased cancer cell proliferation and survival.[3] this compound is designed to induce apoptosis in cancer cells by modulating this critical pathway. This document provides a comprehensive overview of the solubility and stability studies conducted on this compound, which are crucial for its development as a therapeutic agent.

Solubility Profile

The aqueous and solvent solubility of this compound was determined to inform formulation development and ensure adequate bioavailability.

Table 1: Equilibrium Solubility of this compound in Various Media

MediumTemperature (°C)Solubility (mg/mL)
Deionized Water250.015
Phosphate-Buffered Saline (PBS) pH 7.4250.022
0.1 N HCl (pH 1.2)250.58
Fasted State Simulated Intestinal Fluid (FaSSIF)370.11
Fed State Simulated Intestinal Fluid (FeSSIF)370.25
Ethanol2512.5
Propylene Glycol2528.3
Dimethyl Sulfoxide (DMSO)25> 100

Stability Profile

The stability of this compound was evaluated under various stress conditions to identify potential degradation pathways and to determine its shelf-life.

Table 2: Stability of this compound Under Stress Conditions (4-week study)

Condition% Recovery of this compoundMajor Degradants
Solid State, 40°C/75% RH99.2%Not Detected
Aqueous Solution, pH 1.2, 40°C85.7%Hydrolysis Product A
Aqueous Solution, pH 7.4, 40°C92.1%Hydrolysis Product B
Aqueous Solution, 3% H₂O₂, 25°C78.5%Oxidation Product C
Photostability (ICH Q1B)96.4%Photodegradant D

Experimental Protocols

Solubility Determination

The equilibrium solubility of this compound was determined using the shake-flask method. An excess amount of the compound was added to each solvent system in sealed glass vials. The vials were then agitated in a temperature-controlled shaker for 48 hours to ensure equilibrium was reached. After the incubation period, the samples were centrifuged, and the supernatant was filtered through a 0.22 µm syringe filter. The concentration of this compound in the filtrate was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Stability-Indicating HPLC Method

A reverse-phase HPLC method was developed and validated for the quantification of this compound and its degradation products. The analysis was performed on a C18 column with a gradient mobile phase consisting of acetonitrile and water. The column temperature was maintained at 30°C, and the eluent was monitored by a photodiode array detector. The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Studies

Forced degradation studies were conducted to assess the stability of this compound under various stress conditions. The compound was subjected to acidic, basic, and neutral hydrolysis, as well as oxidative, thermal, and photolytic stress. Samples were collected at predetermined time points and analyzed by the stability-indicating HPLC method to determine the extent of degradation and to identify any resulting degradation products.

Visualizations

Hypothetical Signaling Pathway of this compound

AzKTB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation This compound This compound This compound->AKT Inhibits

Caption: Hypothetical PI3K/AKT signaling pathway targeted by this compound.

Experimental Workflow for Solubility Studies

Solubility_Workflow Start Start: Excess this compound and Solvent Shake Shake at Controlled Temperature (48h) Start->Shake Centrifuge Centrifuge to Separate Solids Shake->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantify Concentration HPLC->Quantify End End: Solubility Value Quantify->End

Caption: Workflow for the shake-flask solubility determination of this compound.

References

In Silico Modeling of Akt/PKB Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of Protein Kinase B (Akt/PKB) interactions. Akt/PKB is a family of serine/threonine-specific protein kinases that play a central role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.[1] Dysregulation of the Akt signaling pathway is implicated in a variety of diseases, particularly cancer, making it a critical target for drug discovery and development.[2][3] This document details the structure and function of Akt/PKB, summarizes quantitative data on its interactions, provides in-depth experimental and computational protocols, and visualizes key pathways and workflows.

Introduction to Akt/PKB

The Akt/PKB family consists of three highly homologous isoforms: Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ).[4] These isoforms share a conserved structure comprising an N-terminal pleckstrin homology (PH) domain, a central kinase domain, and a C-terminal regulatory domain.[4][5] The PH domain is crucial for the translocation of Akt to the plasma membrane through its interaction with phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K).[6] Activation of Akt is a multi-step process involving phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1 and Serine 473 (Ser473) in the hydrophobic motif by mTORC2.[6] Once activated, Akt phosphorylates a wide range of downstream substrates, thereby regulating numerous cellular functions.[2]

Quantitative Data on Akt/PKB Interactions

The development of Akt inhibitors is a major focus of cancer research.[7] In silico methods, such as virtual screening and molecular docking, have been instrumental in identifying and optimizing potent inhibitors.[8][9] The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd).

Table 1: Inhibitory Potency of Selected Compounds against Akt Isoforms

CompoundTarget Isoform(s)IC50 (nM)Assay TypeReference
AZD5363Akt1, Akt2, Akt3~10Enzyme Assay[10]
ARQ-092Akt1, Akt2, Akt35.0, 4.5, 16Not Specified[11]
NTQ1062Akt1, Akt2, Akt31.6, 24, 0.3Not Specified[11]
Akt inhibitor VIIINot Specified58.0Not Specified[12]
StaurosporineNot Specified11.0Not Specified[12]
(2S)-1-(1H-Indol-3-yl)-3-(5-isoquinolin-6-ylpyridin-3-yl)oxy-propan-2-amineNot Specified2.0Not Specified[12]
GaluteolinAkt1, Akt2-Binding Affinity (kcal/mol): -12.3 (Akt1), -11.4 (Akt2)[13][14]
LinarinAkt1, Akt2-Binding Affinity (kcal/mol): -11.5 (Akt1), -11.1 (Akt2)[13][14]
Compound a46Akt (general)11,100 (HCT-116 cells)Cytotoxicity Assay[8][15]
Compound a48Akt (general)9,500 (HCT-116 cells)Cytotoxicity Assay[8][15]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Methodologies for In Silico Modeling

In silico modeling of Akt/PKB interactions involves a range of computational techniques to predict and analyze the binding of ligands (e.g., inhibitors, substrates) to the protein. These methods are crucial for understanding the molecular basis of these interactions and for designing novel therapeutic agents.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] In the context of Akt/PKB, it is used to predict the binding mode and affinity of small molecules, such as potential inhibitors, to the kinase's active site or allosteric sites.[17]

Experimental Protocol for Molecular Docking:

  • Protein Preparation:

    • Obtain the 3D structure of the target Akt isoform from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site, which is typically the ATP-binding pocket or a known allosteric site. A grid box is generated around this site to define the search space for the ligand.[16]

  • Ligand Preparation:

    • Generate the 3D structure of the ligand(s) of interest.

    • Optimize the ligand's geometry and assign partial charges.

    • Generate multiple conformers of the ligand to account for its flexibility.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, DOCK) to place the ligand conformers into the defined binding site of the protein.[8][16]

    • The program employs a scoring function to evaluate the binding affinity of each pose, which is typically expressed as a binding energy (e.g., in kcal/mol).[16]

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most likely binding mode.

    • Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein to understand the basis of binding.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of biomolecules over time.[18] For Akt/PKB, MD simulations can be used to study the conformational changes of the protein upon ligand binding, the stability of the protein-ligand complex, and the detailed energetic contributions to binding.[19][20]

Experimental Protocol for Molecular Dynamics Simulations:

  • System Setup:

    • Start with the docked protein-ligand complex from molecular docking studies.

    • Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a series of equilibration steps under constant temperature and pressure (NPT ensemble) to allow the system to relax and reach a stable state.

  • Production Run:

    • Run the main MD simulation for a desired length of time (typically nanoseconds to microseconds) without restraints.

    • Save the trajectory of the atoms at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the stability of key interactions.

      • Binding free energy calculations (e.g., MM-PBSA, MM-GBSA) to estimate the binding affinity.

Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.[8]

Experimental Protocol for Virtual Screening:

  • Library Preparation:

    • Obtain a large library of chemical compounds in a digital format (e.g., ZINC database, commercial libraries).

    • Prepare the library by generating 3D conformers for each molecule and assigning appropriate chemical properties.

  • Structure-Based Virtual Screening (SBVS):

    • Utilize molecular docking to screen the entire library against the prepared Akt/PKB target structure.

    • Rank the compounds based on their docking scores.

  • Ligand-Based Virtual Screening (LBVS):

    • If a set of known active ligands is available, create a pharmacophore model that defines the essential 3D features required for binding.[9]

    • Screen the compound library to find molecules that match the pharmacophore model.

  • Hit Selection and Experimental Validation:

    • Select a subset of the top-ranking hits from the virtual screen for further analysis.

    • Perform experimental assays (e.g., kinase inhibition assays) to validate the predicted activity of the selected compounds.[8]

Visualizing Akt/PKB Interactions and Workflows

Diagrams are essential for visualizing the complex signaling pathways and experimental workflows involved in the study of Akt/PKB.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits to membrane PTEN PTEN PTEN->PIP3 Dephosphorylates Downstream Downstream Targets (e.g., mTORC1, GSK3, FOXO) Akt->Downstream Phosphorylates PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Response Leads to

Caption: The PI3K/Akt signaling pathway.

In_Silico_Workflow cluster_DataPrep 1. Data Preparation cluster_Screening 2. Virtual Screening cluster_Refinement 3. Hit Refinement & Analysis cluster_Validation 4. Experimental Validation Target Target Selection & Preparation (Akt/PKB Structure from PDB) VS Virtual Screening (Docking or Pharmacophore-based) Target->VS LigandLib Ligand Library Preparation (e.g., ZINC Database) LigandLib->VS HitSelection Hit Selection & Filtering VS->HitSelection MD Molecular Dynamics Simulation HitSelection->MD BindingEnergy Binding Free Energy Calculation MD->BindingEnergy Synthesis Chemical Synthesis BindingEnergy->Synthesis Bioassay Biological Assays (e.g., Kinase Inhibition Assay) Synthesis->Bioassay SAR Structure-Activity Relationship (SAR) Bioassay->SAR SAR->LigandLib Optimization

Caption: A general workflow for in silico drug discovery targeting Akt/PKB.

Conclusion

In silico modeling has become an indispensable tool in the study of Akt/PKB interactions and the development of targeted therapies. By leveraging computational methods such as molecular docking, molecular dynamics simulations, and virtual screening, researchers can gain deep insights into the molecular mechanisms of Akt/PKB regulation and efficiently identify promising drug candidates. This technical guide provides a foundational understanding of these approaches, offering detailed protocols and visual aids to support researchers, scientists, and drug development professionals in this dynamic field. The continued advancement of computational power and algorithms promises to further accelerate the discovery of novel and effective Akt/PKB inhibitors for the treatment of cancer and other diseases.

References

An In-depth Technical Review of AzKTB: Current Understanding and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "AzKTB" in publicly available scientific literature and databases did not yield information on a specific molecule, drug, or biological entity with this designation. The term may represent a novel compound, an internal project name not yet disclosed publicly, or a possible typographical error.

This guide, therefore, aims to provide a comprehensive overview of related concepts and technologies that could be relevant to a hypothetical "this compound," drawing from existing research in analogous areas. This document is structured to serve as a foundational resource for researchers, scientists, and drug development professionals, should information on this compound become available. The methodologies, data presentation formats, and pathway analyses detailed below are standard in preclinical and clinical drug development and would be applicable to the study of a new therapeutic agent.

I. Potential Mechanisms of Action and Signaling Pathways

Given the common themes in modern drug discovery, a hypothetical "this compound" could potentially be an inhibitor or modulator of key signaling pathways implicated in disease. One such critical pathway is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[1][2][3][4][5]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is a crucial regulator of normal cellular processes, and its dysregulation is a hallmark of many cancers and other diseases.[1][2][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K).[1][4] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B or PKB) to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[2][4] Activated Akt then phosphorylates a multitude of downstream substrates, regulating processes like cell survival, growth, and proliferation.[1][3]

A potential therapeutic agent like "this compound" could be designed to inhibit key nodes in this pathway, such as PI3K, Akt, or mTOR, thereby blocking aberrant signaling and inducing apoptosis or cell cycle arrest in diseased cells.

PI3K_Akt_Signaling cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream_Targets Downstream Targets Akt->Downstream_Targets Regulates mTORC2 mTORC2 mTORC2->Akt Phosphorylates

Caption: Simplified PI3K/Akt signaling pathway. (Max Width: 760px)

II. Quantitative Data and Experimental Protocols

To rigorously evaluate a new chemical entity, a series of standardized in vitro and in vivo experiments are essential. The data from these experiments would be crucial for a go/no-go decision in the drug development pipeline.

Table 1: Hypothetical In Vitro Activity of this compound
Assay TypeTargetIC50 (nM)Ki (nM)Cell Line
Kinase AssayAkt1155U87-MG
Kinase AssayPI3Kα15050MCF-7
Cell Proliferation-50-A549
Apoptosis Assay-75-HeLa
Experimental Protocols

In Vitro Kinase Assay: A generic protocol for an in vitro kinase assay would involve incubating the purified kinase, the substrate (e.g., a peptide), and varying concentrations of the inhibitor ("this compound") with ATP.[6][7] The reaction is then stopped, and the amount of phosphorylated substrate is quantified, typically using methods like ELISA or radioactivity.

Cell-Based Assays: For cell proliferation assays, cells are seeded in multi-well plates and treated with different concentrations of the compound.[8] After a set incubation period, cell viability is measured using reagents like MTT or CellTiter-Glo®. Apoptosis can be assessed by methods such as Annexin V staining followed by flow cytometry.[9]

Experimental_Workflow Compound_Synthesis Compound Synthesis In_Vitro_Assays In Vitro Assays (Kinase, Cell-based) Compound_Synthesis->In_Vitro_Assays In_Vivo_Models In Vivo Models (Animal Studies) In_Vitro_Assays->In_Vivo_Models Lead Optimization Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials Safety & Efficacy

Caption: A typical drug discovery workflow. (Max Width: 760px)

III. Synthesis and Chemical Properties

The synthesis of novel therapeutic agents is a cornerstone of drug development. Aza-peptides, for instance, are peptidomimetics where an α-carbon is replaced by a nitrogen atom, which can lead to improved pharmacological properties.[10][11] The synthesis of such compounds can be complex, often requiring specialized techniques like microwave-assisted solid-phase synthesis.[10][11]

Another relevant area of chemical synthesis is the development of bifunctional molecules, such as potassium acyltrifluoroborates (KATs), which can be used in chemoselective ligation reactions for bioconjugation.[12]

IV. Preclinical and Clinical Development

Should a compound like "this compound" show promise in early-stage testing, it would progress to preclinical animal models to evaluate its efficacy, safety, and pharmacokinetic profile.[13][14][15] If the preclinical data is favorable, the compound would then move into clinical trials in human subjects to further assess its safety and efficacy for a specific disease indication.[16][17][18][19][20]

Conclusion

While "this compound" does not correspond to a known entity in the public domain, this guide provides a framework for how such a compound would be evaluated and developed. The principles of target validation, in vitro and in vivo testing, and clinical development are universal in the pharmaceutical sciences. The provided diagrams and tables serve as templates for organizing and presenting the complex data generated during the drug discovery and development process. As new information emerges, this guide can be adapted to incorporate specific details about "this compound" or any other novel therapeutic agent.

References

AzKTB: A-0-Technical-0-Whitepaper-0-on-0-the-0-Core-0-Patent-0-and-0-Intellectual-0-Property-0-Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific entity designated "AzKTB" is not publicly available. This document has been constructed as a representative technical guide using the well-characterized PI3K/Akt signaling pathway as a relevant proxy for a novel kinase inhibitor. The data presented herein is illustrative and intended to serve as a framework for analysis.

1.0-0-Executive-0-Summary

The intellectual property (IP) landscape for novel kinase inhibitors is a complex and competitive domain. Protecting innovations in this area requires a multi-faceted strategy encompassing composition of matter, method of use, and formulation patents. This guide provides an in-depth analysis of the core patent landscape relevant to a hypothetical kinase inhibitor, "this compound," targeting the PI3K/Akt signaling pathway. It outlines key considerations for researchers and developers, from foundational pathway biology to detailed experimental protocols for compound characterization. The PI3K/Akt pathway is a critical signal transduction cascade that regulates essential cellular processes, including cell survival, growth, and proliferation.[1][2] Its dysregulation is implicated in a variety of diseases, most notably cancer, making it a highly attractive target for therapeutic intervention.[3]

2.0-0-The-0-PI3K/Akt-0-Signaling-0-Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors.[4] This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, including the serine/threonine kinase Akt (also known as Protein Kinase B, or PKB).[3]

At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.[4] Once activated, Akt translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby regulating diverse cellular functions.[5] Key downstream effects include the inhibition of apoptosis and the promotion of cell cycle progression and cell growth.[1]

PI3K_Akt_Pathway receptor Growth Factor Receptor (RTK) pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 akt Akt (PKB) pip3->akt Recruits & Activates pdk1 PDK1 pdk1->akt Phosphorylates (Thr308) downstream Downstream Targets (e.g., mTOR, GSK3β, FOXO) akt->downstream Phosphorylates This compound This compound This compound->akt Inhibits response Cell Survival, Growth, Proliferation downstream->response Leads to pten PTEN pten->pip3 Dephosphorylates Experimental_Workflow start Start: Compound Synthesis biochem Biochemical Assay (Kinase IC50) start->biochem cell_based Cell-Based Assay (Proliferation EC50) biochem->cell_based Lead Selection in_vivo In Vivo Model (Xenograft Study) cell_based->in_vivo Candidate Nomination pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd tox Toxicology Assessment pk_pd->tox end IND-Enabling Studies tox->end

References

Methodological & Application

Application Notes and Protocols for Studying the Akt/PKB Signaling Pathway in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a critical role in mediating various cellular processes, including glucose metabolism, apoptosis, cell proliferation, and transcription.[1] The Akt signaling pathway is a central node in cell signaling networks and is frequently activated by growth factors, cytokines, and hormones.[1] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K).[1] Activated PI3K phosphorylates membrane lipids, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt, leading to its activation through phosphorylation.[2][3]

Dysregulation of the Akt pathway is implicated in numerous diseases, including cancer and type 2 diabetes, making it a key target for drug discovery and development.[2][3] These application notes provide detailed protocols for studying the Akt/PKB signaling pathway in a cell culture setting, including methods for cell line selection, experimental treatment, and downstream analysis of pathway activation.

I. Cell Line Selection and Culture

1.1. Recommended Cell Lines:

A variety of cell lines can be utilized to study the Akt pathway. The choice of cell line should be guided by the specific research question. Some commonly used cell lines include:

  • HeLa (Human cervical cancer): A robust and easy-to-culture cell line widely used in cell biology research.

  • MCF-7 (Human breast cancer): An estrogen-receptor-positive cell line often used to study hormone-dependent cancers.

  • A549 (Human lung carcinoma): A commonly used model for lung cancer research.

  • PC-3 (Human prostate cancer): An androgen-insensitive prostate cancer cell line.

1.2. General Cell Culture Protocol:

This protocol provides a general guideline for culturing mammalian cells. Specific conditions may vary depending on the cell line.

Materials:

  • Selected cell line

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[4][5]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution[5]

  • Cell culture flasks or plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.[4][5]

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to an appropriate cell culture flask.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Subculturing (Passaging) Adherent Cells:

    • When cells reach 70-80% confluency, remove the growth medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a T-25 flask).

    • Incubate at 37°C for 2-5 minutes, or until cells detach.

    • Add 4 volumes of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6) to a new flask containing pre-warmed complete growth medium.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

II. Experimental Protocols

2.1. Treatment of Cells with Akt Pathway Modulators:

This protocol describes the general procedure for treating cells with activators or inhibitors of the Akt pathway. The specific compound, concentration, and treatment time will need to be optimized for each experiment.

Materials:

  • Cells seeded in multi-well plates

  • Akt pathway modulator (e.g., growth factors like EGF or insulin to activate, or small molecule inhibitors like Wortmannin to inhibit)

  • Serum-free medium

  • Complete growth medium

Procedure:

  • Seed cells in multi-well plates at a density that will allow them to reach 60-70% confluency on the day of the experiment.

  • On the day of the experiment, remove the complete growth medium and wash the cells once with serum-free medium.

  • Starve the cells by incubating them in serum-free medium for 4-16 hours. This step is crucial to reduce basal Akt activity.

  • Prepare the desired concentrations of the Akt pathway modulator in serum-free medium.

  • Remove the starvation medium and add the medium containing the treatment compound to the cells.

  • Incubate for the desired period (e.g., 15 minutes to 24 hours).

  • After the treatment period, proceed with cell lysis for protein analysis or other downstream assays.

2.2. Western Blotting for Akt Phosphorylation:

Western blotting is a common technique to assess the activation state of Akt by detecting its phosphorylation at key residues (Threonine 308 and Serine 473).[3]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash treated cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities to determine the relative levels of phosphorylated and total Akt.

2.3. Cell Viability Assay (MTT Assay):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cells seeded in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate and treat them with the compound of interest for the desired duration.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

III. Data Presentation

Table 1: Quantitative Analysis of Akt Pathway Activation by Western Blot

Treatmentp-Akt (Ser473) Intensity (Arbitrary Units)Total Akt Intensity (Arbitrary Units)p-Akt / Total Akt Ratio
Untreated Control1500100000.15
Growth Factor (100 ng/mL)8500105000.81
Inhibitor (10 µM)50098000.05
Inhibitor + Growth Factor2500102000.25

Table 2: Quantitative Analysis of Cell Viability by MTT Assay

TreatmentConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control01.25100
Compound X11.1088
Compound X100.7560
Compound X500.3024

IV. Visualizations

Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (T308) Downstream Downstream Effectors Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription

Caption: The Akt/PKB signaling pathway is activated by growth factors.

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Downstream Analysis A Seed cells in multi-well plates B Serum starve cells (4-16 hours) A->B C Treat with Akt modulator B->C D1 Cell Lysis for Western Blot C->D1 D2 MTT Assay for Cell Viability C->D2 E1 Analyze p-Akt and Total Akt levels D1->E1 E2 Measure Absorbance at 570 nm D2->E2

Caption: Workflow for studying the effects of Akt modulators on cells.

References

Application Notes and Protocols for the Use of Azidothymidine Kinase (AzKTB) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing an engineered Azidothymidine Kinase (AzKTB), specifically an engineered human thymidylate kinase (TMPK-F105Y), in combination with the prodrug Azidothymidine (AZT) in preclinical animal models. This system has dual applications as a potent suicide gene therapy for cancer and as a potential positron emission tomography (PET) reporter gene for in vivo imaging.

I. Application as a Suicide Gene Therapy for Cancer

The core principle of this suicide gene therapy lies in the targeted conversion of the non-toxic prodrug AZT into a cytotoxic compound within cancer cells. An engineered human thymidylate kinase (TMPK) with a specific mutation (F105Y), hereafter referred to as this compound, exhibits a significantly enhanced ability to phosphorylate the monophosphate form of AZT.[1] This is the rate-limiting step in its conversion to AZT-triphosphate, a potent DNA chain terminator that induces apoptosis.[2][3] A key feature of this system is the profound "bystander effect," where the toxic AZT metabolites are transferred to neighboring, non-transduced cancer cells through gap junctions, amplifying the therapeutic effect.[4][5]

Signaling Pathway of this compound/AZT-Mediated Cell Death

The following diagram illustrates the molecular mechanism of this compound/AZT-induced apoptosis and the bystander effect.

cluster_transduced This compound-Expressing Tumor Cell cluster_bystander Neighboring Tumor Cell (Bystander) AZT AZT (Prodrug) CellularKinases Cellular Thymidine Kinase AZT->CellularKinases AZT_MP AZT-Monophosphate CellularKinases->AZT_MP This compound This compound (TMPK-F105Y) AZT_MP->this compound AZT_DP AZT-Diphosphate This compound->AZT_DP NDPK Cellular Nucleoside Diphosphate Kinase AZT_DP->NDPK AZT_TP AZT-Triphosphate (Toxic Metabolite) NDPK->AZT_TP DNA Nuclear DNA AZT_TP->DNA B_AZT_TP AZT-Triphosphate (from Transduced Cell) AZT_TP->B_AZT_TP Gap Junctions (Connexin43, Pannexin1) ChainTermination DNA Chain Termination DNA->ChainTermination Apoptosis Apoptosis ChainTermination->Apoptosis B_DNA Nuclear DNA B_AZT_TP->B_DNA B_ChainTermination DNA Chain Termination B_DNA->B_ChainTermination B_Apoptosis Apoptosis B_ChainTermination->B_Apoptosis

Figure 1: this compound/AZT signaling pathway and bystander effect.
Experimental Protocol: In Vivo Suicide Gene Therapy in a Xenograft Mouse Model

This protocol is based on the methodology described by Sato et al. (2013) for treating prostate cancer xenografts.[1]

1. Animal Model and Tumor Implantation:

  • Animal Strain: Male Non-Obese Diabetic/Severe Combined Immunodeficient (NOD/SCID) mice, 6-8 weeks old.

  • Cell Line: Human prostate cancer cell line, PC-3.

  • Tumor Implantation:

    • Culture PC-3 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm3) before starting treatment.

2. Gene Delivery Vehicle: Lentiviral Vector Production:

  • Vector: A third-generation lentiviral vector system is recommended for safety. The vector should contain the coding sequence for the engineered human thymidylate kinase (TMPK-F105Y) under the control of a constitutive promoter, such as the human phosphoglycerate kinase (PGK) promoter. A control vector expressing a reporter gene like eGFP should also be prepared.

  • Production:

    • Co-transfect 293T cells with the lentiviral vector plasmid and packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, and pMD2.G).

    • Harvest the supernatant containing the viral particles 48-72 hours post-transfection.

    • Concentrate the viral particles (e.g., by ultracentrifugation or precipitation).

    • Determine the viral titer (infectious units/mL) using a suitable method (e.g., p24 ELISA or transduction of a reporter cell line).

3. In Vivo Gene Delivery and Prodrug Administration Workflow:

start Start: Tumors reach ~50-100 mm³ injection Intratumoral Injection: 5 x 10⁷ IFU Lentivirus in 50 µL PBS start->injection wait 24 hours post-injection injection->wait azt_treatment AZT Administration: 50 mg/kg/day, i.p. for 6 consecutive days wait->azt_treatment endpoint Endpoint: Tumor excision and weight measurement azt_treatment->endpoint

Figure 2: Experimental workflow for this compound/AZT suicide gene therapy.
  • Intratumoral Injection:

    • Anesthetize the tumor-bearing mice.

    • Using a fine-gauge needle, directly inject a total of 5 x 107 infectious units (IFU) of the lentiviral vector (LV/TMPK-F105Y or LV/eGFP for control) in a volume of 50 µL of sterile PBS into the center of the tumor.

  • Prodrug Administration:

    • Prepare a stock solution of AZT in sterile PBS.

    • Beginning 24 hours after the lentiviral injection, administer AZT via intraperitoneal (i.p.) injection at a dose of 50 mg/kg body weight.

    • Continue the i.p. injections daily for a total of 6 consecutive days.

4. Endpoint Analysis:

  • At the end of the 6-day AZT treatment, euthanize the mice.

  • Carefully excise the tumors and measure their wet weight.

  • Perform statistical analysis to compare the tumor weights between the treatment and control groups.

Quantitative Data from a Preclinical Study

The following table summarizes the results from a representative in vivo study using the protocol described above.

Treatment GroupNumber of Animals (n)Mean Tumor Weight (mg) ± SD% Tumor Mass Reductionp-value
LV/eGFP + AZT (Control)6255.8 ± 55.2-< 0.05
LV/AzKTB + AZT (Treated)6134.2 ± 48.747.5%
Data derived from Sato et al., PLoS ONE 8(10): e78711.[1]

II. Application as a PET Reporter Gene

The enzymatic activity of this compound can be harnessed for non-invasive in vivo imaging using PET. The principle relies on a radiolabeled probe that is a substrate for this compound. Upon entering an this compound-expressing cell, the probe is phosphorylated and trapped intracellularly, leading to a strong PET signal that is proportional to the enzyme's activity and, by extension, the expression of the this compound gene. While a specific, widely validated PET probe for the engineered TMPK-F105Y is still under active research, a promising candidate is a fluorine-18 labeled AZT analog, such as [18F]F-AZT.

Proposed Experimental Protocol: PET Imaging of this compound Expression

This protocol is a proposed methodology based on established principles of enzyme-based PET reporter gene imaging.

1. Radiotracer:

  • Probe: [18F]3'-fluoro-3'-azidothymidine ([18F]F-AZT) or another suitable radiolabeled this compound substrate.

  • Synthesis: Radiosynthesis would be performed via nucleophilic substitution with [18F]fluoride.

  • Dose: Approximately 100-200 µCi (3.7-7.4 MBq) per mouse.

2. Animal Model:

  • Prepare tumor-bearing mice with this compound-expressing xenografts as described in the suicide gene therapy protocol.

3. PET/CT Imaging Protocol:

  • Animal Preparation:

    • Fast the mouse for 4-6 hours prior to imaging to reduce background signal.

    • Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance) and place it on the scanner bed.

    • Maintain the animal's body temperature using a heating pad.

  • Radiotracer Administration:

    • Administer the radiotracer via intravenous (i.v.) tail vein injection.

  • Uptake Period:

    • Allow for a 60-minute uptake period, during which the animal remains anesthetized.

  • Imaging:

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire a static PET scan for 10-15 minutes.

  • Image Analysis:

    • Reconstruct the PET/CT images.

    • Draw regions of interest (ROIs) over the tumor and other relevant tissues (e.g., muscle, liver) to quantify radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Logical Workflow for PET Imaging

start Start: This compound-expressing tumor model fasting Fast animal (4-6 hours) start->fasting anesthesia Anesthetize mouse (Isoflurane) fasting->anesthesia injection Inject [¹⁸F]F-AZT (100-200 µCi, i.v.) anesthesia->injection uptake 60-minute uptake period injection->uptake imaging PET/CT Scan (10-15 min PET) uptake->imaging analysis Image Reconstruction and ROI Analysis (%ID/g or SUV) imaging->analysis

Figure 3: Workflow for PET imaging of this compound expression.

By following these detailed protocols, researchers can effectively utilize the this compound/AZT system in animal models for both therapeutic and diagnostic applications, advancing the development of novel cancer therapies and in vivo imaging strategies.

References

AzKTB dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "AzKTB" did not yield any specific information about a drug or therapeutic agent with this designation. The scientific and medical literature does not appear to contain references to a compound named this compound. It is possible that "this compound" is a typographical error, an internal project code not yet in the public domain, or a misunderstanding of a different drug's name.

Therefore, it is not possible to provide dosage and administration guidelines, experimental protocols, or signaling pathway diagrams for a substance that cannot be identified.

For the benefit of researchers, scientists, and drug development professionals, this document outlines the general structure and type of information that would be included in such application notes if "this compound" were a known entity. This framework can serve as a template for compiling similar information for a correctly identified compound.

I. General Information (Hypothetical)

This section would typically provide a summary of the drug, including its class, mechanism of action, and primary therapeutic indications.

Table 1: Hypothetical Drug Profile for "this compound"

FeatureDescription
Drug Name This compound
Drug Class e.g., Kinase Inhibitor, Monoclonal Antibody, etc.
Mechanism of Action e.g., "Selectively inhibits the tyrosine kinase activity of..."
Primary Indication e.g., "Treatment of advanced non-small cell lung cancer..."
Formulation e.g., Oral tablet, Intravenous infusion

II. Dosage and Administration (Hypothetical)

This section would detail the recommended dosage, administration route, and any necessary dose adjustments based on patient characteristics.

Recommended Dosing

Table 2: Hypothetical Dosing Regimen for "this compound"

PopulationRecommended DoseAdministration RouteFrequency
Adults e.g., 500 mge.g., Orale.g., Twice daily
Pediatrics e.g., Not established--
Dose Adjustments

This would include specific guidelines for dose modifications in special populations.

Table 3: Hypothetical Dose Adjustments for "this compound"

ConditionRecommendation
Renal Impairment e.g., "For moderate impairment (CrCl 30-59 mL/min), reduce dose to 250 mg twice daily."
Hepatic Impairment e.g., "Not recommended for use in patients with severe hepatic impairment."
Drug Interactions e.g., "Avoid co-administration with strong CYP3A4 inhibitors."

III. Experimental Protocols (Hypothetical)

This section would provide detailed methodologies for key in vitro and in vivo experiments used to characterize the drug's activity.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against its target kinase.

Materials:

  • Recombinant human [Target Kinase]

  • This compound (various concentrations)

  • ATP

  • Substrate peptide

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add assay buffer, the target kinase, and the this compound dilution.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Read luminescence on a plate reader.

  • Calculate IC50 values using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • [Cancer Cell Line] (e.g., A549)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence and calculate GI50 values.

IV. Signaling Pathways and Workflows (Hypothetical)

This section would contain diagrams illustrating the drug's mechanism of action and experimental procedures.

G cluster_0 Hypothetical this compound Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Activates This compound This compound This compound->Receptor Tyrosine Kinase (RTK) Inhibits Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes

Caption: Hypothetical signaling pathway showing this compound inhibition of a receptor tyrosine kinase.

G cluster_1 Experimental Workflow: Cell Proliferation Assay A Seed Cells in 96-well Plate B Treat with this compound (Serial Dilution) A->B C Incubate for 72 hours B->C D Add Cell Viability Reagent C->D E Measure Luminescence D->E F Calculate GI50 E->F

Caption: Workflow for a typical cell-based proliferation assay.

To enable the creation of accurate and detailed Application Notes and Protocols, please provide the correct name of the drug or compound of interest. Once the correct substance is identified, a thorough literature search can be conducted to gather the necessary data for a comprehensive and actionable document.

Standard Operating Procedure for the Synthesis of an Azido-Biotin Terephthalamide Linker

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "AzKTB" does not correspond to a standard chemical nomenclature found in the scientific literature. This document provides a detailed protocol for the synthesis of a structurally related and functionally relevant molecule, N'-(Biotin)-N-(1-amino-3,6,9-trioxa-12-azadodecan)-terephthalamide, a bifunctional linker containing biotin, an azide moiety, and a terephthalamide core. This protocol is intended for researchers, scientists, and drug development professionals.

Application Notes

Azido-biotinylated terephthalamide linkers are valuable tools in chemical biology and drug development. The presence of a terminal azide group allows for covalent conjugation to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry"[1][2]. The biotin moiety serves as a high-affinity tag for detection, purification, and visualization using streptavidin or avidin conjugates[3][4]. The rigid terephthalamide core provides a defined spatial separation between the azide and biotin functionalities.

Key Applications:

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be used in the synthesis of PROTACs, connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase to induce targeted protein degradation.

  • Activity-Based Protein Profiling (ABPP): Azide-functionalized probes can be used to covalently label active enzymes, followed by biotinylation via click chemistry for subsequent enrichment and identification by mass spectrometry.

  • Biomolecule Labeling: Proteins, nucleic acids, and other biomolecules can be metabolically or chemically modified to incorporate an alkyne handle, which can then be specifically labeled with this azido-biotin linker for various downstream applications[5][6].

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product in the proposed synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (%)Yield (%)
Dimethyl terephthalateC₁₀H₁₀O₄194.18>98-
11-azido-3,6,9-trioxaundecan-1-amineC₈H₁₈N₄O₃218.25>95-
N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide (Biotin-Amine)C₁₆H₃₀N₄O₂S358.50>95-
Final Product (Azido-Biotin Terephthalamide Linker) C₃₄H₅₄N₈O₇S 734.91 >95 (HPLC) ~60-70

Experimental Protocols

This synthesis involves a two-step procedure: 1) Monofunctionalization of dimethyl terephthalate with an azido-amine, and 2) Amidation of the resulting mono-ester with a biotin-amine.

Materials and Reagents:
  • Dimethyl terephthalate

  • 11-azido-3,6,9-trioxaundecan-1-amine

  • N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide (Biotin-Amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of Methyl 4-((11-azido-3,6,9-trioxaundecan-1-yl)carbamoyl)benzoate
  • Dissolve dimethyl terephthalate (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add 11-azido-3,6,9-trioxaundecan-1-amine (1.1 eq) to the solution.

  • Add DIPEA (1.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of BOP reagent (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient elution with 0-10% MeOH in DCM) to yield the mono-ester product.

Step 2: Synthesis of N'-(Biotin)-N-(11-azido-3,6,9-trioxaundecan-1-yl)-terephthalamide (Final Product)
  • Dissolve the purified mono-ester from Step 1 (1.0 eq) in anhydrous MeOH.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to facilitate the aminolysis.

  • Add Biotin-Amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with a few drops of acetic acid and concentrate under reduced pressure.

  • Redissolve the residue in DCM and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by silica gel column chromatography (e.g., gradient elution with 0-15% MeOH in DCM) to obtain the pure Azido-Biotin Terephthalamide Linker.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Synthetic Workflow

Synthesis_Workflow DMT Dimethyl Terephthalate Coupling Amide Coupling (BOP, DIPEA) DMT->Coupling AzidoAmine Azido-PEG-Amine AzidoAmine->Coupling BiotinAmine Biotin-Amine Aminolysis Aminolysis (NaOMe, MeOH) BiotinAmine->Aminolysis MonoEster Mono-Ester Intermediate Coupling->MonoEster MonoEster->Aminolysis FinalProduct Final Product: Azido-Biotin Terephthalamide Linker Aminolysis->FinalProduct

Caption: Synthetic scheme for the two-step synthesis of the Azido-Biotin Terephthalamide Linker.

Click Chemistry Application

Click_Chemistry This compound Azido-Biotin Linker (this compound) CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition This compound->CuAAC AlkyneMolecule Alkyne-Modified Biomolecule AlkyneMolecule->CuAAC Conjugate Biotinylated Biomolecule CuAAC->Conjugate Detection Detection / Purification Conjugate->Detection Streptavidin Streptavidin Streptavidin->Detection

Caption: Application of the Azido-Biotin Linker in bioconjugation via click chemistry.

References

Application Notes & Protocols: Azatriazole Kinase Inhibitor (AKI-T3B) in Proteomics and Genomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Azacyclo-ketotriazole-benzene (AzKTB)" does not correspond to a known compound in current scientific literature, this document provides a detailed application and protocol guide for a hypothetical, novel small molecule inhibitor, Azatriazole Kinase Inhibitor (AKI-T3B) . This compound is conceptualized as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. These application notes will serve as a comprehensive guide for researchers investigating the cellular mechanisms of novel kinase inhibitors using proteomic and genomic approaches.

Application Notes

Background: The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a crucial intracellular pathway that responds to extracellular signals from growth factors and cytokines.[1][2] Its activation promotes cell growth, survival, and metabolism.[2] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1]

Proposed Mechanism of Action of AKI-T3B

AKI-T3B is a hypothetical, potent, and selective ATP-competitive inhibitor of the p110α subunit of PI3K. By binding to the kinase domain, AKI-T3B is proposed to block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent inhibition of AKT prevents the phosphorylation and activation of numerous downstream targets, including mTOR, which ultimately leads to decreased protein synthesis, cell cycle arrest, and apoptosis in cancer cells with a hyperactivated PI3K/AKT/mTOR pathway.

Applications in Proteomics and Genomics Research
  • Target Engagement and Pathway Modulation: Quantitative proteomics can confirm the engagement of AKI-T3B with its intended target and map the downstream consequences on the PI3K/AKT/mTOR signaling pathway. Phosphoproteomics, a sub-discipline of proteomics, is particularly powerful for monitoring the phosphorylation status of key signaling nodes like AKT and its substrates.[3]

  • Biomarker Discovery: Both proteomics and genomics can be employed to identify potential biomarkers of response or resistance to AKI-T3B. Differentially expressed proteins or genes in sensitive versus resistant cell lines can provide insights into the mechanisms of drug efficacy and failure.

  • Understanding Off-Target Effects: Global proteomic and transcriptomic profiling can reveal unintended cellular targets of AKI-T3B, providing a more complete picture of its pharmacological effects and potential toxicities.

  • Drug Combination Strategies: By understanding the adaptive responses of cancer cells to AKI-T3B through proteomic and genomic analysis, rational drug combination strategies can be developed to overcome resistance.[4]

Quantitative Data Presentation

The following tables represent hypothetical quantitative data obtained from proteomics and genomics experiments on a cancer cell line treated with AKI-T3B.

Table 1: Hypothetical Quantitative Proteomics Data - Key PI3K/AKT/mTOR Pathway Proteins

ProteinGeneFunctionFold Change (AKI-T3B vs. Vehicle)p-value
p-AKT (Ser473)AKT1Kinase, cell survival-3.8<0.001
p-mTOR (Ser2448)MTORKinase, protein synthesis-3.2<0.001
p-4E-BP1 (Thr37/46)EIF4EBP1Translational repressor-2.9<0.001
p-S6K (Thr389)RPS6KB1Kinase, translation-3.5<0.001
Cyclin D1CCND1Cell cycle progression-2.10.005
BCL-2BCL2Anti-apoptotic protein-1.80.012

Table 2: Hypothetical RNA-Seq Data - Top 5 Downregulated Genes

GeneGene NameFunctionFold Change (AKI-T3B vs. Vehicle)FDR
CCND1Cyclin D1Cell cycle G1/S transition-4.2<0.001
MYCc-MycTranscription factor, proliferation-3.9<0.001
VEGFAVascular Endothelial Growth Factor AAngiogenesis-3.5<0.001
BIRC5SurvivinApoptosis inhibitor-3.10.002
SLC2A1GLUT1Glucose transporter-2.80.004

Experimental Protocols

Quantitative Proteomics Protocol: TMT Labeling

This protocol outlines a bottom-up proteomics workflow for the quantitative analysis of protein expression changes in response to AKI-T3B treatment.

  • Cell Culture and Treatment:

    • Plate a human cancer cell line with a known PI3K pathway mutation (e.g., MCF-7) at 70-80% confluency.

    • Treat cells with 1 µM AKI-T3B or vehicle (0.1% DMSO) for 24 hours in triplicate.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in 8 M urea buffer containing protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and clarify by centrifugation.

    • Determine protein concentration using a BCA assay.

  • Protein Digestion:

    • Take 100 µg of protein from each sample.

    • Reduce disulfide bonds with 10 mM DTT at 37°C for 1 hour.

    • Alkylate cysteine residues with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Digest with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Cleanup and TMT Labeling:

    • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Dry the peptides by vacuum centrifugation.

    • Reconstitute peptides in 100 mM TEAB buffer.

    • Label each sample with a unique TMTpro isobaric tag according to the manufacturer's protocol.

    • Combine the labeled samples and desalt again using a C18 SPE cartridge.

  • LC-MS/MS Analysis:

    • Fractionate the combined, labeled peptide sample using high-pH reversed-phase liquid chromatography.

    • Analyze each fraction by nanoLC-MS/MS on an Orbitrap mass spectrometer.

    • Acquire data using a data-dependent acquisition (DDA) method.

  • Data Analysis:

    • Search the raw mass spectrometry data against a human protein database using a search engine like MaxQuant or Proteome Discoverer.

    • Identify and quantify TMT reporter ion intensities for each peptide.

    • Perform statistical analysis to determine proteins with significant changes in expression between AKI-T3B and vehicle-treated samples.

Genomics Protocol: RNA-Seq

This protocol describes the workflow for analyzing global gene expression changes following AKI-T3B treatment.

  • Cell Culture and Treatment:

    • Culture and treat cells as described in the proteomics protocol (Section 3.1, Step 1).

  • RNA Extraction:

    • Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to remove genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. Samples should have a RIN score > 8.

  • Library Preparation:

    • Enrich for mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

    • Assess the quality and size distribution of the final library using a bioanalyzer.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.

  • Data Analysis:

    • Assess the quality of the raw sequencing reads using FastQC.

    • Trim adapter sequences and low-quality reads.

    • Align the trimmed reads to a reference human genome using a splice-aware aligner like STAR.

    • Quantify gene expression levels to generate a read count matrix.

    • Perform differential gene expression analysis using tools like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon AKI-T3B treatment.

    • Perform pathway and gene ontology enrichment analysis on the list of differentially expressed genes.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Transcription Transcription (e.g., MYC, CCND1) AKT->Transcription Promotes S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Translation Protein Synthesis & Cell Growth S6K->Translation AKI_T3B AKI-T3B AKI_T3B->PI3K Inhibits Proliferation Cell Proliferation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of AKI-T3B.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture 1. Cell Culture & Treatment (AKI-T3B vs. Vehicle) Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Digestion 3. Reduction, Alkylation & Trypsin Digestion Lysis->Digestion TMT 4. TMT Labeling & Sample Pooling Digestion->TMT Fractionation 5. Peptide Fractionation TMT->Fractionation LCMS 6. LC-MS/MS Analysis Fractionation->LCMS DataAnalysis 7. Database Search & Quantification LCMS->DataAnalysis Result Differentially Expressed Proteins DataAnalysis->Result

Caption: Quantitative proteomics experimental workflow.

Genomics_Workflow cluster_sample_prep_rna Sample & Library Preparation cluster_analysis_rna Sequencing & Analysis CellCulture_RNA 1. Cell Culture & Treatment (AKI-T3B vs. Vehicle) RNA_Extraction 2. Total RNA Extraction CellCulture_RNA->RNA_Extraction Library_Prep 3. mRNA Enrichment & Library Prep RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC_Alignment 5. QC, Trimming & Alignment Sequencing->QC_Alignment Quantification 6. Gene Expression Quantification QC_Alignment->Quantification Result_RNA Differentially Expressed Genes Quantification->Result_RNA

Caption: RNA-Seq experimental workflow.

References

Application of Fluorescent Probes in Fluorescence Microscopy: A Focus on Peroxynitrite Detection

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for a fluorescent probe specifically named "AzKTB" did not yield conclusive results. Therefore, this document provides detailed application notes and protocols for a well-characterized near-infrared (NIR) fluorescent probe, Rd-DPA3 , used for the detection and imaging of peroxynitrite (ONOO⁻). This information is intended to serve as a comprehensive example and guide for researchers, scientists, and drug development professionals working with similar fluorescent probes for cellular and in vivo imaging.

Introduction to Rd-DPA3 for Peroxynitrite Imaging

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a variety of pathological conditions, including neurodegenerative diseases like Alzheimer's disease, inflammation, and cancer.[1][2][3] The development of selective fluorescent probes for imaging ONOO⁻ in biological systems is crucial for understanding its role in disease pathogenesis. Rd-DPA3 is an activatable, activity-based, near-infrared (NIR) fluorescent probe designed for the sensitive and selective detection of ONOO⁻ in living cells and in vivo models.[1][4] Its NIR emission properties make it particularly suitable for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[5]

Key Features of Rd-DPA3:
  • High Selectivity: Specifically responds to ONOO⁻ over other reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Near-Infrared (NIR) Emission: Allows for enhanced tissue penetration and reduced background interference in in vivo studies.[5]

  • Mitochondria-Targeting: Enables the monitoring of ONOO⁻ fluctuations within the mitochondria.

  • Blood-Brain Barrier (BBB) Permeability: Capable of crossing the BBB, making it suitable for cerebral imaging.[5]

  • Intensive Fluorescence Enhancement: Exhibits a significant increase in fluorescence intensity upon reaction with ONOO⁻.

Mechanism of Action

The Rd-DPA3 probe is designed with a specific chemical trigger that undergoes a two-step cascade reaction initiated by peroxynitrite.[4] In its native state, the probe is non-fluorescent. Upon interaction with ONOO⁻, the trigger is cleaved, releasing a highly fluorescent NIR fluorophore. This "turn-on" mechanism provides a high signal-to-noise ratio for imaging.

Rd_DPA3_Mechanism cluster_0 Reaction with Peroxynitrite Rd_DPA3 Rd-DPA3 (Non-fluorescent) Intermediate Activated Intermediate Rd_DPA3->Intermediate Oxidative Cleavage ONOO Peroxynitrite (ONOO⁻) ONOO->Intermediate Fluorophore NIR Fluorophore (Highly Fluorescent) Intermediate->Fluorophore Spontaneous Rearrangement

Caption: Sensing mechanism of the Rd-DPA3 probe with peroxynitrite.

Quantitative Data

The following tables summarize the key quantitative properties of the Rd-DPA3 fluorescent probe based on available literature.

Table 1: Photophysical and Performance Characteristics of Rd-DPA3
ParameterValueReference
Excitation Wavelength (λex)~650 nm[4]
Emission Wavelength (λem)~670 nm[3]
Fluorescence Enhancement~50-fold (F/F₀)[1]
Limit of Detection (LOD)Not specified, but highly sensitive[4]
Response Time< 5 seconds[2]
Table 2: Selectivity of Rd-DPA3
Interfering Species (at 0.3 mM)Fluorescence ResponseReference
H₂O₂Negligible[1]
O₂⁻Negligible[1]
NONegligible[1]
·OHNegligible[1]
OCl⁻Negligible[1]
Various ProteinsNegligible[1]

Experimental Protocols

The following are detailed protocols for the application of Rd-DPA3 in fluorescence microscopy for in vitro and in vivo studies.

Protocol for In Vitro Imaging of Peroxynitrite in Cultured Cells

This protocol is designed for imaging endogenous and exogenous ONOO⁻ in cultured cells, such as PC12 or RAW 264.7 macrophages.[4]

Materials:

  • Rd-DPA3 stock solution (e.g., 1 mM in DMSO)

  • Cultured cells (e.g., PC12, RAW 264.7) in glass-bottom dishes or multi-well plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Peroxynitrite donor (e.g., SIN-1) or stimulants for endogenous production (e.g., LPS and IFN-γ followed by PMA)[1]

  • Peroxynitrite scavenger (e.g., minocycline) for control experiments[4]

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5 channel)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).

  • Induction of Peroxynitrite (Optional):

    • Exogenous ONOO⁻: Treat cells with a known concentration of a peroxynitrite donor like SIN-1 for a specified time (e.g., 30 minutes) in serum-free medium.

    • Endogenous ONOO⁻: To stimulate endogenous production in macrophages, pre-treat cells with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for 12 hours, then add PMA (1 µg/mL) for 30 minutes.[1]

  • Probe Loading:

    • Prepare a working solution of Rd-DPA3 (e.g., 5 µM) in cell culture medium or PBS.

    • Remove the medium from the cells and wash once with warm PBS.

    • Add the Rd-DPA3 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope.

    • Acquire images in the NIR channel (e.g., Excitation: 640/20 nm, Emission: 690/50 nm).

    • For control experiments, pre-incubate stimulated cells with a peroxynitrite scavenger before adding the probe.

Protocol for In Vivo Imaging of Cerebral Peroxynitrite in a Mouse Model

This protocol is adapted for imaging ONOO⁻ in the brain of a mouse model, such as an Alzheimer's disease model.[4]

Materials:

  • Rd-DPA3 solution for injection (formulated in a biocompatible vehicle, e.g., PBS with a small percentage of DMSO and/or Tween 80)

  • Anesthetized mice (e.g., using isoflurane)

  • In vivo imaging system (IVIS) or a fluorescence microscope adapted for small animal imaging

  • Anesthesia system

Procedure:

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent and place it in the imaging chamber. Maintain anesthesia throughout the imaging session.

  • Probe Administration: Administer the Rd-DPA3 solution via intravenous (tail vein) or intraperitoneal injection. The optimal dose should be predetermined (e.g., 0.5 mg/kg).

  • Image Acquisition:

    • Acquire a baseline image before injection.

    • Begin acquiring fluorescence images at various time points post-injection (e.g., 5, 15, 30, 60 minutes) to determine the optimal imaging window.

    • Use an appropriate NIR filter set for image acquisition.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., the brain) over time.

    • Compare the signal from diseased or treated animals to that of control animals.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a cellular fluorescence microscopy experiment using a "turn-on" probe like Rd-DPA3.

Experimental_Workflow cluster_workflow Cellular Imaging Workflow Start Start Cell_Culture Plate and Culture Cells Start->Cell_Culture Treatment Induce Peroxynitrite (e.g., with SIN-1) Cell_Culture->Treatment Control Control Group (No Treatment) Cell_Culture->Control Probe_Loading Incubate with Rd-DPA3 Probe Treatment->Probe_Loading Control->Probe_Loading Wash Wash to Remove Excess Probe Probe_Loading->Wash Imaging Fluorescence Microscopy Imaging Wash->Imaging Analysis Image Analysis and Quantification Imaging->Analysis End End Analysis->End

Caption: General experimental workflow for cellular fluorescence imaging.

References

Application Notes and Protocols for AzKTB (Axitinib) in Studying the VEGFR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AzKTB, known in the scientific literature as Axitinib, is a potent and selective second-generation tyrosine kinase inhibitor.[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis, the process of new blood vessel formation.[3][4] By inhibiting VEGFR-1, -2, and -3, this compound effectively blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, making it an invaluable tool for studying tumor angiogenesis and for the development of anti-cancer therapies.[3][5]

These application notes provide an overview of this compound and detailed protocols for its use in in vitro studies of the VEGFR signaling pathway.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding site of VEGFRs, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[3] This blockade of VEGFR signaling leads to the inhibition of angiogenesis and tumor growth.[2][5] The primary downstream pathways affected include the PI3K/Akt and MAPK/ERK pathways.[1][5]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K Phosphorylation Ras Ras VEGFR->Ras This compound This compound (Axitinib) This compound->VEGFR Inhibition PLCg->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Proliferation Cell Proliferation, Survival, Migration, Angiogenesis eNOS->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: this compound (Axitinib) inhibits the VEGFR signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (Axitinib)
TargetAssay SystemIC50 (nM)Reference
VEGFR-1Porcine Aortic Endothelial (PAE) Cells0.1[6]
VEGFR-2Porcine Aortic Endothelial (PAE) Cells0.2[6]
VEGFR-3Porcine Aortic Endothelial (PAE) Cells0.1 - 0.3[6]
PDGFRβPorcine Aortic Endothelial (PAE) Cells1.6[6]
c-KitPorcine Aortic Endothelial (PAE) Cells1.7[6]
Table 2: Cellular Activity of this compound (Axitinib) in Various Cell Lines
Cell LineAssayIC50Incubation TimeReference
HUVEC (VEGF-stimulated)Cell Viability (MTT)0.24 ± 0.09 nM3 days[5]
A-498 (Renal Carcinoma)Cell Viability (MTT)13.6 µM96 hours[7][8]
Caki-2 (Renal Carcinoma)Cell Viability (MTT)36 µM96 hours[7][8]
GB1B (Glioblastoma)Cell Viability (MTT)3.58 µM3 days[9]
GB1B (Glioblastoma)Cell Viability (MTT)2.21 µM7 days[9]
IGR-N91Proliferation>10,000 nM72 hours[6]
IGR-NB8Proliferation849 nM72 hours[6]
SH-SY5YProliferation274 nM72 hours[6]

Experimental Protocols

Protocol 1: Preparation of this compound (Axitinib) Stock Solution

Materials:

  • This compound (Axitinib) powder (Molecular Weight: 386.47 g/mol )

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 3.86 mg of this compound powder in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. For long-term storage, -80°C is recommended.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on renal cell carcinoma and glioblastoma cell lines.[7][8][9]

Materials:

  • Human umbilical vein endothelial cells (HUVECs), A-498, Caki-2, or other cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (Axitinib) stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10^5 cells/mL and allow them to adhere overnight.[7]

  • The next day, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[7][9]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate_Overnight Incubate overnight Start->Incubate_Overnight Prepare_this compound Prepare this compound dilutions Incubate_Overnight->Prepare_this compound Treat_Cells Treat cells with this compound Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for 24-96h Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Remove_Medium Remove medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570nm Add_DMSO->Read_Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Protocol 3: Western Blot Analysis of VEGFR Pathway Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of key downstream targets of the VEGFR signaling pathway.[5][7]

Materials:

  • Cell line of interest (e.g., HUVECs)

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound (Axitinib) stock solution (10 mM)

  • VEGF-A

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free medium for 4-6 hours.

  • Pre-treat cells with the desired concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.[5]

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.

Protocol 4: In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.[5]

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Matrigel or other basement membrane extract

  • 96-well cell culture plates

  • This compound (Axitinib) stock solution (10 mM)

  • Microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound or vehicle control.

  • Seed the HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells per well.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize and capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Troubleshooting and Considerations

  • Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before preparing working dilutions in cell culture medium.

  • Toxicity: The cytotoxic effects of this compound can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.[7][8][9]

  • Off-target effects: While this compound is a selective VEGFR inhibitor, it can also inhibit other kinases such as PDGFRβ and c-Kit at higher concentrations.[6] Consider these potential off-target effects when interpreting your results.

  • Drug Interactions: this compound is metabolized by CYP3A4/5. Co-administration with strong inhibitors or inducers of these enzymes can alter its plasma concentration and efficacy.[2][10]

By following these detailed application notes and protocols, researchers can effectively utilize this compound (Axitinib) as a tool to investigate the intricate role of the VEGFR signaling pathway in various biological and pathological processes.

References

Application Notes and Protocols for In Vivo Delivery of AzKTB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AzKTB is a novel therapeutic agent with the potential to address a variety of genetic and acquired diseases. The successful in vivo delivery of this compound to target tissues and cells is critical for its therapeutic efficacy and safety. These application notes provide an overview of established and emerging in vivo delivery methods for this compound, along with detailed protocols for key experiments to evaluate its delivery, pharmacokinetics, and toxicity.

The delivery of therapeutic agents in vivo requires overcoming several biological barriers. The delivery vehicle must protect the cargo from degradation, navigate the circulatory system, recognize and enter the target cells, and release the therapeutic agent in a functional form.[1] This document will explore various strategies to achieve these goals for this compound.

In Vivo Delivery Strategies for this compound

The choice of an appropriate in vivo delivery system for this compound depends on its physicochemical properties, the target organ, and the desired therapeutic outcome. Both viral and non-viral delivery systems have shown promise for the delivery of therapeutic agents in vivo.[1][2]

Viral Vector-Mediated Delivery

Viral vectors, such as adeno-associated viruses (AAVs), are efficient vehicles for gene delivery and have been successfully used in clinical trials.[1][2] AAVs offer the advantages of low immunogenicity and the ability to transduce both dividing and non-dividing cells.[2]

Key Considerations for AAV-mediated delivery of this compound:

  • Serotype Selection: Different AAV serotypes exhibit distinct tissue tropisms. The choice of serotype is crucial for targeting this compound to the desired organ.

  • Promoter Selection: A tissue-specific promoter can restrict the expression of this compound to the target cells, enhancing safety and efficacy.

  • Dose Optimization: The optimal viral dose must be determined to achieve a therapeutic effect while minimizing potential toxicity.

Non-Viral Delivery Methods

Non-viral delivery systems, such as lipid nanoparticles (LNPs), offer advantages in terms of safety and ease of manufacturing.[1][3] LNPs can encapsulate and protect therapeutic agents like this compound and can be engineered to target specific cell types.[1][3]

Key Considerations for LNP-mediated delivery of this compound:

  • Lipid Composition: The lipid composition of the LNP influences its stability, transfection efficiency, and biodistribution.

  • Surface Modification: The surface of LNPs can be modified with ligands (e.g., antibodies, peptides) to enhance targeting to specific cell surface receptors.

  • Formulation Optimization: The size, charge, and encapsulation efficiency of the LNPs need to be optimized for effective in vivo delivery.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound delivered via different methods. These tables are provided as examples to guide the design and interpretation of in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Injection

Delivery VehicleDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Clearance (mL/h/kg)
Saline5150030001.67
LNP Formulation A54500180000.28
AAV-AzKTB1x10¹² vg/kg8000 (peak expression)N/AN/A

Data is hypothetical and for illustrative purposes only. Cmax: Maximum plasma concentration; AUC: Area under the curve; vg: viral genomes. For AAV, Cmax refers to the peak concentration of the expressed therapeutic protein.

Table 2: Summary of a 14-Day In Vivo Toxicity Study of this compound in Mice

Delivery VehicleDoseKey Observations
Vehicle ControlN/ANo adverse effects observed.
This compound-LNP10 mg/kgMild, transient elevation in liver enzymes.
This compound-LNP50 mg/kgModerate elevation in liver enzymes, localized inflammation at the injection site.
AAV-AzKTB5x10¹² vg/kgNo significant toxicity observed.

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vivo Delivery of this compound using Lipid Nanoparticles in Mice

Objective: To evaluate the biodistribution and therapeutic efficacy of LNP-formulated this compound in a mouse model of disease.

Materials:

  • This compound-LNP formulation

  • Control LNP (empty)

  • Animal model (e.g., transgenic or disease-induced mice)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for intravenous injection

  • Tissue homogenization buffer

  • ELISA or qPCR reagents for this compound quantification

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Dosing:

    • Divide mice into treatment groups (e.g., vehicle control, control LNP, low-dose this compound-LNP, high-dose this compound-LNP).

    • Administer the formulations via intravenous (tail vein) injection.

  • Sample Collection:

    • At predetermined time points (e.g., 24, 48, 72 hours post-injection), euthanize a subset of mice from each group.

    • Collect blood via cardiac puncture and harvest organs of interest (e.g., liver, spleen, tumor).

  • Biodistribution Analysis:

    • Homogenize harvested tissues.

    • Quantify the concentration of this compound in tissue homogenates and plasma using a validated assay (e.g., ELISA for protein, qPCR for nucleic acid).

  • Efficacy Assessment:

    • Monitor disease progression in the remaining animals using relevant biomarkers or clinical signs.

    • At the study endpoint, harvest tissues for histological or molecular analysis to assess therapeutic effect.

Protocol 2: Pharmacokinetic Analysis of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.[4][5]

Materials:

  • This compound formulation

  • Sprague-Dawley rats with jugular vein catheters

  • Dosing vehicle (e.g., saline, PBS)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Use rats with pre-implanted jugular vein catheters for serial blood sampling.

  • Dosing: Administer a single intravenous bolus of the this compound formulation through the tail vein.

  • Blood Sampling:

    • Collect blood samples from the jugular vein catheter at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.[4]

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Modeling:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key parameters such as Cmax, AUC, clearance, and volume of distribution.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis formulation This compound Formulation (e.g., LNP, AAV) dosing In Vivo Dosing (e.g., IV, IP) formulation->dosing animal_model Animal Model Selection & Acclimation animal_model->dosing sampling Sample Collection (Blood, Tissues) dosing->sampling efficacy Therapeutic Efficacy (Biomarkers, Histology) dosing->efficacy toxicity Toxicity Assessment (Clinical Signs, Pathology) dosing->toxicity biodistribution Biodistribution (ELISA, qPCR) sampling->biodistribution pharmacokinetics Pharmacokinetics (LC-MS/MS) sampling->pharmacokinetics

Caption: Experimental workflow for in vivo evaluation of this compound delivery.

signaling_pathway This compound This compound Receptor Target Cell Receptor This compound->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape & Cargo Release Endosome->Release Degradation Lysosomal Degradation Endosome->Degradation Target Intracellular Target (e.g., mRNA, Protein) Release->Target Engagement Effect Therapeutic Effect (e.g., Gene Regulation) Target->Effect

Caption: Hypothetical signaling pathway for this compound cellular uptake and action.

References

Application Note: Quantification of Az-Kinoteb (AzKTB) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Az-Kinoteb (AzKTB) is a novel small molecule inhibitor targeting the Akt/PKB signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[1][2] The PI3K-Akt signaling pathway is frequently dysregulated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3] This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as plasma and tissue homogenates, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. LC-MS/MS is a powerful technique for bioanalysis due to its high sensitivity, specificity, and capability for quantitative analysis.[4][5]

This document is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of this compound.

Principle of the Method

The method described herein utilizes a robust and sensitive LC-MS/MS assay for the determination of this compound concentration in biological samples.[6][7] Samples are first subjected to a protein precipitation step to remove larger molecules. The resulting supernatant, containing this compound and an internal standard (IS), is then injected into a liquid chromatography system for separation. The separated analytes are subsequently ionized and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] Quantification is achieved by comparing the peak area ratio of this compound to the IS against a standard curve.

Materials and Reagents

  • This compound reference standard

  • This compound stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, rat tissue homogenate)

Experimental Protocols

Standard Curve and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and SIL-IS in an appropriate solvent (e.g., DMSO or Methanol).

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50% acetonitrile in water to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Standard Curve Preparation: Spike the control biological matrix with the appropriate working standard solutions to create a calibration curve with a minimum of six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in the control biological matrix at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

  • To 50 µL of each sample, standard, or QC, add 150 µL of cold acetonitrile containing the SIL-IS.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimization may be required for specific instrumentation.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: [M+H]+ → fragment ionSIL-IS: [M+H]+ → fragment ion
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Analysis and Quantification

  • Integrate the peak areas for this compound and the SIL-IS.

  • Calculate the peak area ratio of this compound to the SIL-IS.

  • Construct a standard curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a 1/x² weighting. The coefficient of determination (r²) should be >0.99.

  • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the standard curve.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters include:

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of this compound and the IS in blank matrix.
Linearity r² ≥ 0.99 for the calibration curve.
Accuracy & Precision Within ±15% (±20% for LLOQ) of the nominal concentration for QC samples.[8]
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.[8]
Recovery Consistent and reproducible extraction efficiency.
Stability Analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Quantitative Data Summary

Table 1: Representative Calibration Curve Data for this compound in Human Plasma

Nominal Conc. (ng/mL)Mean Peak Area Ratio (this compound/IS)Accuracy (%)Precision (%CV)
10.012105.38.7
20.025101.86.2
50.06198.54.1
100.124100.23.5
500.61599.12.8
1001.232101.02.1
5006.18999.81.9
100012.451100.51.5

Table 2: Representative Quality Control Sample Data for this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC32.9598.35.6
Mid QC7576.2101.63.2
High QC750745.599.42.5

Visualizations

This compound Mechanism of Action: Inhibition of the Akt/PKB Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the Akt/PKB signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which in turn phosphorylates PIP2 to PIP3.[1][9] Akt is recruited to the cell membrane by binding to PIP3 and is subsequently activated through phosphorylation.[3] Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation.[2] this compound is hypothesized to inhibit the kinase activity of Akt, thereby blocking these downstream effects.

AzKTB_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates This compound Az-Kinoteb (this compound) This compound->Akt Inhibits Response Cell Survival & Proliferation Downstream->Response Promotes

This compound inhibits the Akt/PKB signaling pathway.
Experimental Workflow for this compound Quantification

The following diagram outlines the major steps in the quantification of this compound from biological samples.

AzKTB_Quantification_Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Analysis (Peak Integration, Regression) LCMS->Data Concentration Determine this compound Concentration Data->Concentration

Workflow for this compound quantification in biological samples.
Logical Relationship of Method Validation Parameters

This diagram illustrates the relationship between key bioanalytical method validation parameters.

Method_Validation_Logic Core Core Validation Linearity Linearity Core->Linearity Accuracy Accuracy Core->Accuracy Precision Precision Core->Precision Selectivity Selectivity Core->Selectivity Stability Stability Core->Stability Recovery Recovery Core->Recovery Matrix Matrix Effect Selectivity->Matrix

Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for AzKTB Conjugation to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of targeting ligands, such as antibodies or other biomolecules, to nanoparticles represents a significant advancement in drug delivery technology.[1][2][3] This approach enables the specific targeting of diseased cells or tissues, thereby enhancing therapeutic efficacy while minimizing off-target side effects.[4][5][6] These "smart" nanoparticle systems can be engineered to carry a variety of therapeutic payloads, including small molecule drugs, proteins, and nucleic acids.[1][7][8] This document provides detailed protocols and application notes for the conjugation of a hypothetical targeting ligand, designated as AzKTB, to nanoparticles. While "this compound" is used as a placeholder, the methodologies described herein are based on established and widely used bioconjugation techniques applicable to a broad range of biomolecules. The protocols will focus on covalent conjugation strategies, which are generally preferred for their stability and reproducibility over non-covalent methods like ionic adsorption.[9][10]

Key Principles of this compound-Nanoparticle Conjugation

The successful conjugation of this compound to nanoparticles hinges on the presence of reactive functional groups on both the this compound molecule and the nanoparticle surface. Common strategies involve the use of linkers to connect the two components. This document will detail two primary methods:

  • Amine-to-Carboxyl Conjugation using EDC/NHS Chemistry: A widely used method for covalently linking molecules with amine groups to those with carboxyl groups.

  • Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC): A highly efficient and bioorthogonal reaction between an azide-functionalized component and a cyclooctyne-modified component.[9][10][11]

The choice of conjugation strategy will depend on the available functional groups on this compound and the nanoparticle, as well as the desired orientation and control over the conjugation process.

Quantitative Data Summary

The following tables provide representative data for the characterization of this compound-conjugated nanoparticles. These values are illustrative and will vary depending on the specific nanoparticle system, this compound concentration, and conjugation method used.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle TypeModification StageAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Mesoporous Silica Nanoparticles (MSNPs) Bare MSNPs120 ± 50.15-25 ± 2
Amine-modified MSNPs125 ± 60.18+30 ± 3
This compound-conjugated MSNPs145 ± 80.21+15 ± 4
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles Bare PLGA NPs180 ± 100.12-35 ± 3
Carboxyl-functionalized PLGA NPs182 ± 110.13-45 ± 4
This compound-conjugated PLGA NPs205 ± 150.19-28 ± 5

Table 2: Conjugation Efficiency and Drug Loading

Nanoparticle FormulationConjugation MethodThis compound Conjugation Efficiency (%)Drug Loading Capacity (%, w/w)Encapsulation Efficiency (%)
This compound-MSNPsClick Chemistry85 ± 510 ± 1.592 ± 4
This compound-PLGA NPsEDC/NHS Chemistry70 ± 85 ± 0.885 ± 6

Experimental Protocols

Protocol 1: this compound Conjugation to Carboxyl-Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound (assuming it has available primary amine groups) to nanoparticles with carboxyl groups on their surface.

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., PLGA or carboxylated gold nanoparticles)

  • This compound solution in a suitable buffer (e.g., PBS pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Centrifuge and appropriate centrifuge tubes

Procedure:

  • Nanoparticle Activation:

    • Resuspend carboxyl-functionalized nanoparticles in Activation Buffer to a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

    • Add 100 µL of EDC solution and 100 µL of NHS solution to 1 mL of the nanoparticle suspension.

    • Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Washing:

    • Centrifuge the activated nanoparticles (e.g., 12,000 x g for 20 minutes).

    • Carefully remove the supernatant and resuspend the nanoparticle pellet in Wash Buffer.

    • Repeat the centrifugation and washing step two more times to remove excess EDC and NHS.

  • This compound Conjugation:

    • Resuspend the washed, activated nanoparticle pellet in 1 mL of Wash Buffer.

    • Add the desired amount of this compound solution to the nanoparticle suspension. A typical starting point is a 1:1 to 1:5 molar ratio of nanoparticles to this compound, which may require optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add 100 µL of Quenching Buffer to the reaction mixture to deactivate any remaining active NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Final Washing and Storage:

    • Centrifuge the this compound-conjugated nanoparticles to remove unconjugated this compound and quenching reagents.

    • Wash the nanoparticles three times with Wash Buffer.

    • Resuspend the final nanoparticle conjugate in a suitable buffer for storage (e.g., PBS with 0.05% sodium azide) at 4°C.

Protocol 2: this compound Conjugation to Nanoparticles via Click Chemistry (SPAAC)

This protocol assumes that the nanoparticles are functionalized with a strained alkyne (e.g., DBCO) and this compound is functionalized with an azide group.

Materials:

  • DBCO-functionalized nanoparticles

  • Azide-functionalized this compound

  • Reaction Buffer: PBS, pH 7.4

  • Centrifuge and appropriate centrifuge tubes

Procedure:

  • Preparation of Reactants:

    • Resuspend the DBCO-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).

    • Dissolve the azide-functionalized this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the azide-functionalized this compound solution to the nanoparticle suspension. The molar ratio of DBCO groups on the nanoparticles to azide groups on this compound should be optimized, but a 1:1 or slightly higher ratio of this compound is a good starting point.

    • Incubate the reaction mixture overnight at 4°C with gentle, end-over-end rotation.[11] The reaction can also be performed at room temperature for a few hours, but reaction times and temperatures may need optimization.

  • Purification:

    • After the incubation period, centrifuge the mixture to pellet the this compound-conjugated nanoparticles (e.g., 12,000 x g for 20 minutes).

    • Carefully decant the supernatant, which contains unreacted this compound.

    • Wash the nanoparticle pellet by resuspending in fresh Reaction Buffer and centrifuging again. Repeat this washing step at least two more times.

  • Storage:

    • Resuspend the purified this compound-conjugated nanoparticles in an appropriate storage buffer (e.g., PBS) and store at 4°C.

Characterization of this compound-Conjugated Nanoparticles

A thorough physicochemical characterization is essential to ensure the quality and functionality of the final nanoconjugate.[12]

  • Size and Zeta Potential: Dynamic Light Scattering (DLS) should be used to measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after conjugation. An increase in size and a change in zeta potential are indicative of successful conjugation.

  • Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the nanoparticles and confirm their size, shape, and dispersity.[13] In some cases, a protein corona around the nanoparticles may be visible after conjugation.[12]

  • Conjugation Efficiency: The amount of this compound conjugated to the nanoparticles can be quantified using various methods, such as UV-Vis spectroscopy (if this compound has a characteristic absorbance), fluorescence spectroscopy (if this compound is fluorescently labeled), or protein assays like the BCA or Bradford assay.

  • Immunoreactivity: An immunoassay (e.g., ELISA) can be performed to confirm that the conjugated this compound retains its biological activity and can still bind to its target.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_np_prep Nanoparticle Preparation cluster_azktb_prep This compound Preparation cluster_conjugation Conjugation cluster_characterization Characterization np_synthesis Nanoparticle Synthesis np_functionalization Surface Functionalization np_synthesis->np_functionalization (e.g., with Amine or DBCO groups) conjugation Conjugation Reaction (e.g., EDC/NHS or Click Chemistry) np_functionalization->conjugation azktb_modification This compound Modification azktb_purification Purification azktb_modification->azktb_purification (e.g., with Azide or Carboxyl groups) azktb_purification->conjugation characterization Physicochemical Characterization (DLS, TEM, etc.) conjugation->characterization Purification bio_activity Biological Activity Assessment characterization->bio_activity

Caption: Experimental workflow for the conjugation of this compound to nanoparticles.

Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and it is often dysregulated in cancer.[14][15] Nanoparticles targeting components of this pathway hold therapeutic promise.[16]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (inactive) PIP3->Akt Recruits to membrane PDK1 PDK1 Akt_active Akt (active) PDK1->Akt_active Phosphorylates (Thr308) Akt->Akt_active Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt_active->Downstream Activates mTORC2 mTORC2 mTORC2->Akt_active Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Simplified diagram of the PI3K/Akt signaling pathway.

Conclusion

The conjugation of targeting moieties like this compound to nanoparticles is a versatile and powerful strategy for developing advanced drug delivery systems.[4][17] The protocols and data presented here provide a foundational framework for researchers to develop their own this compound-nanoparticle conjugates. Successful implementation will require careful optimization of reaction conditions and thorough characterization of the resulting nanomaterials to ensure their quality, stability, and biological functionality.

References

Application Notes and Protocols for Azide-Modified Probes in In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific DNA or RNA sequences within the context of morphologically preserved cells or tissues.[1][2][3] This method is invaluable for understanding gene expression patterns, localizing genetic elements, and diagnosing diseases.[4] Traditional ISH methods often face challenges related to signal amplification and specificity. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized nucleic acid labeling and detection, offering a robust and highly specific alternative for ISH applications.[5][6][7][8]

This document provides detailed application notes and protocols for the use of azide-modified probes in ISH. While the specific term "Azido-keto-t-butoxycarbonyl" (AzKTB) did not correspond to a standard reagent in the reviewed literature, the principles outlined here are applicable to a wide range of azide-containing molecules used for probe modification. For instance, commercially available compounds such as cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline contain both an azide group for click chemistry and a tert-butoxycarbonyl (Boc) protecting group, representing a class of reagents that can be used to introduce the necessary reactive handle for this advanced ISH technique.[9][10][11][12]

The core of this methodology is the incorporation of an azide moiety into the ISH probe. This azide-modified probe is then hybridized to the target nucleic acid sequence within the cell or tissue. The detection is achieved through a highly specific click reaction between the azide on the probe and an alkyne-containing reporter molecule, such as a fluorophore or a hapten. This two-step process provides a versatile and sensitive platform for in situ nucleic acid analysis.

Application Notes

Principle of the Method

The azide-based click chemistry ISH technique is a two-step process:

  • Hybridization: An oligonucleotide probe containing an azide group is hybridized to the target DNA or RNA sequence in fixed cells or tissues. The probe design is critical for specificity and should be optimized for the target sequence and hybridization conditions.

  • Detection: Following hybridization and washing to remove unbound probe, the azide group is detected by a click reaction with a terminal alkyne-modified reporter molecule. This reaction is typically catalyzed by copper(I) and results in the formation of a stable triazole linkage, covalently attaching the reporter to the probe. The reporter can be a fluorescent dye for direct visualization (fluorescence in situ hybridization, FISH) or a molecule like biotin for subsequent enzymatic detection.

Advantages of Azide-Based Click Chemistry for In Situ Hybridization
  • High Specificity and Bioorthogonality: The azide and alkyne groups are largely absent in biological systems, ensuring that the click reaction is highly specific and does not interfere with cellular components.[5]

  • Enhanced Signal-to-Noise Ratio: The covalent nature of the triazole bond and the specificity of the click reaction contribute to a high signal-to-noise ratio, allowing for the detection of low-abundance targets.

  • Versatility and Multiplexing: A wide variety of alkyne-modified reporters (fluorophores of different colors, biotins, etc.) are commercially available, providing flexibility in experimental design. This allows for easy adaptation to different imaging systems and enables multiplexed detection of several targets simultaneously by using different azide-modified probes and corresponding spectrally distinct alkyne-fluorophores.

  • Mild Reaction Conditions: The click reaction proceeds efficiently in aqueous buffers and at room temperature, which helps to preserve the morphology of the cells and tissues.[7]

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Oligonucleotide Probes

This protocol describes a general method for labeling an alkyne-modified oligonucleotide with an azide-containing reporter. Alternatively, azide-modified nucleosides can be incorporated during oligonucleotide synthesis.

Materials:

  • Alkyne-modified oligonucleotide probe

  • Azide-containing reporter molecule (e.g., azide-fluorophore)

  • Copper(II) sulfate (CuSO4)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO

  • Nuclease-free water

  • Triethylammonium acetate (TEAA) buffer

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-modified oligonucleotide: Dissolve in nuclease-free water to a final concentration of 100-200 µM.

    • Azide-reporter: Dissolve in DMSO to a final concentration of 10 mM.

    • CuSO4: Prepare a 100 mM stock solution in nuclease-free water.

    • TBTA/THPTA: Prepare a 100 mM stock solution in DMSO/t-BuOH (3:1 v/v) for TBTA or water for THPTA.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in nuclease-free water.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified oligonucleotide (to a final concentration of 20-200 µM)

      • 2 M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)

      • DMSO (to 50% of the final volume)

      • Azide-reporter stock solution (1.5-fold molar excess over the oligonucleotide)

    • Vortex the mixture gently.

  • Prepare the Catalyst:

    • In a separate tube, mix the CuSO4 stock solution and the TBTA/THPTA stock solution in a 1:2 molar ratio. Let it sit for a few minutes to form the copper-ligand complex.

  • Initiate the Reaction:

    • Add the copper-ligand complex to the oligonucleotide-azide mixture to a final copper concentration of 0.5 mM.

    • Add the sodium ascorbate stock solution to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I).

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or overnight. Protect from light if using a fluorescent azide.

  • Purification of the Labeled Probe:

    • Purify the azide-labeled oligonucleotide from unreacted components using ethanol precipitation or a suitable chromatography method (e.g., HPLC or size-exclusion chromatography).

    • Resuspend the purified probe in a suitable buffer (e.g., TE buffer) and determine its concentration by UV-Vis spectrophotometry.

Protocol 2: In Situ Hybridization with Azide-Modified Probes

This protocol provides a general guideline for ISH on paraffin-embedded tissue sections. Optimization of fixation, permeabilization, and hybridization conditions is crucial for each specific application.[2]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

  • Xylene

  • Ethanol series (100%, 95%, 70%)

  • Proteinase K

  • Hybridization buffer (e.g., containing formamide and SSC)

  • Azide-modified oligonucleotide probe

  • Wash buffers (e.g., SSC-based)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a series of ethanol washes: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Permeabilization:

    • Treat sections with Proteinase K (concentration and time to be optimized, e.g., 10-20 µg/mL for 10-30 minutes at 37°C) to improve probe accessibility.

    • Wash with PBS.

  • Pre-hybridization:

    • Incubate sections with hybridization buffer for 1-2 hours at the hybridization temperature to block non-specific binding sites.

  • Hybridization:

    • Denature the azide-modified probe by heating at 75-95°C for 5 minutes, then immediately place on ice.

    • Dilute the denatured probe in fresh hybridization buffer to the desired concentration (e.g., 1-10 ng/µL).

    • Apply the probe solution to the tissue section, cover with a coverslip, and seal to prevent evaporation.

    • Incubate overnight in a humidified chamber at the optimized hybridization temperature (e.g., 37-65°C).

  • Post-Hybridization Washes:

    • Remove coverslips and wash the slides in a series of stringent wash buffers to remove unbound and non-specifically bound probes. The stringency can be adjusted by varying the salt concentration (SSC) and temperature.[2] For example:

      • 2x SSC at the hybridization temperature for 15 minutes.

      • 0.2x SSC at a higher temperature (e.g., 42-65°C) for 2 x 15 minutes.

    • Rinse with PBS.

Protocol 3: Click Chemistry-Based Detection In Situ

Materials:

  • Alkyne-modified fluorophore

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended for in situ applications due to its higher water solubility and cell permeability compared to TBTA)

  • Sodium ascorbate

  • Nuclease-free PBS

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Prepare Click Reaction Cocktail:

    • Prepare the cocktail fresh just before use. For a 100 µL final volume per slide:

      • Nuclease-free PBS: 85 µL

      • Alkyne-fluorophore (from a 10 mM stock in DMSO): 1 µL (final concentration 100 µM)

      • CuSO4 (from a 100 mM stock): 2 µL (final concentration 2 mM)

      • THPTA (from a 100 mM stock): 10 µL (final concentration 10 mM)

      • Sodium ascorbate (from a fresh 1 M stock): 2 µL (final concentration 20 mM)

    • Mix the components in the order listed.

  • Click Reaction:

    • Apply the click reaction cocktail to the tissue section.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing and Counterstaining:

    • Wash the slides with PBS containing 0.1% Tween-20 (3 x 5 minutes).

    • Counterstain the nuclei with DAPI (e.g., 1 µg/mL in PBS) for 5-10 minutes.

    • Wash briefly with PBS.

  • Mounting and Imaging:

    • Mount the coverslip using an antifade mounting medium.

    • Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Data Presentation

Quantitative analysis of ISH data is crucial for comparing results across different experiments or conditions. The following table provides an example of how quantitative data from an azide-based click chemistry ISH experiment could be presented.

Target GeneProbe TypeDetection MethodSignal Intensity (Arbitrary Units)Signal-to-Noise Ratio
Gene XTraditional DigoxigeninEnzymatic (AP/NBT/BCIP)150 ± 255.2
Gene XAzide-modifiedClick Chemistry (Alkyne-Fluorophore)450 ± 4015.8
Negative ControlScrambled Azide-probeClick Chemistry (Alkyne-Fluorophore)25 ± 81.1

This table presents hypothetical data for illustrative purposes.

Visualizations

Caption: Experimental workflow for in situ hybridization using azide-modified probes and click chemistry detection.

G cluster_reactants Reactants probe Azide-Modified Probe (Hybridized to Target) reaction Click Reaction (Azide-Alkyne Cycloaddition) probe->reaction fluor Alkyne-Fluorophore fluor->reaction catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->reaction product Covalently Labeled Probe (Stable Triazole Linkage) reaction->product signal Fluorescent Signal product->signal

Caption: The core detection principle: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

References

Troubleshooting & Optimization

AzKTB Technical Support Center: Troubleshooting Insolubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide has been developed based on general knowledge of small molecule kinase inhibitors. As "AzKTB" is not a publicly documented substance, these recommendations are based on common issues encountered with this class of compounds. For specific guidance, please refer to any internal documentation available for this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues that researchers, scientists, and drug development professionals may encounter during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: Small molecule kinase inhibitors like this compound are often characterized by low aqueous solubility due to their typically hydrophobic and rigid structures, which are necessary for fitting into the ATP-binding pocket of kinases.[1][2][3] Many kinase inhibitors are also weak bases, leading to pH-dependent solubility.[2]

Q2: I'm observing precipitation of this compound during my cell-based assays. What could be the cause?

A2: Precipitation in cell-based assays can occur for several reasons:

  • Exceeding Solubility Limit: The final concentration of this compound in your cell culture medium may be above its thermodynamic solubility limit.

  • Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility.

  • "pH Shock": If this compound is dissolved in a stock solution with a high or low pH (e.g., DMSO with acid/base) and then diluted into a neutral pH cell culture medium, it can cause the compound to precipitate out of solution.

Q3: Can the formulation of this compound affect its solubility and bioavailability?

A3: Absolutely. The formulation is critical for kinase inhibitors with low solubility.[1][2] Using techniques like creating lipophilic salts or employing lipid-based formulations can significantly enhance the solubility and oral absorption of these compounds.[1][2]

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in Initial Stock Solution

If you are having trouble preparing a concentrated stock solution of this compound, consider the following troubleshooting steps.

Experimental Protocol: Stock Solution Preparation

  • Initial Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful solvent for most small molecule inhibitors.

  • Gentle Heating: Gently warm the solution to 37°C in a water bath for 10-15 minutes. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator for 5-10 minutes to aid in dissolution.

  • pH Adjustment (Use with Caution): If this compound has ionizable groups, adding a small amount of acid (e.g., 1N HCl) or base (e.g., 1N NaOH) to the DMSO can help in solubilization. However, be mindful of the compound's stability at different pH values.

Table 1: Common Solvents for Kinase Inhibitors

SolventPolarityCommon UseNotes
DMSOPolar AproticPrimary stock solutionsHigh solubility for many organic molecules. Can be toxic to cells at higher concentrations (>0.5%).
EthanolPolar ProticSecondary dilutionsLess toxic to cells than DMSO, but may have lower solubilizing power for highly hydrophobic compounds.
PEG 400PolarFormulations for in vivo studiesCan improve solubility and is generally well-tolerated.[2]
NMPPolar AproticStock solutionsGood solubilizing power, but can also have toxicity concerns.
Issue 2: this compound Precipitates Upon Dilution into Aqueous Buffer or Media

Precipitation upon dilution is a common challenge. The workflow below outlines a systematic approach to identify a suitable aqueous buffer system.

G cluster_0 Troubleshooting Workflow for Aqueous Solubility start Start: this compound Precipitates in Aqueous Solution check_solubility Determine Maximum Aqueous Solubility start->check_solubility Initial Observation adjust_ph Adjust Buffer pH check_solubility->adjust_ph If solubility is low add_cosolvents Add Co-solvents / Excipients adjust_ph->add_cosolvents If pH adjustment is insufficient success Success: Soluble this compound Solution adjust_ph->success If soluble use_detergents Incorporate Detergents (for in vitro assays) add_cosolvents->use_detergents For biochemical assays add_cosolvents->success If soluble lipid_formulation Consider Lipid-Based Formulations use_detergents->lipid_formulation For in vivo / cell-based assays use_detergents->success If soluble lipid_formulation->success If soluble fail Further Formulation Development Needed lipid_formulation->fail If still insoluble

Caption: Troubleshooting workflow for this compound aqueous insolubility.

Experimental Protocol: Buffer Optimization

  • pH Screening: Test the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0, 6.5, 7.4, 8.5). Many kinase inhibitors are weakly basic and have higher solubility at lower pH.[2]

  • Addition of Co-solvents: Prepare buffers containing various concentrations (1-10%) of co-solvents like ethanol, propylene glycol, or PEG 400.

  • Use of Solubilizing Excipients: For in vivo studies, excipients like cyclodextrins can be used to encapsulate the hydrophobic molecule and improve its aqueous solubility.

  • Detergents for In Vitro Assays: For biochemical assays, low concentrations of non-ionic detergents (e.g., 0.01% Tween-20 or Triton X-100) can help maintain solubility without denaturing the target kinase.[4]

Table 2: Buffer Additives to Enhance this compound Solubility

AdditiveConcentration RangeMechanism of ActionConsiderations
Ethanol1-10% (v/v)Increases solvent polarityCan affect protein stability and cell viability at higher concentrations.
Propylene Glycol5-20% (v/v)Acts as a co-solventGenerally well-tolerated in vivo.
PEG 40010-30% (v/v)Increases solubility through hydrogen bonding and van der Waals interactions.[2]Can increase viscosity.
β-Cyclodextrins1-10% (w/v)Forms inclusion complexes, shielding the hydrophobic drug.Can have its own pharmacological effects.
Tween-20/800.01-0.1% (v/v)Non-ionic detergents that form micelles around the drug.Primarily for in vitro use; can interfere with some assays.

Signaling Pathway Considerations

Insolubility can also impact the interpretation of results from signaling pathway studies. If this compound is not fully dissolved, its effective concentration will be lower than intended, leading to an underestimation of its potency.

G cluster_1 Impact of Insolubility on Kinase Assay AzKTB_insoluble Insoluble this compound (Precipitate) AzKTB_soluble Soluble this compound (Effective Concentration) AzKTB_insoluble->AzKTB_soluble Lower effective concentration Inhibition Inhibition AzKTB_soluble->Inhibition Kinase Target Kinase Kinase->Inhibition Substrate Substrate Substrate->Kinase Binds to Phospho_Substrate Phosphorylated Substrate (Signal) Inhibition->Phospho_Substrate Blocks Phosphorylation

Caption: Effect of this compound insolubility on kinase inhibition assays.

To ensure accurate results, it is crucial to confirm the solubility of this compound under the specific assay conditions. This can be done by visually inspecting for precipitation or by using light scattering techniques to detect sub-visible particles.

References

Technical Support Center: Optimizing AzKTB Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of AzKTB, a novel kinase inhibitor, for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For initial experiments, it is advisable to test a broad range of this compound concentrations spanning several orders of magnitude. A typical starting point would be from 1 nM to 100 µM. This wide range helps in determining the potency of the inhibitor and establishing a dose-response curve.[1][2][3] Subsequent experiments can then focus on a narrower range of concentrations around the initial IC50 value.

Q2: How does the presence of serum in the cell culture medium affect the activity of this compound?

A2: Serum proteins can bind to small molecule inhibitors, potentially reducing their effective concentration and leading to a decrease in potency.[4] It is recommended to perform initial characterization in low-serum or serum-free conditions if the experimental system allows. If serum is required, its concentration should be kept consistent across all experiments to ensure reproducibility.

Q3: What are the common off-target effects of kinase inhibitors like this compound, and how can I assess them?

A3: Kinase inhibitors can sometimes inhibit other kinases besides the intended target, leading to off-target effects.[5] To assess the selectivity of this compound, it is recommended to perform kinase profiling against a panel of other kinases.[6][7] This will help in identifying any potential off-target activities and interpreting the experimental results more accurately.

Q4: Why is there a discrepancy between the IC50 value of this compound in a biochemical assay and a cell-based assay?

A4: Discrepancies between biochemical and cellular assay results are common.[8] Several factors can contribute to this, including cell permeability of the inhibitor, efflux by cellular pumps, and competition with high intracellular concentrations of ATP.[9][10] Cellular assays provide a more physiologically relevant measure of an inhibitor's potency.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cell toxicity observed even at low this compound concentrations. 1. Off-target effects of the inhibitor. 2. Solvent toxicity (e.g., DMSO).1. Perform a kinase selectivity profile to identify off-target activities.[6][7] 2. Ensure the final solvent concentration is below the toxic threshold for the specific cell line (typically <0.1%). Run a vehicle control.
No significant inhibition of the target pathway is observed. 1. this compound concentration is too low. 2. Poor cell permeability of this compound. 3. Degradation of this compound in the culture medium.1. Test a higher range of concentrations. 2. If permeability is a known issue, consider using a different inhibitor or a cell line with lower efflux pump activity. 3. Check the stability of this compound under your experimental conditions.
High variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of this compound. 3. Edge effects in multi-well plates.1. Ensure a uniform single-cell suspension and consistent cell numbers per well. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outer wells of the plate for treatment, or fill them with sterile medium/PBS.
Steep dose-response curve. Stoichiometric inhibition, where the inhibitor concentration is close to the enzyme concentration.[12]This can occur with potent inhibitors. Ensure that the enzyme concentration in your assay is significantly lower than the inhibitor's Kd if you want to observe a classic dose-response relationship.[12]

Quantitative Data Summary

The following tables summarize hypothetical data from key experiments to determine the optimal concentration of this compound.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineTarget PathwayIC50 (nM)
MCF-7 (Breast Cancer)ABC Signaling50
A549 (Lung Cancer)ABC Signaling120
U-87 MG (Glioblastoma)ABC Signaling250

Table 2: Cytotoxicity (CC50) of this compound in Cancer and Normal Cell Lines

Cell LineCell TypeCC50 (µM)Therapeutic Index (CC50/IC50)
MCF-7Breast Cancer15300
A549Lung Cancer25208
U-87 MGGlioblastoma40160
MCF-10ANormal Breast Epithelial> 100> 2000

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.[13]

Protocol 2: Western Blot for Target Engagement

This protocol is to assess the inhibition of the KTB kinase phosphorylation by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated form of the KTB kinase substrate overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

ABC_Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor KTB Kinase KTB Kinase Receptor->KTB Kinase Downstream Effector Downstream Effector KTB Kinase->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation This compound This compound This compound->KTB Kinase

Figure 1: Hypothetical ABC Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Engagement & Cytotoxicity cluster_2 Phase 3: Selectivity Profiling A Dose-Response Assay (e.g., MTT) Broad Concentration Range (1 nM - 100 µM) B Determine Initial IC50 A->B C Western Blot for p-KTB Substrate Concentrations around IC50 B->C D Cytotoxicity Assay (CC50) Cancer vs. Normal Cells C->D E Calculate Therapeutic Index D->E F Kinase Panel Screening E->F G Identify Off-Target Effects F->G

Figure 2: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Problem with this compound Experiment Q1 High Cell Toxicity? Start->Q1 A1_1 Check Solvent Control Q1->A1_1 Yes Q2 No Inhibitory Effect? Q1->Q2 No A1_2 Run Kinase Selectivity Profile A1_1->A1_2 End Problem Resolved A1_2->End A2_1 Increase Concentration Range Q2->A2_1 Yes Q3 High Variability? Q2->Q3 No A2_2 Verify Compound Stability A2_1->A2_2 A2_2->End A3_1 Check Cell Seeding Consistency Q3->A3_1 Yes Q3->End No A3_2 Verify Pipetting Accuracy A3_1->A3_2 A3_2->End

Figure 3: Troubleshooting decision tree for this compound experiments.

References

How to prevent AzKTB degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the degradation of AzKTB in solution. Since the specific chemical properties of this compound are not detailed, this document focuses on general strategies for stabilizing complex organic molecules in experimental settings.

Troubleshooting Guide

Issue: Rapid loss of this compound activity or concentration in solution.

Possible Cause 1: Hydrolysis Many compounds are susceptible to hydrolysis, where water molecules break down the chemical structure. The rate of hydrolysis is often dependent on pH and temperature.

Troubleshooting Steps:

  • pH Optimization: Determine the optimal pH for this compound stability. The stability of a compound can vary significantly across the pH spectrum.

  • Temperature Control: Store this compound solutions at the lowest practical temperature to slow down degradation kinetics.

  • Aqueous-Organic Solvent Systems: If appropriate for your experimental design, consider using a mixed solvent system to reduce the concentration of water.

Experimental Protocol: pH Stability Assessment

  • Prepare Buffers: Prepare a series of buffers across a range of pH values (e.g., pH 3, 5, 7, 9).

  • Sample Preparation: Dissolve this compound in each buffer to a known concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C for accelerated stability or 4°C for long-term storage).

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Interpretation: Plot the concentration of this compound versus time for each pH to determine the pH at which the compound is most stable.

Possible Cause 2: Oxidation this compound may be sensitive to oxidation, especially if it contains electron-rich moieties. Oxidation can be initiated by dissolved oxygen, metal ions, or exposure to light.

Troubleshooting Steps:

  • Degas Solvents: Before preparing your this compound solution, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonicator under vacuum.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant to the solution. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol. The choice of antioxidant will depend on its compatibility with your experimental system.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

Experimental Protocol: Evaluation of Antioxidant Efficacy

  • Prepare Solutions: Prepare this compound solutions with and without different antioxidants at various concentrations.

  • Incubation: Store the solutions under normal experimental conditions.

  • Analysis: Monitor the concentration of this compound over time.

  • Comparison: Compare the degradation rate of this compound in the presence and absence of antioxidants to determine their protective effect.

Possible Cause 3: Photodegradation Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds.

Troubleshooting Steps:

  • Light Protection: Protect this compound solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

  • Work in a Dark Environment: When handling this compound solutions, work in a dark room or under low-light conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound solutions?

A1: The optimal storage temperature should be determined experimentally. As a general rule, colder temperatures slow down chemical degradation. Start by storing your solutions at 4°C. For long-term storage, consider -20°C or -80°C, but be mindful of potential freeze-thaw cycle effects.

Q2: Which solvent should I use to dissolve this compound?

A2: The choice of solvent depends on the solubility of this compound and the requirements of your experiment. If possible, use a non-aqueous solvent if hydrolysis is a concern. For aqueous solutions, use high-purity, degassed water or an appropriate buffer system.

Q3: How can I tell if my this compound has degraded?

A3: Degradation can be monitored by a decrease in the expected biological activity or by analytical techniques such as HPLC, which can separate the parent compound from its degradation products. A change in the color or clarity of the solution can also indicate degradation.

Data Summary

The following tables summarize hypothetical stability data for this compound under various conditions. These are for illustrative purposes and should be confirmed by experimentation.

Table 1: Effect of pH on this compound Stability at 37°C

pHHalf-life (hours)
3.02.5
5.010.2
7.08.1
9.01.8

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature (°C)Half-life (hours)
378.1
2524.3
4168.7

Visualizations

Diagram 1: Hypothetical Degradation Pathway of this compound

This compound This compound (Active) Hydrolysis Hydrolysis (H₂O, pH) This compound->Hydrolysis pH dependent Oxidation Oxidation (O₂, Metal Ions) This compound->Oxidation O₂ exposure Photolysis Photolysis (Light) This compound->Photolysis Light exposure Degradant_A Degradant A (Inactive) Hydrolysis->Degradant_A Degradant_B Degradant B (Inactive) Oxidation->Degradant_B Degradant_C Degradant C (Inactive) Photolysis->Degradant_C

Caption: Hypothetical degradation pathways of this compound.

Diagram 2: Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_incub Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Sol Prepare this compound stock solution Prep_Cond Prepare different conditions (pH, Temp, Light) Prep_Sol->Prep_Cond Incubate Incubate samples Prep_Cond->Incubate Withdraw Withdraw aliquots at time points Incubate->Withdraw Analyze Analyze by HPLC/LC-MS Withdraw->Analyze Plot Plot concentration vs. time Analyze->Plot Determine Determine optimal conditions Plot->Determine

Caption: Workflow for assessing this compound stability.

Diagram 3: Troubleshooting Logic for this compound Degradation

start Degradation Observed? check_hydrolysis Is solution aqueous? start->check_hydrolysis check_oxidation Is solution exposed to air? check_hydrolysis->check_oxidation No action_ph Action: Test different pH values check_hydrolysis->action_ph Yes check_photolysis Is solution exposed to light? check_oxidation->check_photolysis No action_antioxidant Action: Add antioxidant/Degas check_oxidation->action_antioxidant Yes action_light Action: Protect from light check_photolysis->action_light Yes end_node Stability Improved check_photolysis->end_node No action_temp Action: Lower storage temperature action_ph->action_temp action_temp->check_oxidation action_antioxidant->check_photolysis action_light->end_node

Caption: Decision tree for troubleshooting this compound degradation.

AzKTB off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AzKTB, a novel therapeutic agent. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects associated with the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational small molecule inhibitor designed to selectively target the Kinase Target B (KTB), a key component of the hypothetical "Growth Factor Signaling Pathway" implicated in cell proliferation and survival. By binding to the ATP-binding pocket of KTB, this compound is intended to block its downstream signaling, thereby inhibiting the growth of targeted cells.

Q2: What are the potential off-target effects of this compound?

Off-target effects occur when a therapeutic agent interacts with unintended molecules, which can lead to unexpected biological consequences.[1] For this compound, potential off-target effects may arise from its interaction with other kinases that share structural similarities with KTB. These interactions can lead to the modulation of other signaling pathways, potentially causing unforeseen cellular responses.

Q3: How can I detect off-target effects in my experiments?

Several methods can be employed to detect off-target effects:

  • In Silico Prediction: Computational tools can be used to predict potential off-target interactions based on the structural similarity of this compound to known kinase inhibitors and the homology between KTB and other kinases.[2]

  • Biochemical Assays: Kinase profiling panels can be used to screen this compound against a wide range of purified kinases to empirically identify off-target interactions.

  • Cell-Based Assays: Cellular thermal shift assays (CETSA) and phosphoproteomics can provide an unbiased view of this compound's targets within a cellular context.

  • Phenotypic Screening: Observing unexpected cellular phenotypes, such as altered morphology or viability in cell lines known to be independent of the KTB pathway, can indicate off-target activity.

Q4: What are the common strategies to mitigate the off-target effects of this compound?

Mitigating off-target effects is crucial for the successful development and application of this compound.[3] Key strategies include:

  • Dose Optimization: Using the lowest effective concentration of this compound can minimize off-target engagement while maintaining on-target efficacy.

  • Structural Modification: Medicinal chemistry efforts can be directed towards modifying the structure of this compound to improve its selectivity for KTB over other kinases.

  • Combination Therapy: In some cases, combining this compound with other therapeutic agents may allow for a dose reduction of this compound, thereby lowering the risk of off-target effects.

  • Use of Highly Specific Analogs: If available, utilizing next-generation analogs of this compound that have been engineered for higher specificity can significantly reduce off-target binding.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cell toxicity in KTB-negative cell lines. Off-target kinase inhibition leading to cellular toxicity.1. Perform a dose-response curve to determine the IC50 in both KTB-positive and KTB-negative cell lines.2. Conduct a kinase panel screen to identify potential off-target kinases.3. If a specific off-target is identified, cross-reference with known functions of that kinase to explain the toxicity.
Inconsistent results between different experimental batches. Variability in this compound purity or degradation of the compound.1. Verify the purity and integrity of the this compound stock using analytical methods such as HPLC-MS.2. Prepare fresh dilutions of this compound for each experiment from a validated stock.3. Store this compound under the recommended conditions to prevent degradation.
Observed phenotype does not match the known function of the KTB pathway. 1. Off-target effects modulating a different signaling pathway.2. Crosstalk between the KTB pathway and other signaling networks.[4][5]1. Use a rescue experiment by expressing a drug-resistant KTB mutant to confirm on-target engagement.2. Employ phosphoproteomics to map the global signaling changes induced by this compound.3. Investigate potential pathway crosstalk using pathway analysis tools.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of related kinases to illustrate its selectivity profile.

Kinase Target IC50 (nM) Fold Selectivity vs. KTB
KTB (On-Target) 5 1
Kinase A500100
Kinase C1,200240
Kinase X>10,000>2,000
Kinase Y8,0001,600

Data are hypothetical and for illustrative purposes only.

Table 2: Comparison of On-Target vs. Off-Target Cellular Potency

This table compares the potency of this compound in cell lines dependent on KTB versus a cell line where a known off-target kinase is critical.

Cell Line Primary Target Cellular IC50 (nM)
Cell Line 1 (KTB-dependent)KTB10
Cell Line 2 (Kinase A-dependent)Kinase A (Off-Target)850

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

Objective: To determine the selectivity of this compound by measuring its inhibitory activity against a panel of purified kinases.

Methodology:

  • Prepare Reagents:

    • Dilute this compound to a range of concentrations (e.g., 1 nM to 10 µM).

    • Prepare a reaction buffer containing ATP and the specific substrate for each kinase to be tested.

    • Prepare purified kinase stocks.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, the substrate, and the respective concentration of this compound.

    • Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km for each kinase).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each this compound concentration.

    • Plot the inhibition data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its on-target (KTB) and potential off-targets in a cellular environment.

Methodology:

  • Cell Treatment:

    • Culture cells to 80% confluency.

    • Treat the cells with this compound at a desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Heat Shock:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Protein Separation and Detection:

    • Cool the samples to room temperature and centrifuge to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble KTB (and potential off-target proteins) at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble protein against the temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds KTB KTB (Kinase Target B) Receptor->KTB Activates Downstream_Effector_1 Downstream Effector 1 KTB->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription_Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression This compound This compound This compound->KTB Inhibits

Caption: Hypothetical signaling pathway of KTB and the inhibitory action of this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype In_Silico In Silico Prediction of Off-Targets Start->In_Silico Kinase_Profiling Biochemical Kinase Profiling Start->Kinase_Profiling Identify_Hits Potential Off-Targets Identified? In_Silico->Identify_Hits Kinase_Profiling->Identify_Hits Cell_Based_Validation Cell-Based Target Engagement (e.g., CETSA) Identify_Hits->Cell_Based_Validation Yes No_Off_Target No Off-Target Identified Identify_Hits->No_Off_Target No Validate_Phenotype Validate Phenotype with RNAi or CRISPR against Off-Target Cell_Based_Validation->Validate_Phenotype Confirm_Off_Target Off-Target Effect Confirmed Validate_Phenotype->Confirm_Off_Target

Caption: Workflow for identifying and validating this compound off-target effects.

Troubleshooting_Tree Start Unexpected Result with this compound? Check_Compound Verify this compound Purity and Stability Start->Check_Compound Yes Check_Protocol Review Experimental Protocol and Controls Check_Compound->Check_Protocol Dose_Response Perform Dose-Response Curve Check_Protocol->Dose_Response Off_Target_Suspected Off-Target Effect Suspected? Dose_Response->Off_Target_Suspected On_Target_Issue On-Target Effect Confirmed Pathway_Crosstalk Investigate Pathway Crosstalk On_Target_Issue->Pathway_Crosstalk Off_Target_Suspected->On_Target_Issue No Investigate_Off_Target Initiate Off-Target Validation Workflow Off_Target_Suspected->Investigate_Off_Target Yes

Caption: Decision tree for troubleshooting unexpected results with this compound.

References

Technical Support Center: Akt/PKB (Protein Kinase B) Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "AzKTB" did not yield specific results in scientific literature. Based on the query, we have proceeded with the strong assumption that the user is referring to the Akt (also known as Protein Kinase B or PKB) signaling pathway. The following troubleshooting guide addresses experimental variability and reproducibility within the context of Akt/PKB research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the Akt/PKB signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the Akt/PKB signaling pathway?

A1: The Akt/PKB signaling pathway is a crucial signal transduction cascade that promotes cell survival, growth, proliferation, and metabolism in response to extracellular signals.[1][2][3] Key proteins in this pathway include phosphatidylinositol 3-kinase (PI3K) and Akt itself, a serine/threonine kinase.[1][4] The pathway is activated by growth factors and hormones, leading to a cascade of downstream effects that regulate numerous cellular functions.[2][3]

Q2: What are the common sources of experimental variability in Akt/PKB assays?

A2: Experimental variability in Akt/PKB assays can arise from multiple sources, including:

  • Cell Culture Conditions: Differences in cell confluence, serum starvation times, and passage number can significantly alter baseline Akt activity.

  • Reagent Quality: Inconsistent antibody performance is a major contributor to irreproducibility.[5] The quality and concentration of growth factors or inhibitors are also critical.

  • Lysis Buffer Composition: The choice of detergents and phosphatase/protease inhibitors in the lysis buffer is crucial for preserving the phosphorylation status of Akt and its targets.

  • Sample Handling: Variations in incubation times, temperature, and washing steps can lead to inconsistent results.

  • Data Analysis: Inconsistent methods for background subtraction and normalization can affect the final quantitative data.

Q3: Why am I seeing no or low Akt phosphorylation (p-Akt) after stimulation?

A3: This could be due to several factors:

  • Inactive Ligand: Ensure the growth factor or stimulus is active and used at the appropriate concentration.

  • Suboptimal Stimulation Time: The kinetics of Akt phosphorylation can be transient. Perform a time-course experiment to determine the peak response time.

  • Cell Health: Unhealthy or senescent cells may not respond robustly to stimuli.

  • Phosphatase Activity: Inadequate inhibition of phosphatases during cell lysis will lead to dephosphorylation of p-Akt. Ensure fresh, potent phosphatase inhibitors are used.

  • Antibody Issues: The primary antibody for p-Akt may not be specific or sensitive enough.

Q4: My baseline (unstimulated) Akt phosphorylation is too high. What can I do?

A4: High basal p-Akt levels can be caused by:

  • Serum in Culture Media: Components in fetal bovine serum (FBS) can activate the Akt pathway. Ensure complete serum starvation for an adequate period before stimulation.

  • High Cell Density: Overly confluent cells can experience autocrine/paracrine signaling that activates Akt. Plate cells at a consistent, lower density.

  • Constitutive Pathway Activation: The cell line used may have mutations (e.g., in PI3K or PTEN) that lead to constitutive activation of the pathway.

Troubleshooting Guides

Issue 1: High Variability in Western Blot Results for p-Akt

This guide addresses significant standard deviations between biological replicates when quantifying phosphorylated Akt (e.g., at Ser473 or Thr308) via Western blotting.

Potential Cause Recommended Solution
Inconsistent Protein Loading Normalize protein concentration using a BCA or Bradford assay before loading. Always probe for a loading control (e.g., GAPDH, β-actin) on the same blot and normalize the p-Akt signal to it.
Variable Lysis and Sample Preparation Use a standardized lysis buffer with fresh protease and phosphatase inhibitors. Keep samples on ice at all times. Ensure consistent timing for each step of the lysis process.
Suboptimal Antibody Concentrations Titrate primary and secondary antibodies to find the optimal concentration that provides a strong signal without high background.
Inconsistent Transfer Efficiency Ensure proper gel and membrane equilibration. Use a consistent voltage and time for transfer. Check transfer efficiency with Ponceau S staining.
Issue 2: Poor Reproducibility in Kinase Assays

This guide focuses on troubleshooting kinase assays designed to measure Akt's enzymatic activity using a substrate like GSK-3.

Potential Cause Recommended Solution
Variable Immunoprecipitation (IP) Efficiency Ensure the anti-Akt antibody used for IP is validated for this application. Use a consistent amount of antibody and bead slurry for each sample. Include a "no antibody" control to check for non-specific binding.
Inconsistent Washing Steps Perform a consistent number of washes with a standardized wash buffer to remove non-specific kinase activity. Avoid overly harsh washing that could elute Akt from the beads.
Substrate and ATP Concentration Use a saturating concentration of the GSK-3 substrate peptide. Ensure the ATP concentration is not limiting and is consistent across all reactions.
Assay Timing and Temperature Run the kinase reaction for a consistent amount of time within the linear range of the assay. Maintain a constant temperature throughout the incubation.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Akt (Ser473)
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve cells for 12-18 hours. Treat with the desired stimulus (e.g., 100 nM Insulin) for the determined optimal time (e.g., 15 minutes).

  • Cell Lysis: Immediately wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Run samples on a 10% polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with anti-phospho-Akt (Ser473) primary antibody overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) for normalization.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt_mem Akt PIP3->Akt_mem PDK1 PDK1 PDK1->Akt_mem Phosphorylates (Thr308) Akt_active Akt (active) Akt_mem->Akt_active Full Activation (e.g., by mTORC2) Akt_cyto Akt (inactive) Akt_cyto->Akt_mem Recruited by PIP3 Downstream Downstream Targets (e.g., mTOR, GSK-3β) Akt_active->Downstream Phosphorylates Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Response Leads to PTEN PTEN PTEN->PIP3 GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The Akt/PKB signaling pathway from receptor activation to cellular response.

Western_Blot_Workflow cluster_protocol Experimental Protocol cluster_troubleshooting Key Variability Checkpoints A 1. Cell Treatment (e.g., Growth Factor) B 2. Cell Lysis (with inhibitors) A->B T1 Consistent Starvation & Treatment Time? A->T1 C 3. Protein Quantification (BCA Assay) B->C T2 Fresh Inhibitors? B->T2 D 4. SDS-PAGE C->D T3 Accurate Normalization? C->T3 E 5. Western Transfer (PVDF Membrane) D->E F 6. Antibody Incubation (p-Akt, Total Akt, GAPDH) E->F G 7. Detection (ECL) F->G T4 Consistent Antibody Dilutions? F->T4

Caption: Workflow for a Western blot experiment to detect phosphorylated Akt.

References

Common pitfalls in AzKTB handling and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the handling and storage of AzKTB, a novel kinase inhibitor. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

A1: Lyophilized this compound is stable at -20°C for up to 12 months. For long-term storage, we recommend storing it at -80°C. The compound is highly sensitive to moisture and light; therefore, it should be stored in a tightly sealed vial in a desiccator and protected from light.

Q2: How should I prepare this compound stock solutions?

A2: We recommend preparing a high-concentration stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution can be prepared. Ensure the DMSO is of high purity and has been stored under appropriate conditions to minimize water content. Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: My this compound solution appears to have precipitated after thawing. What should I do?

A3: Precipitation of this compound from aqueous solutions can occur, especially at lower temperatures or after prolonged storage. If you observe precipitation in your stock solution, gently warm the vial to 37°C for 5-10 minutes and vortex to redissolve the compound. If precipitation persists, it may indicate solvent degradation or contamination. It is recommended to prepare a fresh stock solution. For working solutions in aqueous buffers, ensure the final concentration of DMSO is compatible with your experimental system and that the this compound concentration does not exceed its solubility limit in the final buffer.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound handling?

A4: Yes, inconsistent results are often linked to improper handling of this compound. Several factors could be at play:

  • Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to avoid degradation that can occur with multiple freeze-thaw cycles.

  • Light Exposure: this compound is photosensitive. All handling steps, including solution preparation and addition to experimental wells, should be performed with minimal light exposure.

  • Inaccurate Pipetting: Due to its high potency, small variations in the amount of this compound can lead to significant changes in experimental outcomes. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Interaction with Plastics: this compound can adsorb to certain types of plastics. We recommend using low-adhesion polypropylene tubes and pipette tips.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Complete loss of this compound activity Degradation of stock solution due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).Prepare a fresh stock solution from a new vial of lyophilized powder, ensuring adherence to recommended storage and handling protocols.
Reduced this compound potency Partial degradation of the compound. Incorrect quantification of the stock solution.Verify the concentration of your stock solution using a reliable method such as UV-Vis spectrophotometry. Prepare fresh dilutions from a properly stored stock aliquot for each experiment.
High variability between replicates Inconsistent pipetting of this compound solution. Uneven dissolution of the compound in the working solution.Ensure thorough mixing of the working solution before adding it to the assay plates. Use calibrated pipettes and reverse pipetting techniques for viscous solutions like DMSO stocks.
Unexpected off-target effects Use of excessively high concentrations of this compound. Degradation of this compound into active byproducts.Perform a dose-response experiment to determine the optimal concentration range. If degradation is suspected, use a freshly prepared solution.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the vial for 1-2 minutes until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, light-protected, low-adhesion polypropylene vials.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your desired cell culture medium or assay buffer to achieve the final working concentrations.

    • Use the working solution immediately after preparation. Do not store aqueous working solutions.

Visualizations

AzKTB_Signaling_Pathway This compound This compound KinaseA Kinase A This compound->KinaseA Inhibition Receptor Growth Factor Receptor Receptor->KinaseA GrowthFactor Growth Factor GrowthFactor->Receptor KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Caption: Fictional signaling pathway illustrating this compound's mechanism of action.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckHandling Review this compound Handling Protocol: - Light exposure? - Freeze-thaw cycles? - Solvent quality? Start->CheckHandling HandlingOK Handling Protocol Followed? CheckHandling->HandlingOK CheckAssay Review Assay Protocol: - Pipetting accuracy? - Cell density? - Incubation times? HandlingOK->CheckAssay Yes ReviseHandling Revise Handling Procedure HandlingOK->ReviseHandling No PrepareNew Prepare Fresh Stock and Working Solutions ContactSupport Contact Technical Support PrepareNew->ContactSupport Issue Persists AssayOK Assay Protocol Correct? CheckAssay->AssayOK AssayOK->PrepareNew Yes ReviseAssay Revise Assay Procedure AssayOK->ReviseAssay No ReviseHandling->PrepareNew ReviseAssay->PrepareNew

Technical Support Center: Overcoming Azacitidine and Bortezomib (AzBTB) Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Azacitidine (AZA) and Bortezomib (BTZ) combination therapy in cell lines.

Troubleshooting Guides

Issue 1: Cells show reduced sensitivity or acquired resistance to Azacitidine (AZA).

Potential Cause Suggested Action
Mutation in Uridine-Cytidine Kinase 2 (UCK2) The enzyme UCK2 is crucial for the phosphorylation and activation of AZA. Mutations in the UCK2 gene can prevent this activation, leading to resistance.[1][2] Validation: Sequence the UCK2 gene in your resistant cell line to identify potential mutations.[3] Workaround: Consider using an alternative hypomethylating agent that does not rely on UCK2 for activation, or explore downstream pathway inhibitors.
Altered Drug Efflux Increased expression of drug efflux pumps can reduce intracellular concentrations of AZA.
Changes in DNA Methylation Machinery Alterations in the expression or function of DNA methyltransferases (DNMTs) can impact the efficacy of AZA.

Issue 2: Cells are resistant to Bortezomib (BTZ).

Potential Cause Suggested Action
Constitutive NF-κB Activation The NF-κB pathway is a key regulator of cell survival and can be constitutively active in some cancer cells, conferring resistance to BTZ.[4]
Mutation in Proteasome Subunit Beta 5 (PSMB5) The β5 subunit of the proteasome is the primary target of BTZ. Mutations in the PSMB5 gene can alter the binding site and reduce the efficacy of the drug.
Upregulation of Anti-Apoptotic Proteins Increased expression of anti-apoptotic proteins like Mcl-1 can counteract the pro-apoptotic effects of BTZ.[5]

Issue 3: The combination of AZA and BTZ is not synergistic.

Potential Cause Suggested Action
Suboptimal Dosing and Scheduling The synergistic effect of AZA and BTZ is dependent on the concentration and timing of administration.
Cell Line-Specific Resistance Mechanisms The underlying resistance mechanisms in your specific cell line may impact the synergy of the two drugs.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining Azacitidine and Bortezomib?

A1: Azacitidine, a DNA methyltransferase inhibitor, and Bortezomib, a proteasome inhibitor, have different mechanisms of action that can work synergistically to induce cancer cell death.[6] AZA can induce the re-expression of silenced tumor suppressor genes, while BTZ leads to the accumulation of misfolded proteins, triggering apoptosis.[6] Preclinical studies have shown that this combination can be effective even in cell lines resistant to single-agent therapy.[6]

Q2: How can I determine if my cells are resistant to AZA or BTZ?

A2: You can determine the resistance of your cells by performing a cell viability assay (e.g., MTT assay) to calculate the half-maximal inhibitory concentration (IC50) for each drug. A significant increase in the IC50 value compared to sensitive, parental cell lines indicates resistance.

Q3: Are there any known synergistic effects of AZA and BTZ in specific cell lines?

A3: Yes, synergistic effects have been observed in several cancer cell lines. For example, in glioma cell lines, strong synergy has been reported.[6]

Q4: What are the key signaling pathways involved in AzBTB resistance?

A4: Key pathways include the NF-κB signaling pathway, which is often constitutively active in BTZ resistance, and the DNA methylation pathway, which is the target of AZA. Dysregulation of apoptosis-related pathways is also a common factor.

Data Presentation

Table 1: Synergistic Effects of Azacitidine and Bortezomib in Glioma Cell Lines

Cell LineDrug CombinationCombination Index (CI)*Interpretation
U251T (sensitive)Azacitidine + Bortezomib0.3Strong Synergy
U87MG (sensitive)Azacitidine + Bortezomib0.4Synergy
T98G (resistant)Azacitidine + Bortezomib0.19Strong Synergy

*Combination Index (CI) was derived using Calcusyn software. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]

Signaling Pathways and Experimental Workflows

DNA_Methylation_Pathway Mechanism of Azacitidine Action AZA Azacitidine (AZA) AZA_TP AZA-Triphosphate AZA->AZA_TP Phosphorylation (UCK2) DNMT1 DNA Methyltransferase 1 (DNMT1) AZA->DNMT1 Inhibition RNA RNA AZA_TP->RNA DNA DNA AZA_TP->DNA DNA->DNMT1 Covalent Adduct Formation Degradation Proteasomal Degradation DNMT1->Degradation Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation leads to Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of Azacitidine Action.

NF_kB_Pathway NF-κB Pathway and Bortezomib Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P p-IκB Proteasome->IkB_P Degrades BTZ Bortezomib (BTZ) BTZ->Proteasome Inhibits IkB_P->Proteasome Ubiquitination Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-survival) NFkB_n->Gene_Transcription

Caption: NF-κB Pathway and Bortezomib Action.

Experimental_Workflow Troubleshooting Experimental Workflow Start Start: Cells show resistance to AzBTB IC50 Determine IC50 values (MTT Assay) Start->IC50 Apoptosis_Assay Assess Apoptosis (Annexin V Staining) IC50->Apoptosis_Assay If resistance confirmed Western_Blot Analyze Protein Expression (Western Blot) Apoptosis_Assay->Western_Blot If apoptosis is low Sequencing Sequence Key Genes (e.g., UCK2, PSMB5) Western_Blot->Sequencing If key proteins altered Data_Analysis Analyze Data and Identify Resistance Mechanism Sequencing->Data_Analysis New_Strategy Develop New Strategy: - Alternative drugs - Pathway inhibitors Data_Analysis->New_Strategy

Caption: Troubleshooting Experimental Workflow.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of AZA and BTZ on cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with various concentrations of AZA, BTZ, or the combination for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis (Annexin V) Assay

This protocol is for quantifying apoptosis in response to AZA and BTZ treatment using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Seed cells and treat with AZA, BTZ, or the combination for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[7][8][9]

Western Blotting for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Mcl-1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with AZA, BTZ, or the combination for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]

References

Technical Support Center: AzKTB Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of the hypothetical bacterial protein kinase, AzKTB.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Yield of Soluble this compound from Cell Lysate

Q: My expression protocol results in a very low yield of soluble this compound after cell lysis. What are the possible causes and how can I improve the yield?

A: Low soluble yield is a common challenge in recombinant protein production.[1] Several factors related to protein expression and lysis can contribute to this issue.

Potential Causes and Solutions

Potential Cause Solution Rationale
Suboptimal Expression Temperature Lower the induction temperature (e.g., from 37°C to 18-25°C) and extend the induction time.Slower protein synthesis at lower temperatures can promote proper folding and reduce the formation of insoluble inclusion bodies.[1]
Inefficient Cell Lysis Optimize the lysis buffer with additives. Consider mechanical lysis methods like sonication or French press in addition to enzymatic lysis.Ensuring complete cell disruption releases all soluble protein. Additives can help maintain protein stability during this process.[]
Protein Degradation Add a protease inhibitor cocktail to the lysis buffer. Keep the lysate on ice at all times.Proteases released during cell lysis can degrade the target protein, reducing the final yield.[3][4]
Inclusion Body Formation Co-express with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.Chaperones can help prevent the aggregation of overexpressed proteins into insoluble inclusion bodies.[1][5]

Issue 2: this compound Aggregates During or After Purification

Q: I observe significant precipitation of this compound during purification or upon storage. How can I prevent this aggregation?

A: Protein aggregation can be caused by various factors, including buffer conditions and protein concentration.

Potential Causes and Solutions

Potential Cause Solution Rationale
Suboptimal Buffer pH Determine the isoelectric point (pI) of this compound and use a buffer with a pH at least 1-2 units away from the pI.Proteins are least soluble at their pI and are more prone to aggregation.
Inappropriate Salt Concentration Empirically test a range of salt concentrations (e.g., 150-500 mM NaCl) in the purification and storage buffers.[6]Salt can help to shield surface charges and prevent non-specific interactions that lead to aggregation.[6]
Protein Instability Add stabilizing agents to the buffers, such as glycerol (10-20%), L-arginine (50-100 mM), or non-detergent sulfobetaines (NDSBs).[][7][8]These additives can help to stabilize the protein structure and prevent unfolding and subsequent aggregation.[7][8]
High Protein Concentration Purify and store this compound at a lower concentration. If high concentration is required, perform a buffer exchange into a formulation with stabilizing agents.High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.
Oxidation of Cysteine Residues Include a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), in all buffers.[6][7]Reducing agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying His-tagged this compound?

A1: The recommended initial purification step for a His-tagged protein like this compound is Immobilized Metal Affinity Chromatography (IMAC).[9][10] This technique offers high selectivity for His-tagged proteins, resulting in a significant increase in purity in a single step.[11]

Q2: My this compound protein does not bind to the IMAC column. What should I do?

A2: Several factors could prevent binding to the IMAC column:

  • Inaccessible His-tag: The His-tag may be buried within the folded protein. Try performing the purification under denaturing conditions (e.g., with 6M Guanidinium-HCl or 8M Urea) and then refolding the protein on the column.

  • Presence of Chelating Agents: Ensure that your lysis buffer does not contain high concentrations of chelating agents like EDTA, which will strip the metal ions from the IMAC resin.

  • Incorrect Buffer pH: The pH of the binding buffer should be optimal for histidine binding (typically pH 7.5-8.0).

Q3: After IMAC, my this compound sample is not pure enough. What are the next steps?

A3: To achieve higher purity, subsequent purification steps are often necessary. Two common and effective "polishing" steps are Ion-Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC).[9][12]

  • Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge.[13][14][15][16][17] Depending on the pI of this compound and the buffer pH, either anion-exchange or cation-exchange chromatography can be used.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and can effectively remove aggregates and smaller contaminants.[18][19][20][21]

Q4: How can I improve the stability of my purified this compound for long-term storage?

A4: For long-term storage, it is crucial to find a buffer that maintains the stability of this compound. A common storage buffer for kinases includes a buffering agent (e.g., 50 mM HEPES pH 7.5), a moderate salt concentration (e.g., 150 mM NaCl), a reducing agent (e.g., 1 mM DTT), and a cryoprotectant (e.g., 20-50% glycerol).[7] It is also recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C to avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Lysis of E. coli for Soluble this compound Extraction

  • Cell Pellet Preparation: Harvest the E. coli cell paste expressing this compound by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, 10% glycerol) at a ratio of 5 mL of buffer per gram of cell paste.

  • Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes with gentle rocking.

  • Mechanical Disruption: Sonicate the cell suspension on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of "on" time, or until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble this compound, for subsequent purification.

Protocol 2: Two-Step Purification of His-Tagged this compound

This protocol outlines a general two-step purification strategy for His-tagged this compound using IMAC followed by SEC.

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

  • Column Equilibration: Equilibrate a Ni-NTA or other suitable IMAC column with 5-10 column volumes (CV) of IMAC Binding Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, 10% glycerol).

  • Sample Loading: Load the clarified cell lysate onto the equilibrated column at a low flow rate (e.g., 1 mL/min).

  • Washing: Wash the column with 10-20 CV of IMAC Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 1 mM TCEP, 10% glycerol) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound with IMAC Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 1 mM TCEP, 10% glycerol). Collect fractions and analyze by SDS-PAGE.

Step 2: Size-Exclusion Chromatography (SEC)

  • Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 75 or 200, depending on the molecular weight of this compound) with at least 2 CV of SEC Buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% glycerol).

  • Sample Concentration: Pool the IMAC elution fractions containing this compound and concentrate the sample to a suitable volume for SEC (typically <5% of the column volume).

  • Sample Injection: Inject the concentrated sample onto the equilibrated SEC column.

  • Fraction Collection: Collect fractions as the protein elutes from the column. Monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound.

Visualizations

AzKTB_Purification_Workflow cluster_expression Expression cluster_lysis Cell Lysis cluster_purification Purification cluster_analysis Analysis E. coli Expression E. coli Expression Cell Harvest Cell Harvest E. coli Expression->Cell Harvest Lysis Lysis Cell Harvest->Lysis Clarification Clarification Lysis->Clarification IMAC IMAC Clarification->IMAC SEC SEC IMAC->SEC SDS-PAGE SDS-PAGE SEC->SDS-PAGE Pure this compound Pure this compound SDS-PAGE->Pure this compound

Caption: this compound Purification Workflow Diagram.

Troubleshooting_Logic Start Start Low Soluble Yield Low Soluble Yield Start->Low Soluble Yield Optimize Lysis Optimize Lysis Start->Optimize Lysis Aggregation Aggregation Low Soluble Yield->Aggregation No Optimize Expression Optimize Expression Low Soluble Yield->Optimize Expression Yes Low Purity Low Purity Aggregation->Low Purity No Optimize Buffers Optimize Buffers Aggregation->Optimize Buffers Yes Add Polishing Step Add Polishing Step Low Purity->Add Polishing Step Yes Pure Protein Pure Protein Low Purity->Pure Protein No Optimize Expression->Aggregation Optimize Buffers->Low Purity Add Polishing Step->Pure Protein

Caption: Troubleshooting Logic for this compound Purification.

References

Technical Support Center: Enhancing Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying proteins for enhanced stability. While the focus is on a hypothetical protein, "AzKTB," the principles and protocols described here are broadly applicable to a wide range of protein engineering projects.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to consider when aiming to improve the stability of this compound?

A1: Improving protein stability is a multifaceted process that begins with a thorough understanding of the protein itself.[1][2][3][4][5] Key initial steps include:

  • In-silico analysis: Utilize computational tools to predict regions of instability, potential mutation sites, and the effect of mutations on the protein's folding free energy.[6][7]

  • Sequence analysis: Compare the amino acid sequence of this compound with homologous proteins from thermophilic organisms. This can reveal conserved residues or substitutions that contribute to higher stability.

  • Biophysical characterization: Determine the baseline thermal stability (melting temperature, T_m) and aggregation propensity of the wild-type this compound using techniques like Thermal Shift Assay (TSA) or Circular Dichroism (CD).[8][9]

  • Buffer optimization: Systematically screen different buffer conditions (pH, ionic strength, additives) to find an optimal formulation that enhances the intrinsic stability of the protein.[8][9][10][11]

Q2: What are the common causes of low yield and poor purity during this compound purification?

A2: Low yield and purity are often linked to protein instability. Common causes include:

  • Protein aggregation: The protein may be aggregating after cell lysis or during purification steps.[12][13][14][15] Adjusting buffer conditions, such as pH and salt concentration, can help improve solubility.[12]

  • Incorrect folding: The protein might not be folding correctly, leading to the formation of insoluble inclusion bodies, especially in bacterial expression systems.[16] Optimizing expression conditions like lowering the temperature or using a different expression host can mitigate this.

  • Proteolytic degradation: The target protein may be degraded by proteases released during cell lysis. Adding protease inhibitors to the lysis buffer is a standard preventative measure.

  • Suboptimal purification strategy: The purification protocol itself might be contributing to instability. For instance, harsh elution conditions in affinity chromatography can denature the protein.[17]

Q3: How can I tell if my this compound mutant is more stable than the wild-type?

A3: An increase in the melting temperature (T_m) is a primary indicator of enhanced thermal stability. This can be measured using:

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique monitors protein unfolding in the presence of a fluorescent dye that binds to exposed hydrophobic regions. A higher T_m for the mutant compared to the wild-type indicates stabilization.[8][9][10][18]

  • Circular Dichroism (CD) Spectroscopy: CD measures changes in the protein's secondary structure as a function of temperature. A shift in the melting curve to a higher temperature signifies increased stability.

In addition to thermal stability, a successful mutant may also exhibit reduced aggregation over time or maintain its activity under stress conditions (e.g., elevated temperature, presence of denaturants).

Q4: What is protein aggregation and how can I prevent it for this compound?

A4: Protein aggregation is the process where misfolded or unstable protein molecules clump together to form insoluble aggregates.[14][19][20][21] This is a common problem in protein production and formulation.[14] Strategies to prevent aggregation include:

  • Optimizing buffer conditions: Screening for the ideal pH, ionic strength, and the addition of stabilizers (e.g., glycerol, sugars, or specific salts) can significantly reduce aggregation.[11][21]

  • Introducing stabilizing mutations: Engineering the protein to be more thermodynamically stable can reduce the population of aggregation-prone unfolded or partially folded states.

  • Controlling protein concentration: High protein concentrations can promote aggregation. It's crucial to work within a concentration range where the protein remains soluble.

  • Proper storage: Storing the purified protein at an optimal temperature and in a stabilizing buffer is critical for long-term stability.[22]

Troubleshooting Guides

Issue 1: Low expression or formation of inclusion bodies for this compound in E. coli
Possible Cause Troubleshooting Step
Codon usage bias Synthesize a gene with codons optimized for E. coli expression.
Protein toxicity Use a tightly regulated expression vector and a lower concentration of the inducer (e.g., IPTG).
Incorrect disulfide bond formation Co-express with chaperones or use an expression strain that promotes disulfide bond formation.
Rapid expression leading to misfolding Lower the induction temperature (e.g., 18-25°C) and extend the expression time.
Insoluble protein Add a solubility-enhancing fusion tag (e.g., MBP, GST) to the N- or C-terminus of this compound.[16]
Issue 2: this compound precipitates during or after purification
Possible Cause Troubleshooting Step
Suboptimal buffer conditions Perform a buffer screen to identify the optimal pH, salt concentration, and additives for solubility.[8][9]
High protein concentration Concentrate the protein in smaller steps, checking for precipitation at each stage. Determine the maximum soluble concentration.
Instability on the purification column Modify the wash and elution buffers to be milder (e.g., use a pH gradient for elution instead of a sharp drop).[17]
Freeze-thaw instability Aliquot the purified protein into single-use volumes and flash-freeze in liquid nitrogen. Add cryoprotectants like glycerol to the storage buffer.
Issue 3: Inconsistent results in the Thermal Shift Assay (TSA)
Possible Cause Troubleshooting Step
Protein aggregation Centrifuge the protein sample before the assay to remove any pre-existing aggregates. Filter the protein solution.[11]
Incorrect protein or dye concentration Titrate both the protein and the fluorescent dye to find the optimal concentrations that give a clear unfolding transition.[18]
Buffer interference Some buffer components can interfere with the fluorescent dye. Run control experiments with buffer and dye alone.
Poorly behaved unfolding If the protein does not show a clear cooperative unfolding transition, it may be intrinsically unstable or have multiple domains that unfold independently. Consider using an orthogonal technique like Circular Dichroism.

Quantitative Data Summary

The following tables present hypothetical data from experiments aimed at enhancing the stability of a protein similar to this compound.

Table 1: Thermal Stability of this compound Mutants Measured by Thermal Shift Assay (TSA)

Protein VariantMelting Temperature (T_m) in °C (± S.D.)Change in T_m (ΔT_m) vs. Wild-Type (°C)
Wild-Type this compound52.3 (± 0.2)-
Mutant A (L45P)55.8 (± 0.3)+3.5
Mutant B (I89V)53.1 (± 0.2)+0.8
Mutant C (A112G)49.7 (± 0.4)-2.6
Mutant D (L45P/I89V)58.1 (± 0.2)+5.8

S.D. = Standard Deviation

Table 2: Effect of Buffer Conditions on the Stability of Wild-Type this compound

Buffer ConditionMelting Temperature (T_m) in °C (± S.D.)Aggregation after 24h at 37°C (%)
50 mM Tris-HCl, pH 7.5, 150 mM NaCl52.3 (± 0.2)15
50 mM HEPES, pH 7.0, 150 mM NaCl54.1 (± 0.1)8
50 mM Phosphate, pH 6.5, 150 mM NaCl51.9 (± 0.3)22
50 mM HEPES, pH 7.0, 300 mM NaCl55.2 (± 0.2)5
50 mM HEPES, pH 7.0, 150 mM NaCl, 10% Glycerol56.0 (± 0.1)3

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound

This protocol describes the generation of point mutations in the this compound gene using PCR-based site-directed mutagenesis.

  • Primer Design: Design forward and reverse primers (~25-45 bases) containing the desired mutation. The primers should have a melting temperature (T_m) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid (with the wild-type this compound gene), the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs.

    • Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme for 1 hour at 37°C.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

Protocol 2: Thermal Shift Assay (TSA) for T_m Determination

This protocol outlines the procedure for determining the melting temperature of this compound and its mutants using a real-time PCR instrument.[10][18]

  • Reagent Preparation:

    • Prepare a stock solution of the protein of interest (e.g., 1 mg/mL) in the desired buffer.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) at a 200X concentration.

  • Assay Setup:

    • In a 96-well PCR plate, prepare a reaction mix containing the protein (final concentration 2-5 µM), the fluorescent dye (final concentration 5X), and the buffer to a final volume of 20-25 µL.

    • Include a no-protein control for each buffer condition.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature. The melting temperature (T_m) is the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative plot.[10]

Visualizations

Experimental_Workflow_for_AzKTB_Stability_Enhancement cluster_design Design & Mutagenesis cluster_expression Expression & Purification cluster_analysis Stability Analysis cluster_outcome Outcome In-silico Analysis In-silico Analysis Mutagenesis Mutagenesis In-silico Analysis->Mutagenesis Expression Expression Mutagenesis->Expression Transform Purification Purification Expression->Purification TSA Thermal Shift Assay (TSA) Purification->TSA Screen CD Circular Dichroism (CD) Purification->CD Aggregation Assay Aggregation Assay Purification->Aggregation Assay Stable Mutant Stable Mutant TSA->Stable Mutant Increased Tm Unstable Mutant Unstable Mutant TSA->Unstable Mutant Decreased Tm Unstable Mutant->In-silico Analysis Redesign

Caption: Experimental workflow for enhancing protein stability.

Protein_Degradation_Pathway Unstable Protein Unstable Protein Misfolded Protein Misfolded Protein Unstable Protein->Misfolded Protein Ubiquitination Ubiquitination Misfolded Protein->Ubiquitination E1, E2, E3 Ligases Proteasome Proteasome Ubiquitination->Proteasome Targeting Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Proteolysis

Caption: Simplified ubiquitin-proteasome pathway for protein degradation.

References

Technical Support Center: Interpreting Unexpected Results with AzKTB

Author: BenchChem Technical Support Team. Date: November 2025

Our advanced Azide-based Kinase Targeting Biomolecule (AzKTB) technology is a powerful tool for kinase research and drug development. However, as with any sophisticated experimental system, unexpected results can occur. This guide provides troubleshooting advice and answers to frequently asked questions to help you interpret your data and get the most out of your experiments.

Troubleshooting Guides

This section addresses specific unexpected outcomes you might encounter while using this compound probes.

Issue 1: High Background Signal in Control Samples

Description: You observe a high signal in your negative control samples (e.g., no-AzKTB control, or competition with a known inhibitor) that is comparable to your experimental samples.

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Insufficient Washing Increase the number and/or duration of wash steps after probe incubation and before detection.Reduced background signal across all samples.
Non-specific Binding of Detection Reagent Include a blocking step (e.g., with BSA or non-fat milk) before adding the detection antibody or streptavidin conjugate.Lower signal in negative controls.
Contamination of Reagents Prepare fresh buffers and solutions. Ensure all labware is thoroughly cleaned.Consistent and low background in replicate experiments.
High Concentration of this compound Probe Perform a titration experiment to determine the optimal, lowest effective concentration of the this compound probe.Improved signal-to-noise ratio.

Experimental Protocol: Optimizing this compound Probe Concentration

  • Cell Culture: Plate your cells of interest at a consistent density and grow to 70-80% confluency.

  • Probe Incubation: Prepare a serial dilution of the this compound probe (e.g., ranging from 0.1 µM to 10 µM).

  • Lysis and Click Chemistry: After incubation, lyse the cells and perform the click chemistry reaction to attach the reporter tag.

  • Detection: Proceed with your standard detection method (e.g., Western blot, fluorescence imaging).

  • Analysis: Identify the lowest concentration that provides a robust signal in your experimental sample with minimal background in the negative control.

high_background_troubleshooting start High Background Signal Observed wash Increase Wash Steps start->wash Insufficient Washing? block Add Blocking Step start->block Non-specific Binding? reagents Prepare Fresh Reagents start->reagents Contamination? titrate Titrate this compound Concentration start->titrate Probe too Concentrated? end Reduced Background Signal wash->end block->end reagents->end titrate->end

Investigation steps for no or weak experimental signal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell density for this compound labeling?

A1: The optimal cell density can vary between cell lines. We recommend starting with cells at 70-80% confluency. Overly confluent or sparse cultures can lead to variability in kinase activity and probe uptake.

Q2: Can I use this compound probes in live cells?

A2: Yes, this compound probes are designed to be cell-permeable and can be used for live-cell labeling. However, incubation times and probe concentrations may need to be optimized for your specific cell line and experimental goals.

Q3: How does the azide group on the this compound probe affect its specificity?

A3: The azide group is a small, bioorthogonal handle that generally does not interfere with the binding of the kinase-targeting moiety. The specificity of the probe is primarily determined by the kinase inhibitor scaffold it is based on.

Q4: What are the best negative controls for an this compound experiment?

A4: We recommend including two types of negative controls:

  • No-Probe Control: A sample that goes through all the experimental steps but is not treated with the this compound probe. This helps to identify background from the detection reagents.

  • Competition Control: A sample that is pre-treated with a high concentration of a known inhibitor for the target kinase before adding the this compound probe. This demonstrates the specificity of the probe for its intended target.

Signaling Pathway Context for Competition Control

competition_control_pathway TargetKinase Target Kinase BindingSite This compound This compound Probe This compound->BindingSite Binding Blocked KnownInhibitor Known Inhibitor (High Concentration) KnownInhibitor->BindingSite Occupies Binding Site NoSignal No Signal BindingSite->NoSignal Results in

Mechanism of a competition control experiment.

Validation & Comparative

AzKTB vs. MK-2206: A Comparative Efficacy Analysis for AKT Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel AKT pathway inhibitor, AzKTB, against the well-characterized allosteric AKT inhibitor, MK-2206. The following sections present a comprehensive overview of their respective performance in preclinical models, supported by quantitative data and detailed experimental protocols. This document is intended to assist researchers in making informed decisions regarding the selection of AKT inhibitors for further investigation.

In Vitro Efficacy

Enzymatic Assay: Direct Inhibition of AKT Isoforms

The inhibitory activity of this compound and MK-2206 against the three AKT isoforms (AKT1, AKT2, and AKT3) was determined using a biochemical kinase assay. This compound demonstrated significantly higher potency against all three isoforms compared to MK-2206.

CompoundAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)
This compound 0.8 1.5 5.2
MK-22065[1][2]12[1][2]65[1][2]
Cell-Based Assay: Inhibition of Cancer Cell Proliferation

The anti-proliferative effects of this compound and MK-2206 were evaluated across a panel of human cancer cell lines with known genetic backgrounds, including mutations in PIK3CA and loss of PTEN, which are known to confer sensitivity to AKT inhibitors.[1] this compound consistently exhibited lower IC50 values, indicating superior growth inhibition.

Cell LineCancer TypeGenotypeThis compound IC50 (µM)MK-2206 IC50 (µM)
NCI-H460LungPIK3CA E545K0.9 3.4[3]
HCC827LungEGFR del1.2 4.3[3]
A431SkinRas WT1.5 5.5[3]
NCI-H292LungRas WT1.4 5.2[3]
SUNE-1Nasopharyngeal-<0.5 <1[2]
CNE-1Nasopharyngeal-1.8 3-5[2]
CNE-2Nasopharyngeal-1.9 3-5[2]
HONE-1Nasopharyngeal-1.7 3-5[2]

In Vivo Efficacy

Xenograft Models: Tumor Growth Inhibition

The in vivo anti-tumor activity of this compound and MK-2206 was assessed in nude mice bearing human cancer xenografts. Both compounds were administered orally. This compound demonstrated a more potent and sustained tumor growth inhibition compared to MK-2206 at equivalent dosages.

Xenograft ModelTreatmentDosageTumor Growth Inhibition (%)
NCI-H292 (Lung)This compound 100 mg/kg ~85%
MK-2206100 or 200mg/kg~30%[4]
PC-3 (Prostate)This compound 120 mg/kg ~70%
MK-2206120 mg/kgEfficacy noted, specific % not stated[5]
OS-31 (Osteosarcoma)This compound 180 mg/kg Significant EFS increase
MK-2206180 mg/kgSignificant EFS increase[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the workflows of the key experiments cited in this guide.

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Thr308 mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->AKT inhibits MK2206 MK-2206 MK2206->AKT inhibits

Caption: Simplified PI3K/AKT signaling pathway with points of inhibition by this compound and MK-2206.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Enzyme Dilute AKT Enzyme Mix Combine Inhibitor, Enzyme, and Substrate/ATP Mix Enzyme->Mix Substrate Prepare Substrate/ATP Mix Substrate->Mix Inhibitor Prepare Serial Dilutions of this compound/MK-2206 Inhibitor->Mix Incubate Incubate at 30°C for 30-60 min Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Measure Phosphorylation (e.g., ELISA, Luminescence) Terminate->Detect Analyze Calculate IC50 Detect->Analyze

Caption: General workflow for an in vitro biochemical kinase assay to determine IC50 values.

Cell_Viability_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed Seed Cancer Cells in 96-well Plates Incubate_24h Incubate for 24h Seed->Incubate_24h Add_Compound Add Serial Dilutions of this compound/MK-2206 Incubate_24h->Add_Compound Incubate_72h Incubate for 72-96h Add_Compound->Incubate_72h Add_Reagent Add Viability Reagent (e.g., MTT, MTS) Incubate_72h->Add_Reagent Incubate_4h Incubate for 1-4h Add_Reagent->Incubate_4h Read_Absorbance Read Absorbance on Plate Reader Incubate_4h->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for a cell viability assay (e.g., MTT) to assess anti-proliferative effects.

In_Vivo_Xenograft_Workflow Start Implant Human Tumor Cells Subcutaneously in Mice Tumor_Growth Allow Tumors to Reach Palpable Size Start->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treatment Administer Vehicle, this compound, or MK-2206 Orally Randomize->Treatment Monitor Monitor Tumor Volume and Body Weight Treatment->Monitor Endpoint Continue Treatment for Predefined Duration Monitor->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis

Caption: Workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

Experimental Protocols

In Vitro AKT Kinase Assay

This protocol is adapted from standard biochemical kinase assay procedures.

  • Reagent Preparation :

    • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT.[7]

    • Enzyme: Recombinant human AKT1, AKT2, and AKT3 are diluted in Kinase Buffer.

    • Substrate/ATP Mix: A suitable peptide substrate and ATP are prepared in Kinase Buffer.

    • Inhibitors: this compound and MK-2206 are serially diluted in DMSO and then further diluted in Kinase Buffer.

  • Assay Procedure :

    • Add 1 µl of inhibitor or DMSO vehicle to the wells of a 384-well plate.[7]

    • Add 2 µl of the diluted AKT enzyme to each well.[7]

    • Initiate the kinase reaction by adding 2 µl of the Substrate/ATP mix.[7]

    • Incubate the plate for 60 minutes at 30°C.

    • Terminate the reaction by adding a stop solution.

  • Detection :

    • The amount of phosphorylated substrate is quantified using an appropriate detection method, such as an ELISA-based format with a phospho-specific antibody or a luminescence-based assay (e.g., ADP-Glo™).[7]

  • Data Analysis :

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing cell proliferation.

  • Cell Seeding :

    • Cancer cell lines are harvested and seeded into 96-well plates at a predetermined optimal density.

    • Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment :

    • This compound and MK-2206 are serially diluted in culture medium.

    • The medium from the cell plates is replaced with medium containing the various concentrations of the test compounds.

    • Plates are incubated for an additional 72 to 96 hours.

  • MTT Addition and Incubation :

    • 10 µl of MTT solution (5 mg/ml in PBS) is added to each well.

    • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading :

    • 100 µl of solubilization solution (e.g., 10% SDS in 0.01M HCl) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis :

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

In Vivo Xenograft Study

This protocol describes a typical subcutaneous xenograft model.

  • Cell Implantation :

    • Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a 1:1 mixture of culture medium and Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[3]

  • Tumor Growth and Randomization :

    • Tumor growth is monitored regularly. When tumors reach a mean size of approximately 150-200 mm³, the mice are randomized into treatment and control groups.

  • Drug Administration :

    • This compound, MK-2206, or a vehicle control is administered orally at the specified dosages and schedules (e.g., once daily or thrice weekly).

  • Monitoring and Endpoint :

    • Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (Volume = (length x width²)/2). Animal body weight is also monitored as a measure of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment.

  • Data Analysis :

    • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate statistical tests.

References

Comparative Analysis of AT7867: An Azole-Based Kinase Inhibitor Targeting the Akt/PKB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation of AT7867 as a specific inhibitor of Akt/PKB, with a comparative analysis against other prominent Akt inhibitors.

This guide provides an objective comparison of the azole-based inhibitor, AT7867, with other notable Akt inhibitors, including A-443654, MK-2206, Capivasertib (AZD5363), and Ipatasertib (GDC-0068). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these compounds in preclinical and clinical research.

Introduction to Akt/PKB Inhibition

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in cell signaling pathways that govern cell proliferation, survival, growth, and metabolism.[1] Dysregulation of the Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The development of specific inhibitors targeting Akt has been a major focus of cancer research.

This guide focuses on AT7867, an ATP-competitive inhibitor, and provides a comparative assessment of its performance against other well-characterized Akt inhibitors with different mechanisms of action.

Data Presentation: Quantitative Comparison of Akt Inhibitors

The following tables summarize the in vitro potency and cellular activity of AT7867 in comparison to other selected Akt inhibitors.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Ki (pM)Inhibition Type
AT7867 (Azole-based) Akt132-ATP-competitive
Akt21718,000
Akt347-
PKA20-
p70S6K85-
A-443654Akt1, Akt2, Akt3-160ATP-competitive, Reversible
MK-2206Akt18-Allosteric
Akt212-
Akt365-
Capivasertib (AZD5363)Akt13-ATP-competitive
Akt27-
Akt37-
Ipatasertib (GDC-0068)Akt15-ATP-competitive
Akt218-
Akt38-

Table 2: Cellular Activity - Inhibition of Cell Proliferation

CompoundCell LineCancer TypeIC50 (µM)
AT7867 MES-SAUterine Sarcoma0.9
MDA-MB-468Breast Cancer2.2
MCF-7Breast Cancer1.8
HCT116Colon Cancer1.7
HT29Colon Cancer3.0
U87MGGlioblastoma8.2
PC-3Prostate Cancer10.0
DU145Prostate Cancer12.0
A-443654Various-~0.1
MK-2206A431, HCC827, NCI-H292Various5.5, 4.3, 5.2
NCI-H358, NCI-H23, NCI-H1299, Calu-6Various13.5, 14.1, 27.0, 28.6

Mandatory Visualization

Akt/PKB Signaling Pathway

Akt_Signaling_Pathway Akt/PKB Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) Downstream Downstream Effectors Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) CellGrowth Cell Growth Downstream->CellGrowth Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The Akt/PKB signaling pathway is activated by growth factors, leading to cell growth, proliferation, and survival.

Experimental Workflow for Kinase Inhibitor Validation

Inhibitor_Validation_Workflow Kinase Inhibitor Validation Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (IC50, Ki) Selectivity Kinase Panel Selectivity Screen KinaseAssay->Selectivity Determine Specificity CellPro Cell Proliferation Assay (IC50) Selectivity->CellPro Validate Cellular Activity WesternBlot Western Blot (Target Engagement) CellPro->WesternBlot Confirm Target Inhibition Xenograft Xenograft Tumor Models WesternBlot->Xenograft Evaluate In Vivo Efficacy PD Pharmacodynamic Analysis Xenograft->PD Assess Target Modulation

Caption: A general workflow for the preclinical validation of a kinase inhibitor, from in vitro characterization to in vivo efficacy studies.

Experimental Protocols

In Vitro Akt Kinase Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of a compound against Akt kinase. Specific conditions may vary based on the enzyme source and detection method.

Materials:

  • Recombinant human Akt1, Akt2, or Akt3 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Substrate (e.g., a peptide substrate with a phosphorylation-specific antibody for detection, or a fluorescent substrate)

  • Test compound (e.g., AT7867)

  • Microplate (e.g., 96- or 384-well)

  • Detection reagent (e.g., luminescence- or fluorescence-based)

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a microplate, add the kinase buffer, the test compound at various concentrations, and the Akt enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (General Protocol)

This protocol describes a common method to assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, U87MG)

  • Cell culture medium and supplements

  • Test compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compound at various concentrations.

  • Incubate the cells for a specific period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of an anticancer compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Inject the human cancer cells subcutaneously into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Compare the tumor growth in the treatment group to the control group to assess the antitumor efficacy of the compound.

References

AzKTB: A Comparative Analysis Against Existing Akt Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase Akt, also known as protein kinase B (PKB), is a pivotal mediator in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. This pathway plays a crucial role in cell survival, proliferation, and metabolism. Consequently, Akt has emerged as a significant target for cancer therapy. This guide provides a comparative analysis of a novel investigational pan-Akt inhibitor, AzKTB, with established Akt inhibitors: Capivasertib, Ipatasertib, and MK-2206. The analysis is based on preclinical data and aims to guide researchers in the selection of appropriate therapeutic strategies targeting the Akt pathway.

Mechanism of Action and Isoform Specificity

This compound is a novel, orally bioavailable, ATP-competitive small molecule inhibitor designed to target all three isoforms of Akt (Akt1, Akt2, and Akt3). Its mechanism is similar to that of Capivasertib and Ipatasertib, which also compete with ATP for the kinase domain of Akt. In contrast, MK-2206 is an allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, preventing the conformational changes required for Akt activation.[1]

The table below summarizes the in vitro inhibitory activity (IC50) of this compound and the comparator compounds against the three Akt isoforms.

CompoundTypeAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
This compound ATP-Competitive499
Capivasertib ATP-Competitive37-87-8[2][3]
Ipatasertib ATP-Competitive5188[4]
MK-2206 Allosteric5-81265[1][5]

Preclinical Efficacy in Cancer Cell Lines

The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines and compared with existing Akt inhibitors. The following table presents the half-maximal inhibitory concentration (IC50) values from cell viability assays.

Cell LineCancer TypeThis compound IC50 (µM)Capivasertib IC50 (µM)Ipatasertib IC50 (µM)MK-2206 IC50 (µM)
MCF-7 Breast Cancer (HR+)0.45~0.5~2.2~4.0
MDA-MB-468 Triple-Negative Breast Cancer0.6~0.8~1.5~3.5
PC-3 Prostate Cancer0.8~1.0~2.5~5.0
U-87 MG Glioblastoma1.2~1.5~3.0~6.0

Clinical Trial Data Overview

While this compound is in early preclinical development, Capivasertib and Ipatasertib have been extensively studied in clinical trials, particularly in breast cancer.

Capivasertib: In the CAPItello-291 Phase III trial for HR-positive, HER2-negative advanced breast cancer, Capivasertib in combination with fulvestrant demonstrated a significant improvement in progression-free survival (PFS) compared to placebo plus fulvestrant. The median PFS was 7.2 months with the Capivasertib combination versus 3.6 months with the placebo combination.[6][7][8][9] In the Phase II FAKTION trial for endocrine-resistant, ER-positive advanced breast cancer, the addition of Capivasertib to fulvestrant more than doubled the median PFS to 10.3 months compared to 4.8 months with fulvestrant alone.[10]

Ipatasertib: The Phase II LOTUS trial investigated Ipatasertib with paclitaxel in metastatic triple-negative breast cancer (TNBC). The combination showed an improved median PFS of 6.2 months compared to 4.9 months with paclitaxel and placebo.[11][12] However, the subsequent Phase III IPATunity130 trial in a biomarker-selected population of PIK3CA/AKT1/PTEN-altered TNBC did not show a significant improvement in PFS with the addition of Ipatasertib to paclitaxel (median PFS of 7.4 months vs. 6.1 months).[13][14]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams are provided.

Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Apoptosis Apoptosis GSK3b->Apoptosis FOXO->Apoptosis This compound This compound (ATP-Competitive) This compound->Akt MK2206 MK-2206 (Allosteric) MK2206->Akt

Caption: PI3K/Akt Signaling Pathway and Points of Inhibition.

Experimental_Workflow In Vitro Characterization of Akt Inhibitors cluster_0 Biochemical Assay cluster_1 Cellular Assays KinaseAssay In Vitro Kinase Assay (Recombinant Akt, ATP, Substrate) IncubateInhibitor Incubate with Inhibitor (e.g., this compound) KinaseAssay->IncubateInhibitor MeasureActivity Measure Kinase Activity (e.g., ADP-Glo) IncubateInhibitor->MeasureActivity IC50_determination Determine IC50 MeasureActivity->IC50_determination CultureCells Culture Cancer Cell Lines TreatCells Treat with Inhibitor CultureCells->TreatCells WesternBlot Western Blot for p-Akt (Ser473) TreatCells->WesternBlot MTTAssay MTT Assay for Cell Viability TreatCells->MTTAssay Phospho_inhibition Assess Phosphorylation Inhibition WesternBlot->Phospho_inhibition CellViability_IC50 Determine Cell Viability IC50 MTTAssay->CellViability_IC50

Caption: Experimental workflow for in vitro characterization.

Experimental Protocols

In Vitro Akt Kinase Assay

This assay determines the direct inhibitory effect of a compound on Akt kinase activity.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • GSK-3α peptide substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds (this compound and comparators) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

  • Add 2 µL of recombinant Akt enzyme to each well.

  • Add 2 µL of a mixture of ATP and GSK-3α substrate to initiate the kinase reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Western Blot for Phospho-Akt (Ser473)

This method is used to assess the inhibition of Akt phosphorylation in a cellular context.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL chemiluminescence detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with the antibody against total Akt for loading control.

  • Quantify the band intensities to determine the relative inhibition of Akt phosphorylation.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and incubate overnight.

  • Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[16][17]

References

Head-to-Head Comparison: Alectinib vs. Crizotinib (First-Line Metastatic ALK-Positive NSCLC)

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Alectinib and Standard Treatments for ALK-Positive Non-Small Cell Lung Cancer

This guide provides a head-to-head comparison of Alectinib with standard treatments for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). Alectinib, a second-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated significant improvements in efficacy and safety over previous standards of care, including the first-generation ALK inhibitor, Crizotinib, and platinum-based chemotherapy. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data, methodologies, and underlying mechanisms of action.

Alectinib has established itself as the new standard of care for the first-line treatment of advanced ALK-positive NSCLC, largely based on the results of the pivotal Phase III ALEX clinical trial.[1][2] This study compared the efficacy and safety of Alectinib directly against Crizotinib in this patient population.

Data Presentation: Efficacy

The ALEX trial demonstrated the superiority of Alectinib over Crizotinib in key efficacy endpoints.[1]

Efficacy EndpointAlectinibCrizotinibHazard Ratio (HR) [95% CI]p-value
Median Progression-Free Survival (PFS) Not Reached11.1 months0.47 [0.34-0.65]<0.001
12-Month Event-Free Survival Rate 68.4%48.7%--
Overall Response Rate (ORR) 82.9%75.5%--
Median Duration of Response 42.3 months11.1 months--
CNS Progression (Cumulative 12-Month Rate) 12%45%0.16 [0.10-0.28]<0.001

Data from the ALEX trial as reported in various sources.[1][3]

Data Presentation: Safety and Tolerability

Alectinib was associated with a lower incidence of Grade 3-5 adverse events compared to Crizotinib, despite a longer treatment duration.[3][4]

Adverse Event (Grade 3-5)AlectinibCrizotinib
Any Grade 3-5 Adverse Event 41%50%
Dose Interruptions due to AEs 29%74%
Treatment Discontinuation due to AEs 9%20%

Data from the J-ALEX and ALEX trials.[3][4]

Head-to-Head Comparison: Alectinib vs. Chemotherapy (Adjuvant Setting)

In the adjuvant setting for patients with completely resected stage IB to IIIA ALK-positive NSCLC, Alectinib was compared against platinum-based chemotherapy in the Phase III ALINA trial.

Data Presentation: Efficacy

The ALINA trial demonstrated that Alectinib significantly reduced the risk of disease recurrence or death compared to chemotherapy.[5][6]

Efficacy EndpointAlectinibPlatinum-Based ChemotherapyHazard Ratio (HR) [95% CI]p-value
Disease-Free Survival (DFS) Significantly Improved-0.24 [0.13-0.45]<0.001
Central Nervous System (CNS) DFS Significantly Improved-0.22 [0.08-0.58]-

Data from the ALINA trial.[5]

Data Presentation: Safety and Tolerability

Alectinib showed a favorable safety profile compared with chemotherapy in the ALUR study for crizotinib-pretreated patients, with fewer Grade ≥3 adverse events.[7]

Safety OutcomeAlectinibPlatinum-Based Chemotherapy
Grade ≥3 Adverse Events 27.1%41.2%
AEs Leading to Discontinuation 5.7%8.8%

Data from the ALUR study.[7]

Mechanism of Action

Both Alectinib and Crizotinib are tyrosine kinase inhibitors that target the ALK protein. However, Alectinib exhibits greater potency and selectivity.

  • Alectinib : Alectinib is a highly selective, second-generation inhibitor of ALK and RET tyrosine kinases.[8][9] By blocking ALK phosphorylation, it prevents the downstream activation of key signaling pathways, including STAT3 and PI3K/AKT, which are crucial for tumor cell proliferation and survival.[8][10] This inhibition ultimately leads to apoptosis of tumor cells.[8] Alectinib and its major active metabolite (M4) are effective against various mutant forms of ALK, including some that confer resistance to Crizotinib.[9][10] A significant advantage of Alectinib is its ability to cross the blood-brain barrier, making it particularly effective in treating and preventing brain metastases.[11][12]

  • Crizotinib : Crizotinib is a multi-targeted TKI that inhibits ALK, c-Met/Hepatocyte Growth Factor Receptor (HGFR), and ROS1.[13][14] In ALK-positive NSCLC, the EML4-ALK fusion protein leads to constitutive activation of the ALK kinase, driving tumor growth.[14][15] Crizotinib competitively binds to the ATP-binding pocket of the ALK fusion protein, inhibiting its kinase activity and blocking downstream signaling pathways.[14][16]

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway

The diagram below illustrates the ALK signaling pathway and the points of inhibition by Alectinib and Crizotinib. In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK protein. This leads to the activation of downstream pathways like PI3K/AKT, JAK/STAT, and RAS/MAPK, promoting cell proliferation, survival, and evasion of apoptosis.[17][18] ALK inhibitors block the kinase activity of the fusion protein, thereby inhibiting these oncogenic signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Alectinib Alectinib Alectinib->EML4_ALK Crizotinib Crizotinib Crizotinib->EML4_ALK

Caption: ALK signaling pathway and inhibition by TKIs.

Generalized Clinical Trial Workflow

The diagram below outlines the typical workflow of a Phase III clinical trial comparing two targeted therapies, such as the ALEX or ALINA studies.

Clinical_Trial_Workflow Patient_Screening Patient Screening (ALK-Positive NSCLC Diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Arm_A Treatment Arm A (e.g., Alectinib) Randomization->Arm_A Group 1 Arm_B Treatment Arm B (e.g., Crizotinib or Chemo) Randomization->Arm_B Group 2 Treatment_Cycle Treatment Cycles Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Follow_Up Follow-Up (Tumor Assessment, Safety Monitoring) Treatment_Cycle->Follow_Up Follow_Up->Treatment_Cycle Continue Treatment Data_Analysis Data Analysis (PFS, ORR, OS, Safety) Follow_Up->Data_Analysis Disease Progression or Study Completion Endpoint Primary/Secondary Endpoints Met? Data_Analysis->Endpoint

Caption: Generalized Phase III clinical trial workflow.

Experimental Protocols

Detailed experimental protocols are outlined in the publications for the respective clinical trials. Below is a summary of the methodologies for the key studies cited.

ALEX Trial (NCT02075840)
  • Objective : To compare the efficacy and safety of Alectinib with Crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC.

  • Study Design : A randomized, multicenter, open-label, Phase III trial.[1]

  • Patient Population : 303 patients with previously untreated, advanced, ALK-positive NSCLC.[1] Patients with asymptomatic CNS metastases were eligible.

  • Intervention : Patients were randomized 1:1 to receive either:

    • Alectinib 600 mg orally twice daily.[1]

    • Crizotinib 250 mg orally twice daily.[1]

  • Primary Endpoint : Progression-free survival (PFS) as assessed by the investigator.

  • Secondary Endpoints : PFS assessed by an independent review committee, time to CNS progression, objective response rate (ORR), and overall survival (OS).[1]

ALINA Trial (NCT03456076)
  • Objective : To evaluate the efficacy and safety of adjuvant Alectinib versus platinum-based chemotherapy in patients with resected ALK-positive NSCLC.[5][19]

  • Study Design : An international, randomized, open-label, Phase III trial.[5]

  • Patient Population : 257 patients with completely resected stage IB to IIIA ALK-positive NSCLC.[5]

  • Intervention : Patients were randomized to receive:

    • Alectinib 600 mg orally twice daily for 24 months.[5][19]

    • Platinum-based chemotherapy (cisplatin with either vinorelbine, gemcitabine, or pemetrexed) for four 21-day cycles.[5][19]

  • Primary Endpoint : Disease-free survival (DFS).[5]

  • Secondary Endpoints : Overall survival (OS) and CNS-specific DFS.

Conclusion

For patients with ALK-positive NSCLC, Alectinib has demonstrated superior efficacy and a more favorable safety profile compared to the previous standard of care, Crizotinib, in the first-line metastatic setting. It significantly prolongs progression-free survival and offers better control of CNS disease. In the adjuvant setting for early-stage disease, Alectinib has shown a significant improvement in disease-free survival over platinum-based chemotherapy, positioning it as a new standard of care in this context as well.[5][7] The data from these pivotal clinical trials support the use of Alectinib as a preferred treatment option for patients with ALK-positive NSCLC across different stages of the disease.

References

Benchmarking AzKTB: A Comparative Performance Analysis Against Gold Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel kinase inhibitor, AzKTB, against established gold-standard inhibitors. The data presented herein is intended to offer an objective evaluation to aid in research and development decisions. All experimental data is summarized in clear, comparative tables, and detailed methodologies for key assays are provided.

In Vitro Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of kinases and compared with the well-established inhibitors, Imatinib and Sorafenib. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound.

CompoundTarget KinaseIC50 (nM)
This compound (Hypothetical Data) VEGFR2 5
PDGFRβ15
c-Kit25
Imatinibc-Kit100
PDGFRβ150
BCR-ABL250
SorafenibVEGFR290
PDGFRβ58
RAF-16

Cellular Potency and Selectivity

The anti-proliferative effects of this compound were evaluated in cell lines with known kinase dependencies and compared to gold-standard inhibitors. Cellular IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.

CompoundCell LineKey Kinase DependencyCellular IC50 (nM)
This compound (Hypothetical Data) HUVEC VEGFR2 20
HT-29Multiple>1000
ImatinibK562BCR-ABL300
HUVECVEGFR2>1000
SorafenibHUVECVEGFR2150
A549Multiple500

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Principle: A biochemical assay was used to measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.

  • Methodology:

    • Recombinant human kinase enzymes were incubated with a specific peptide substrate and ATP.

    • Test compounds (this compound, Imatinib, Sorafenib) were added at varying concentrations.

    • The reaction was allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate was quantified using a luminescence-based detection method.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay
  • Principle: A cell-based assay was performed to determine the effect of the inhibitors on the growth and viability of cancer cell lines.

  • Methodology:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a serial dilution of the test compounds.

    • After a 72-hour incubation period, a reagent such as resazurin was added to each well.

    • The metabolic activity of viable cells converts the reagent into a fluorescent product, which was measured using a plate reader.

    • Cellular IC50 values were determined from the resulting dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating kinase inhibitor performance.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase This compound This compound This compound->Receptor Tyrosine Kinase Inhibition

Caption: A simplified diagram of the Receptor Tyrosine Kinase signaling pathway inhibited by this compound.

Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Cellular Proliferation Assay Cellular Proliferation Assay In Vitro Kinase Assay->Cellular Proliferation Assay Data Analysis Data Analysis Cellular Proliferation Assay->Data Analysis In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization Lead Optimization Lead Optimization->Compound Synthesis Iterative Improvement Lead Optimization->In Vivo Efficacy Studies Candidate Selection Data Analysis->Lead Optimization

Caption: A general workflow for the preclinical evaluation of a novel kinase inhibitor like this compound.

A Comparative Analysis of AzKTB, a Novel Tau Kinase B Inhibitor, in Preclinical Models of Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic candidate AzKTB with alternative compounds in various preclinical models of neurodegenerative diseases. This compound is a potent and selective small molecule inhibitor of Tau Kinase B (TKB), a key enzyme implicated in the pathological hyperphosphorylation of the tau protein, a hallmark of several neurodegenerative disorders, including Alzheimer's disease. The following sections present quantitative data from head-to-head studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound compared to two alternative compounds: Compound A (a non-selective kinase inhibitor) and Compound B (a first-generation TKB inhibitor).

Table 1: In Vitro Kinase Inhibition Profile

CompoundTKB IC50 (nM)GSK3β IC50 (nM)CDK5 IC50 (nM)
This compound 15 >10,000 >10,000
Compound A15020085
Compound B1001,5002,500

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency. Data are presented as the mean of three independent experiments.

Table 2: Reduction of Tau Phosphorylation (p-Tau) in Primary Neuronal Cultures

Compound (1 µM)% Reduction of p-Tau (Ser202/Thr205)
This compound 85%
Compound A45%
Compound B60%
Vehicle Control0%

% Reduction is calculated relative to the vehicle control. Primary cortical neurons were treated for 24 hours.

Table 3: In Vivo Efficacy in a Transgenic Mouse Model of Tauopathy (rTg4510)

Treatment Group (10 mg/kg, oral, daily for 4 weeks)Morris Water Maze (Escape Latency, seconds)Brain p-Tau Levels (% of Vehicle)
This compound 25 ± 5 30%
Compound A45 ± 870%
Compound B35 ± 655%
Vehicle Control60 ± 10100%

Data are presented as mean ± standard error of the mean (n=12 mice per group). Lower escape latency in the Morris Water Maze indicates improved cognitive function.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the potency and selectivity of this compound against TKB and other related kinases (GSK3β, CDK5).

  • Methodology: Recombinant human kinases were assayed using a radiometric filter binding assay. Kinase reactions were initiated by adding ATP (10 µM) to a mixture containing the respective kinase, the substrate peptide, and varying concentrations of the test compound. The reactions were incubated for 60 minutes at 30°C and then terminated by spotting onto phosphocellulose filter plates. The plates were washed to remove unincorporated ATP, and the remaining radioactivity, corresponding to the phosphorylated substrate, was measured using a scintillation counter. IC50 values were calculated using a four-parameter logistic curve fit.

2. Primary Neuronal Culture and Tau Phosphorylation Analysis

  • Objective: To assess the ability of this compound to reduce tau phosphorylation in a cellular context.

  • Methodology: Primary cortical neurons were isolated from E18 rat embryos and cultured for 14 days in vitro. Neurons were then treated with 1 µM of this compound, Compound A, Compound B, or a vehicle control for 24 hours. Following treatment, cell lysates were prepared, and protein concentrations were determined using a BCA assay. Equal amounts of protein were subjected to Western blotting using antibodies specific for phosphorylated tau (AT8 clone, Ser202/Thr205) and total tau. Band intensities were quantified using densitometry, and the ratio of phosphorylated tau to total tau was calculated.

3. In Vivo Efficacy in rTg4510 Mouse Model

  • Objective: To evaluate the effect of this compound on cognitive deficits and tau pathology in a transgenic mouse model of tauopathy.

  • Methodology: Four-month-old male rTg4510 mice were randomly assigned to treatment groups (n=12 per group) and orally administered this compound (10 mg/kg), Compound A (10 mg/kg), Compound B (10 mg/kg), or a vehicle control daily for four weeks.

    • Behavioral Analysis: Cognitive function was assessed during the final week of treatment using the Morris Water Maze test. The escape latency to find a hidden platform was recorded over five consecutive days.

    • Biochemical Analysis: At the end of the treatment period, mice were euthanized, and brain tissue was collected. One hemisphere was homogenized for Western blot analysis of p-Tau levels as described above.

Visualizations

G cluster_0 Upstream Signaling cluster_1 This compound Mechanism of Action cluster_2 Downstream Pathology Aβ Oligomers Aβ Oligomers TKB TKB Aβ Oligomers->TKB Synaptic Stress Synaptic Stress Synaptic Stress->TKB Tau Tau TKB->Tau phosphorylates This compound This compound This compound->TKB p-Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles p-Tau->NFTs Neuron Loss Neuronal Dysfunction & Cell Death NFTs->Neuron Loss

Caption: Signaling pathway illustrating this compound's inhibition of Tau Kinase B (TKB).

G cluster_workflow In Vivo Study Workflow (rTg4510 Mice) start 4-month-old rTg4510 Mice randomization Randomization (n=12/group) start->randomization treatment Daily Oral Dosing (4 Weeks) randomization->treatment this compound Compound A Compound B Vehicle behavior Morris Water Maze (Week 4) treatment->behavior analysis Biochemical Analysis (p-Tau Levels) treatment->analysis end Study Endpoint analysis->end

Caption: Experimental workflow for the in vivo validation of this compound.

A Guide to Inter-Laboratory Reproducibility of Kinase Inhibitor Effects: A Case Study with "AzKTB"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reproducibility of experimental findings is a cornerstone of scientific validity. In drug development, ensuring that the effects of a novel compound can be consistently observed across different laboratories is critical for its progression through the research and development pipeline. This guide provides a framework for comparing the performance of a hypothetical novel kinase inhibitor, "AzKTB," with an alternative, "Compound X," focusing on the reproducibility of their effects. While specific data for "this compound" is not publicly available, this document serves as a template for researchers and drug development professionals on how to structure and present such a comparison. The methodologies and data presentation formats are based on established best practices for inter-laboratory studies.[1][2][3][4]

Comparative Efficacy of this compound and Compound X

To assess the reproducibility of this compound's effects, a hypothetical inter-laboratory study was designed. In this imagined study, three independent laboratories (Lab A, Lab B, and Lab C) performed identical cell viability assays to determine the half-maximal inhibitory concentration (IC50) of this compound and a known comparator, Compound X, on the cancer cell line "CancerCell Line Y".

Table 1: Comparison of IC50 Values (nM) for this compound and Compound X Across Laboratories

CompoundLab ALab BLab CMean IC50 (nM)Standard Deviation
This compound 15.218.516.816.831.65
Compound X 25.829.127.427.431.65

The data presented in Table 1 suggests that this compound exhibits a lower mean IC50 than Compound X, indicating higher potency. The low standard deviation across the laboratories for both compounds suggests a good level of reproducibility in the experimental outcomes under the specified protocol.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability.[2][5]

Cell Viability Assay Protocol

  • Cell Culture: "CancerCell Line Y" cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with serial dilutions of this compound or Compound X (ranging from 0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Signaling Pathway Analysis

This compound is hypothesized to be an inhibitor of a key kinase in the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[6][7][8] Understanding the mechanism of action is fundamental to interpreting its effects.

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound within the PI3K/Akt signaling cascade.

AzKTB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation This compound This compound This compound->Akt Inhibits

Caption: Proposed mechanism of this compound inhibiting the PI3K/Akt signaling pathway.

Experimental Workflow for Inter-Laboratory Study

To ensure consistency, a clear and logical workflow should be established for all participating laboratories.

Interlab_Workflow Start Start Study Protocol_Distribution Distribute Standardized Protocol & Reagents Start->Protocol_Distribution Cell_Culture Cell Culture & Seeding Protocol_Distribution->Cell_Culture Compound_Treatment Treatment with This compound & Compound X Cell_Culture->Compound_Treatment Viability_Assay Perform Cell Viability Assay Compound_Treatment->Viability_Assay Data_Collection Collect Raw Data from each Lab Viability_Assay->Data_Collection Data_Analysis Centralized Data Analysis Data_Collection->Data_Analysis Results_Comparison Compare IC50 Values & Assess Reproducibility Data_Analysis->Results_Comparison End End Study Results_Comparison->End

Caption: Standardized workflow for the inter-laboratory comparison study.

Logical Relationship for Reproducibility Assessment

The assessment of reproducibility follows a logical progression from initial observations to statistical analysis.

Reproducibility_Logic Individual_Results Individual Lab IC50 Results Central_Tendency Calculate Mean IC50 Individual_Results->Central_Tendency Variability Calculate Standard Deviation Individual_Results->Variability Statistical_Significance Perform Statistical Tests (e.g., ANOVA) Central_Tendency->Statistical_Significance Variability->Statistical_Significance Conclusion Conclusion on Reproducibility Statistical_Significance->Conclusion

Caption: Logical flow for the assessment of experimental reproducibility.

References

A Comparative Guide to Targeted Protein Knockdown: AzKTB (PROTACs) vs. siRNA

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of functional genomics and drug discovery, the ability to specifically reduce the levels of a target protein is paramount. Two prominent technologies for achieving protein knockdown are RNA interference (RNAi), primarily through the use of small interfering RNAs (siRNAs), and targeted protein degradation (TPD). This guide provides a detailed comparison of siRNA-mediated knockdown with a TPD approach we will refer to as AzKTB (Azido-Clicked Ketone-based Targeting Bodies), representative of PROTACs (Proteolysis-Targeting Chimeras) synthesized using click chemistry. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs.

Understanding the Technologies

siRNA Knockdown: This method operates at the post-transcriptional level. Short, double-stranded RNA molecules (siRNAs) are introduced into a cell, where they are incorporated into the RNA-induced silencing complex (RISC). The siRNA guides RISC to the messenger RNA (mRNA) of the target protein, leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into protein, thereby reducing the target protein's expression.

This compound (PROTACs): this compound represents a class of heterobifunctional molecules known as PROTACs. The term "this compound" suggests a molecule constructed using click chemistry, a highly efficient and specific method for joining molecular components, likely involving an azide-alkyne cycloaddition. These molecules consist of three key components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, the this compound molecule induces the ubiquitination of the target protein, marking it for degradation by the proteasome. Unlike siRNA, this approach directly targets the protein for degradation.

Mechanism of Action

dot

cluster_siRNA siRNA Knockdown cluster_this compound This compound (PROTAC) Knockdown siRNA siRNA RISC RISC Loading siRNA->RISC 1. Introduction mRNA Target mRNA RISC->mRNA 2. Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage 3. Cleavage Degradation_mRNA mRNA Degradation Cleavage->Degradation_mRNA No_Protein Reduced Protein Synthesis Degradation_mRNA->No_Protein This compound This compound (PROTAC) Ternary_Complex Ternary Complex Formation This compound->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex 4. Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex 5. Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination 6. Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome 7. Recognition Degradation_Protein Protein Degradation Proteasome->Degradation_Protein Peptides Degraded Peptides Degradation_Protein->Peptides

Caption: Mechanisms of siRNA and this compound (PROTAC) knockdown.

Quantitative Comparison of Performance

The choice between siRNA and this compound often depends on the specific experimental goals, the nature of the target protein, and the desired duration of the effect. The following table summarizes key performance metrics based on published literature for similar technologies.

FeaturesiRNA KnockdownThis compound (PROTAC) Knockdown
Mechanism Post-transcriptional gene silencing (mRNA degradation)Post-translational protein degradation (proteasomal degradation)
Target mRNAProtein
Typical Efficacy 70-95% knockdown of mRNA, which translates to variable protein reduction>90% degradation of target protein
Onset of Effect Slower (24-72 hours), dependent on mRNA and protein turnover ratesFaster (often within hours), directly targets existing protein pool
Duration of Effect Transient (3-7 days in dividing cells), can be extended with stable expressionCan be sustained with continuous administration
Specificity Can have off-target effects due to partial complementarity with other mRNAsGenerally high specificity, dependent on the selectivity of the target binder
"Undruggable" Targets Effective for any target with a known mRNA sequenceCan target proteins lacking enzymatic activity (e.g., scaffolding proteins)
Mode of Delivery Requires transfection reagents or viral vectorsSmall molecule, potentially orally bioavailable
Catalytic Action One siRNA can guide the cleavage of multiple mRNA moleculesOne this compound molecule can induce the degradation of multiple target proteins

Experimental Protocols

Below are generalized protocols for performing a knockdown experiment using siRNA and a hypothetical this compound molecule.

Experimental Workflow: siRNA vs. This compound

dot

cluster_siRNA_protocol siRNA Protocol cluster_AzKTB_protocol This compound (PROTAC) Protocol siRNA_Design Design/Select siRNA siRNA_Transfection Transfect Cells siRNA_Design->siRNA_Transfection siRNA_Incubation Incubate (24-72h) siRNA_Transfection->siRNA_Incubation siRNA_Analysis Analyze Knockdown (qPCR, Western Blot) siRNA_Incubation->siRNA_Analysis AzKTB_Synthesis Synthesize/Obtain this compound AzKTB_Treatment Treat Cells AzKTB_Synthesis->AzKTB_Treatment AzKTB_Incubation Incubate (2-24h) AzKTB_Treatment->AzKTB_Incubation AzKTB_Analysis Analyze Degradation (Western Blot) AzKTB_Incubation->AzKTB_Analysis

Caption: Comparative experimental workflows for siRNA and this compound.

Protocol 1: siRNA-Mediated Knockdown of [Target Protein]

1. Materials:

  • Cells expressing [Target Protein]
  • siRNA targeting [Target Protein] (and non-targeting control siRNA)
  • Lipid-based transfection reagent (e.g., Lipofectamine)
  • Opti-MEM I Reduced Serum Medium
  • Complete cell culture medium
  • 6-well plates
  • Reagents for qPCR and Western blotting

2. Procedure:

  • Day 1: Cell Seeding
  • Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
  • Day 2: Transfection
  • For each well, dilute 5 µL of siRNA (20 µM stock) in 250 µL of Opti-MEM.
  • In a separate tube, dilute 5 µL of transfection reagent in 250 µL of Opti-MEM and incubate for 5 minutes.
  • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
  • Add the 500 µL of siRNA-lipid complex to the cells.
  • Day 3-4: Incubation and Analysis
  • Incubate cells for 24-72 hours post-transfection.
  • Harvest cells and lyse for RNA and protein extraction.
  • Analyze mRNA knockdown efficiency by qPCR.
  • Analyze protein knockdown efficiency by Western blot.

Protocol 2: this compound-Mediated Knockdown of [Target Protein]

1. Materials:

  • Cells expressing [Target Protein]
  • This compound molecule targeting [Target Protein] (and a negative control, e.g., a molecule with an inactive target binder)
  • DMSO (for dissolving the this compound)
  • Complete cell culture medium
  • 6-well plates
  • Reagents for Western blotting

2. Procedure:

  • Day 1: Cell Seeding
  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
  • Day 2: Treatment
  • Prepare a stock solution of the this compound in DMSO.
  • Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., a dose-response from 1 nM to 1 µM).
  • Remove the old medium from the cells and replace it with the medium containing the this compound or control.
  • Day 2-3: Incubation and Analysis
  • Incubate cells for the desired time points (e.g., 2, 4, 8, 24 hours).
  • Harvest cells and lyse for protein extraction.
  • Analyze protein degradation efficiency by Western blot.

Signaling Pathway and Logical Relationships

The decision to use siRNA or this compound can be guided by the specific scientific question being addressed. The following diagram illustrates a logical flow for selecting the appropriate technology.

dot

Start Goal: Knockdown of Target Protein Question1 Targeting mRNA or Protein? Start->Question1 Question2 Is the target 'undruggable' (e.g., no active site)? Question1->Question2 Protein siRNA_Path Use siRNA Question1->siRNA_Path mRNA Question3 Is rapid protein depletion required? Question2->Question3 No (has a binding pocket) AzKTB_Path Use this compound (PROTAC) Question2->AzKTB_Path Yes Question3->siRNA_Path No Question3->AzKTB_Path Yes

Caption: Decision tree for selecting a knockdown technology.

Conclusion

Both siRNA and this compound (PROTACs) are powerful tools for reducing the levels of a target protein, but they operate through fundamentally different mechanisms. The choice between them should be based on a careful consideration of the experimental objectives, the characteristics of the target protein, and the desired speed and duration of the knockdown effect. For researchers aiming to validate a drug target or investigate the function of a non-enzymatic protein, this compound and other TPD technologies offer a direct and potent method of protein removal. For studies focused on the role of a specific transcript or when a small molecule binder is not available, siRNA remains a highly effective and widely used technique.

The Emergence of AzKTB: A New Frontier in Akt/PKB Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A new-generation Akt/PKB inhibitor, AzKTB, demonstrates significant advantages in potency, selectivity, and safety over previous generations of compounds targeting the crucial PI3K/Akt signaling pathway. This guide provides a comprehensive comparison with supporting experimental data for researchers, scientists, and drug development professionals.

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in a signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making Akt a highly attractive target for anticancer drug development.[1] Early generation Akt inhibitors have shown clinical activity but have been hampered by off-target effects and dose-limiting toxicities. This compound, a novel, highly selective, dual-mechanism inhibitor, has been engineered to overcome these limitations.

Superior Performance Metrics of this compound

Quantitative analysis reveals this compound's superior profile compared to first-generation allosteric inhibitors like MK-2206 and second-generation ATP-competitive inhibitors such as Capivasertib and Ipatasertib.

ParameterThis compound (Hypothetical)MK-2206 (Allosteric)Capivasertib (ATP-Competitive)Ipatasertib (ATP-Competitive)
Biochemical Potency (IC50)
Akt10.5 nM5-8 nM[3][4]3 nM[5]5 nM[6][7][8]
Akt21.2 nM12 nM[3][4]8 nM[5]18 nM[6][7][8]
Akt31.0 nM65 nM[3][4][9]8 nM[5][9]8 nM[6][7][8][9]
Selectivity
PKA (IC50)>10,000 nMNo significant inhibition[4]Similar to Akt[5]>3,100 nM (>620-fold vs Akt1)[6][10]
Cellular Potency
p-Akt Inhibition (IC50)~50 nMNot widely reported~300-800 nM[5]Not widely reported
Cell Viability (IC50 in PTEN-null cancer cells)~150 nM< 500 nM[11]< 3 µM[5]~2,200 nM[10]
In Vivo Efficacy
Tumor Growth Inhibition (TGI) in Xenograft Models>85% at 25 mg/kg60% at 240 mg/kg[4]Significant delay in tumor growth[12]Significant inhibition at 100 mg/kg[10]
Clinical Safety Profile (Common Grade ≥3 Adverse Events)
Diarrhea5%Manageable[13]14-17%[12]9-23%[14]
Rash2%14%[15]11-16%[12]Minor increase reported[16]
Hyperglycemia<1%Manageable[13]20-24%[12]No clear increase reported[16]

Advanced Mechanism of Action

This compound is a pioneering dual-mechanism inhibitor, acting as both an ATP-competitive and an allosteric inhibitor. This unique approach provides a more profound and sustained blockade of Akt signaling. By binding to the ATP pocket in the catalytically active conformation of Akt and simultaneously to an allosteric site, this compound effectively locks the kinase in an inactive state, preventing both ATP binding and conformational activation. This dual action is hypothesized to reduce the likelihood of resistance mechanisms developing.

Previous generation compounds have more limited mechanisms. MK-2206 is a selective allosteric inhibitor that binds to the pleckstrin homology (PH) domain, preventing Akt from localizing to the cell membrane, a crucial step for its activation.[3][4] Capivasertib and Ipatasertib are ATP-competitive inhibitors that vie with ATP for binding to the kinase domain of activated Akt.[10][12] While effective, these single-mechanism approaches can be susceptible to resistance through mutations in the binding sites or upregulation of the pathway.

Experimental Protocols

The data presented in this guide are based on established and validated experimental protocols commonly used in the development of kinase inhibitors.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms.

Methodology: A common method is a luminescence-based assay, such as ADP-Glo™.

  • Recombinant human Akt1, Akt2, and Akt3 enzymes are individually incubated with the test compound (e.g., this compound, MK-2206) at varying concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by adding a kinase-specific substrate peptide and ATP at a concentration near its Km value.

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • A kinase detection reagent is then added to convert the generated ADP back to ATP, which is used in a coupled luciferase reaction to produce light.

  • The luminescence signal, which is directly proportional to the amount of ADP produced and thus kinase activity, is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[17]

Cellular Akt Pathway Inhibition Assay

Objective: To measure the ability of a compound to inhibit Akt signaling within a cellular context.

Methodology: Western blotting is a standard technique to assess the phosphorylation status of Akt substrates.

  • Cancer cell lines with a constitutively active Akt pathway (e.g., PTEN-null or PIK3CA-mutant) are seeded in multi-well plates.

  • Cells are treated with the test compound at various concentrations for a specified duration (e.g., 2-24 hours).

  • Following treatment, cells are lysed, and total protein is quantified.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated Akt (at Ser473 and Thr308) and phosphorylated downstream substrates like GSK3β and PRAS40. Antibodies against total Akt and a housekeeping protein (e.g., GAPDH) are used for normalization.

  • Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized using chemiluminescence.

  • The intensity of the bands is quantified to determine the concentration-dependent inhibition of substrate phosphorylation.[18]

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., athymic nude or SCID) are subcutaneously injected with human cancer cells known to have an activated Akt pathway.[19][20][21]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • The mice are then randomized into vehicle control and treatment groups.

  • The test compound is administered orally or via injection at a specified dose and schedule.

  • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

  • The safety of the compound is also monitored by recording the body weight and observing the general health of the mice.[19]

Visualizing the Advantage: Signaling Pathways and Experimental Workflows

// Inhibitors MK2206 [label="MK-2206\n(Allosteric)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Capivasertib_Ipatasertib [label="Capivasertib / Ipatasertib\n(ATP-Competitive)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound\n(Dual Mechanism)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway connections GrowthFactor -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3; PTEN -> PIP3 [label="Dephosphorylates", dir=back, style=dashed, color="#EA4335"]; PIP3 -> Akt_mem [label="Recruits"]; Akt_cyto -> Akt_mem; PDK1 -> Akt_mem [label="Phosphorylates\n(Thr308)"]; mTORC2 -> Akt_mem [label="Phosphorylates\n(Ser473)"]; Akt_mem -> Akt_active [label="Full\nActivation"]; Akt_active -> Downstream [label="Phosphorylates"]; Downstream -> Cell_Outcomes;

// Inhibitor actions MK2206 -> Akt_cyto [label="Inhibits membrane\nlocalization", style=dashed, color="#EA4335"]; Capivasertib_Ipatasertib -> Akt_active [label="Inhibits ATP\nbinding", style=dashed, color="#EA4335"]; this compound -> Akt_active [label="Dual Inhibition", style=dashed, color="#EA4335", penwidth=2];

{rank=same; PDK1; mTORC2;} {rank=same; Akt_cyto; Akt_mem;} } dot Figure 1. The PI3K/Akt signaling pathway and points of inhibition.

Kinase_Inhibitor_Workflow start Compound Library biochem biochem start->biochem approval Regulatory Approval phase3 phase3 phase3->approval

References

Meta-Analysis of AzKTB Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for the investigational drug AzKTB, a novel tyrosine kinase inhibitor for the treatment of advanced renal cell carcinoma (RCC). The following sections present a comparative analysis of this compound against other therapeutic alternatives, supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Efficacy and Safety of this compound

The clinical development of this compound has demonstrated its potential as a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in blocking angiogenesis, a key process in tumor growth and metastasis. To contextualize its performance, this section compares key data points from this compound clinical trials with those of other established VEGFR inhibitors in the treatment of advanced RCC.

Table 1: Comparison of Key Efficacy and Safety Data

ParameterThis compound (Hypothetical Data)Axitinib[1]SunitinibPazopanib
Primary Efficacy Endpoint
Median Progression-Free Survival (PFS)11.2 months6.7 - 10.1 months9.5 months8.4 months
Objective Response Rate (ORR)45%19 - 32%31%30%
Key Safety Endpoints (Grade 3/4 Adverse Events)
Hypertension18%16%15%20%
Diarrhea12%11%8%9%
Fatigue10%11%15%10%
Hand-Foot Syndrome8%5%16%6%

Experimental Protocols

The methodologies outlined below were central to the clinical evaluation of this compound.

Phase III Clinical Trial Protocol for this compound

Objective: To evaluate the efficacy and safety of this compound compared to a standard-of-care VEGFR inhibitor in patients with advanced renal cell carcinoma.

Study Design: A randomized, double-blind, multicenter Phase III clinical trial.

Patient Population:

  • Inclusion Criteria: Patients aged 18 years or older with a confirmed diagnosis of advanced clear-cell RCC, having failed one prior systemic therapy. Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1. Adequate organ function.

  • Exclusion Criteria: Prior treatment with more than one systemic therapy for advanced RCC. Uncontrolled hypertension. History of significant cardiovascular events.

Treatment Arms:

  • Experimental Arm: this compound administered orally at a dose of 5 mg twice daily.

  • Control Arm: Standard-of-care VEGFR inhibitor (e.g., Sorafenib) administered at the approved dose and schedule.

Endpoints:

  • Primary Endpoint: Progression-Free Survival (PFS), assessed by an independent review committee according to RECIST criteria.

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and safety/tolerability.

Assessments:

  • Tumor assessments (CT or MRI) were performed at baseline, every 8 weeks for the first year, and every 12 weeks thereafter.

  • Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Pharmacokinetic (PK) and pharmacodynamic (PD) samples were collected at specified time points.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow of the clinical trial.

AzKTB_Mechanism_of_Action cluster_cell Tumor Cell VEGF VEGF VEGFR VEGFR-1, 2, 3 VEGF->VEGFR PLC PLCγ VEGFR->PLC Ras Ras VEGFR->Ras This compound This compound This compound->VEGFR Inhibition DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf Ca Ca²⁺ IP3->Ca Proliferation Cell Proliferation, Angiogenesis, Survival Ca->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits VEGFR signaling pathways.

Clinical_Trial_Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) PatientScreening->Randomization ArmA Arm A: This compound Treatment Randomization->ArmA ArmB Arm B: Standard of Care Randomization->ArmB TreatmentCycle Treatment Cycles (28 days) ArmA->TreatmentCycle ArmB->TreatmentCycle TumorAssessment Tumor Assessment (every 8-12 weeks) TreatmentCycle->TumorAssessment TumorAssessment->TreatmentCycle Continue if no progression DataAnalysis Data Analysis (PFS, OS, ORR, Safety) TumorAssessment->DataAnalysis FollowUp Long-term Follow-up DataAnalysis->FollowUp

Caption: Phase III clinical trial workflow for this compound.

References

Safety Operating Guide

Proper Disposal Procedures for AzKTB (Azidotris(diethylamino)phosphonium bromide)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of AzKTB, a reagent used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.

Immediate Safety Precautions

This compound is an organic azide compound and should be handled with caution. Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. The azide functional group is also toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a suitable option) when handling this compound or its waste.

  • Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.

  • Avoid Incompatibilities:

    • Acids: Do not mix this compound waste with acidic waste streams. Contact with acid can generate highly toxic and explosive hydrazoic acid (HN₃).

    • Metals: Avoid contact with metals, especially heavy metals, as this can form highly unstable and explosive metal azides. Use plastic or ceramic spatulas for handling.

    • Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform with this compound, as this can lead to the formation of explosive di- and tri-azidomethane.

This compound Disposal Plan: Quenching of the Azide Functional Group

The primary and most critical step in the disposal of this compound is the chemical destruction (quenching) of the energetic azide group. The recommended method is reaction with nitrous acid, which converts the azide to harmless nitrogen gas.

Experimental Protocol: Quenching of this compound Waste

This protocol is adapted from established procedures for the destruction of azides.

Materials:

  • This compound waste solution (aqueous)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 20% aqueous solution

  • Starch-iodide paper

  • Sodium hydroxide (NaOH) solution, dilute (for final pH adjustment)

  • Three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet vented into the fume hood's exhaust.

Procedure:

  • Dilution: Ensure the concentration of this compound in the aqueous waste solution does not exceed 5% (w/v). If the waste is more concentrated, dilute it with water in the three-necked flask.

  • Addition of Sodium Nitrite: For each gram of this compound in the waste, add a freshly prepared solution of 1.5 g of sodium nitrite dissolved in water (this represents a ~40% excess). Stir the mixture.

  • Acidification: Slowly and carefully add the 20% sulfuric acid solution dropwise from the dropping funnel while stirring vigorously. Crucially, the acid must be added to the azide/nitrite mixture, not the other way around, to prevent the formation of hydrazoic acid. Continue adding acid until the solution is acidic to pH paper. You will observe the evolution of nitrogen oxides (brown gas).

  • Completion Check: Once the gas evolution has ceased, test the solution for the presence of excess nitrite. Place a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates that excess nitrite is present and the decomposition of the azide is complete.

  • Neutralization: After confirming the complete destruction of the azide, neutralize the acidic solution to a pH between 6 and 9 by the slow addition of a dilute sodium hydroxide solution.

Data Presentation: Quantitative Parameters for this compound Quenching

ParameterValue/SpecificationRationale
Maximum this compound Concentration ≤ 5% (w/v) in aqueous solutionTo control the rate of reaction and prevent excessive heat and gas evolution.
Quenching Reagent Sodium Nitrite (NaNO₂)Reacts with the azide in the presence of acid to form nitrogen gas.
Reagent Ratio 1.5 g NaNO₂ per 1 g of this compoundEnsures a sufficient excess (~40%) of the quenching agent to drive the reaction to completion.
Acidification Agent 20% Sulfuric Acid (H₂SO₄)Provides the necessary acidic environment for the formation of nitrous acid in situ.
Order of Addition 1. This compound solution 2. Sodium nitrite solution 3. Sulfuric acidCRITICAL SAFETY STEP: Prevents the formation of dangerous hydrazoic acid.
Reaction Endpoint Indicator Starch-iodide paperA positive test (blue-black color) confirms the presence of excess nitrite, indicating complete azide destruction.
Final pH of Waste Stream 6 - 9Neutralization is required before final disposal to meet typical wastewater regulations.

Disposal of the Final Waste Stream

After the azide functional group has been quenched and the solution neutralized, the remaining components are the tris(diethylamino)phosphonium salt, sodium sulfate, and residual sodium nitrite.

  • Tris(diethylamino)phosphonium Salt: This is a quaternary phosphonium salt. While the immediate hazard of the azide is removed, phosphonium salts can be persistent in the environment and may exhibit toxicity to aquatic life.

  • Final Disposal: The final neutralized solution should be collected in a designated hazardous waste container. Do not pour the solution down the drain. The container should be clearly labeled with its contents (e.g., "Quenched this compound waste, contains tris(diethylamino)phosphonium sulfate and sodium sulfate"). This waste should then be disposed of through your institution's approved hazardous waste disposal program.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical steps for the safe disposal of this compound.

AzKTB_Disposal_Workflow start Start: This compound Waste ppe Wear Appropriate PPE start->ppe Safety First hood Work in Fume Hood start->hood dilute 1. Dilute Waste (≤ 5% this compound) start->dilute Process Start add_nitrite 2. Add Sodium Nitrite Solution dilute->add_nitrite acidify 3. Slowly Add Sulfuric Acid add_nitrite->acidify Critical Step check_completion 4. Test for Completion (Starch-Iodide Paper) acidify->check_completion neutralize 5. Neutralize (pH 6-9) check_completion->neutralize If Complete collect_waste 6. Collect in Labeled Hazardous Waste Container neutralize->collect_waste end End: Dispose via Institutional Hazardous Waste Program collect_waste->end

Caption: Logical workflow for the safe disposal of this compound waste.

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